molecular formula C18H17NO3 B613596 Fmoc-ala-aldehyde CAS No. 146803-41-0

Fmoc-ala-aldehyde

Cat. No.: B613596
CAS No.: 146803-41-0
M. Wt: 295.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-ala-aldehyde is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFXAKKZLFEDR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-aldehyde: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninal, commonly referred to as Fmoc-Ala-aldehyde or Fmoc-L-alaninal, is a pivotal N-terminally protected amino aldehyde. It serves as a critical building block in the synthesis of peptide aldehydes, a class of compounds widely recognized for their potent inhibitory activity against various protease enzymes. The aldehyde functional group acts as an electrophilic "warhead," capable of forming a reversible covalent bond with key catalytic residues (typically cysteine or serine) in a protease active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and illustrates its application in the development of peptide-based protease inhibitors.

Chemical Structure and Properties

This compound is characterized by an L-alanine core where the carboxylic acid is replaced by an aldehyde, and the alpha-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal reagent for incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies, provided the reactive aldehyde is appropriately managed.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

Experimental data for the physical properties of this compound are not extensively reported in the literature. The following table summarizes key identifiers and computed properties from reliable chemical databases.[1]

PropertyValue
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate[1]
Synonyms Fmoc-L-Alaninal, Fmoc-L-Ala-aldehyde
CAS Number 146803-41-0
Molecular Formula C₁₈H₁₇NO₃[1]
Molecular Weight 295.33 g/mol
Computed XLogP3 3.1[1]
Computed Hydrogen Bond Donors 1[1]
Computed Hydrogen Bond Acceptors 3[1]
Computed Rotatable Bonds 4[1]
Appearance White to off-white powder (inferred from related compounds)
Solubility Expected to be soluble in organic solvents like DCM, DMF, and DMSO
Storage Conditions Store at -20°C in a desiccator to prevent degradation.[2]

Experimental Protocols

Synthesis of Fmoc-L-Alaninal from Fmoc-L-Alaninol

The most common and efficient method for preparing Fmoc-protected amino aldehydes is the mild oxidation of the corresponding Fmoc-protected amino alcohol. The use of Dess-Martin periodinane (DMP) is preferred as it minimizes the risk of over-oxidation and racemization.

Materials:

  • Fmoc-L-alaninol (1.0 eq)

  • Dess-Martin periodinane (DMP) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Fmoc-L-alaninol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Add Dess-Martin periodinane (2.2 eq) to the solution, followed by a catalytic amount of water (approx. 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the oxidation by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated NaHCO₃ solution containing an excess of sodium thiosulfate. Stir vigorously for 30 minutes until the solid dissolves and the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be used directly in many cases or purified further by flash column chromatography if necessary. The final product should be stored under inert gas at -20°C.

Application in Protease Inhibitor Development

This compound is not typically the final inhibitor itself but a key intermediate. It is used to synthesize a larger peptide aldehyde where the sequence of the peptide portion dictates the binding affinity and selectivity for the target protease. The workflow involves synthesizing the desired peptide on a solid support and then cleaving it to yield the final inhibitor.

workflow cluster_synthesis Phase 1: Synthesis cluster_spps Phase 2: Peptide Elongation (SPPS) cluster_finalization Phase 3: Finalization & Purification cluster_application Phase 4: Application start Start: Fmoc-L-Alaninol oxidation Dess-Martin Oxidation start->oxidation product This compound oxidation->product couple_aldehyde Couple this compound (with aldehyde protection) product->couple_aldehyde resin Load First AA on Resin deprotect1 Fmoc Deprotection (Piperidine) resin->deprotect1 couple1 Couple Next Fmoc-AA-OH deprotect1->couple1 repeat Repeat Deprotection/ Coupling Cycles couple1->repeat repeat->couple_aldehyde deprotect_final Final Fmoc Deprotection couple_aldehyde->deprotect_final cleavage Cleavage from Resin & Side-chain Deprotection (TFA) deprotect_final->cleavage purify Purify Peptide Aldehyde (HPLC) cleavage->purify inhibitor Final Peptide Aldehyde purify->inhibitor inhibition_assay Protease Inhibition Assay data Determine IC50 / Ki inhibition_assay->data enzyme Target Protease enzyme->inhibition_assay inhibitor->inhibition_assay

Caption: Workflow for Synthesis and Application of a Peptide Aldehyde Inhibitor.

Mechanism of Action

Peptide aldehydes are classified as transition-state analog inhibitors. The workflow culminates in using the purified peptide aldehyde in a biochemical assay to determine its potency against a target protease.

  • Binding: The peptide portion of the inhibitor binds to the substrate-binding cleft (S-sites) of the protease through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This binding is specific and dictated by the peptide sequence.

  • Covalent Attack: The electrophilic carbon of the aldehyde "warhead" is positioned in close proximity to the nucleophilic residue (thiol of cysteine or hydroxyl of serine) in the enzyme's active site.

  • Thiohemiacetal Formation: The nucleophilic residue attacks the aldehyde, forming a reversible covalent tetrahedral intermediate known as a thiohemiacetal (for cysteine proteases) or a hemiacetal (for serine proteases).

  • Inhibition: The formation of this stable adduct effectively blocks the active site, preventing the natural substrate from binding and being cleaved, thus inhibiting the enzyme's catalytic activity. The potency of the inhibitor is typically quantified by its IC₅₀ or Kᵢ value, determined through enzyme kinetics experiments.

References

Synthesis of Fmoc-L-alanine Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Fmoc-L-alanine aldehyde, a critical building block in peptide synthesis and drug discovery. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the efficient and reliable preparation of this important compound.

Core Synthesis Strategy

The most prevalent and efficient method for the synthesis of Fmoc-L-alanine aldehyde (also known as Fmoc-L-alaninal) involves a two-step process starting from the commercially available Fmoc-L-alanine. The general workflow consists of the reduction of the carboxylic acid moiety of Fmoc-L-alanine to the corresponding alcohol, Fmoc-L-alaninol, followed by a mild oxidation to yield the desired aldehyde. This method is favored for its high yields and the preservation of stereochemical integrity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic steps for producing Fmoc-L-alanine aldehyde. The data has been compiled from various sources to provide a comparative overview.

StepReactantsReagentsSolventReaction TimeYieldPurityReference
Fmoc Protection L-alanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl)10% Sodium Carbonate (Na₂CO₃)Dioxane/Water~16 hours90.2%Recrystallized[1][2]
Fmoc Protection L-alanine, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Sodium Carbonate (Na₂CO₃)Dioxane/Water18 hours99%Not specified[3]
Reduction to Alcohol Fmoc-L-alanineNot explicitly detailed in search resultsNot specifiedNot specified---
Oxidation to Aldehyde Fmoc-L-alaninolDess-Martin periodinane (DMP), WaterDichloromethane1 hour99%Characterized by HPLC-MS, NMR, and optical rotation[4]

Experimental Protocols

Synthesis of Fmoc-L-alanine

This protocol describes the protection of the amino group of L-alanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • L-alanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dioxane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Petroleum Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • A solution of L-alanine (20 mmol) in 53 ml of 10% Na₂CO₃ is cooled in an ice bath.[1][2]

  • A solution of Fmoc-Cl (20 mmol) in 40 ml of dioxane is added dropwise over 50 minutes with stirring.[1][2]

  • The mixture is stirred for 1 hour at 0°C and then for 15 hours at 5°C.[1][2]

  • The reaction mixture is poured into 1.5 liters of water and extracted twice with ether.[1][2]

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl, resulting in a white precipitate.[1][2]

  • The precipitate is extracted three times with 500 ml of EtOAc.[2]

  • The combined organic phase is washed with water, dried over MgSO₄, filtered, and evaporated.[1][2]

  • The residue is treated with ether-petroleum ether and allowed to crystallize at 5°C.[1][2]

  • The crude product is recrystallized from methanol-petroleum ether to yield colorless crystals of Fmoc-L-alanine.[1][2]

Synthesis of Fmoc-L-alaninol (Reduction)

While a specific, detailed protocol for the reduction of Fmoc-L-alanine to Fmoc-L-alaninol was not found in the immediate search results, this transformation is a standard procedure in organic chemistry. Typically, this involves the use of a reducing agent such as lithium borohydride (LiBH₄) or by converting the carboxylic acid to a mixed anhydride followed by reduction with sodium borohydride (NaBH₄). The resulting Fmoc-L-alaninol is a versatile intermediate.[5]

Synthesis of Fmoc-L-alanine Aldehyde (Oxidation)

This protocol details the oxidation of Fmoc-L-alaninol to Fmoc-L-alanine aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Materials:

  • Fmoc-L-alaninol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), dry

  • Diethyl ether (Et₂O)

  • 80% Sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate pentahydrate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Fmoc-amino alcohol (5.36 mmol) is dissolved in dry DCM (200 mL).[4]

  • Dess–Martin periodinane (12 mmol, 2.2 equiv) is added, followed by the addition of water (200 μL, 11.1 mmol).[4]

  • The reaction is stirred for 1 hour and monitored by TLC.[4]

  • The reaction mixture is diluted with diethyl ether (150 mL) and then with an 80% bicarbonate solution (150 mL) containing sodium thiosulfate-pentahydrate (60.12 mmol).[4]

  • The mixture is stirred for an additional 30 minutes.[4]

  • The aqueous phase is extracted with Et₂O (300 mL).[4]

  • The combined organic phases are washed with saturated bicarbonate solution, water (2x), and brine (2x), and then dried over Na₂SO₄.[4]

  • The solvents are removed in vacuo to yield the Fmoc amino acid aldehyde.[4]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from Fmoc-L-alanine to Fmoc-L-alanine aldehyde.

G Fmoc_Ala_OH Fmoc-L-alanine Fmoc_Ala_ol Fmoc-L-alaninol Fmoc_Ala_OH->Fmoc_Ala_ol Reduction (e.g., LiBH4) Fmoc_Ala_H Fmoc-L-alanine aldehyde Fmoc_Ala_ol->Fmoc_Ala_H Oxidation (Dess-Martin periodinane)

Caption: Chemical synthesis pathway of Fmoc-L-alanine aldehyde.

Experimental Workflow

This diagram outlines the key stages in the experimental workflow for the synthesis of Fmoc-L-alanine aldehyde.

G cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation start L-alanine reaction1 React with Fmoc-Cl in Na2CO3/Dioxane start->reaction1 workup1 Acidification & Extraction reaction1->workup1 product1 Fmoc-L-alanine workup1->product1 reaction2 Reduction (e.g., LiBH4) product1->reaction2 workup2 Workup & Purification reaction2->workup2 product2 Fmoc-L-alaninol workup2->product2 reaction3 Oxidation with Dess-Martin Periodinane product2->reaction3 workup3 Quenching & Extraction reaction3->workup3 product3 Fmoc-L-alanine aldehyde workup3->product3

Caption: Experimental workflow for Fmoc-L-alanine aldehyde synthesis.

References

Fmoc-ala-aldehyde mechanism of action in protease inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Ala-aldehyde in Protease Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aldehydes are a significant class of reversible, covalent inhibitors targeting cysteine and serine proteases. Their mechanism of action involves the formation of a stable, yet reversible, tetrahedral intermediate with the active site nucleophile, mimicking the transition state of peptide bond hydrolysis. This guide provides a detailed examination of the core inhibitory mechanism of peptide aldehydes, using N-(9-fluorenylmethoxycarbonyl)-L-alaninal (this compound) as a representative model. It covers the kinetic principles, experimental protocols for characterization, and the biological context of targeting key protease families like caspases and calpains.

Introduction to Peptide Aldehydes as Protease Inhibitors

Proteases are critical enzymes involved in a vast array of physiological processes, from protein turnover and signaling to apoptosis and immune response. Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and viral infections, making them prime therapeutic targets.

Peptide aldehydes are potent, transition-state analog inhibitors of proteases. The defining feature of these inhibitors is a C-terminal aldehyde group, which is highly electrophilic and reactive toward the nucleophilic residues (cysteine or serine) found in the active sites of their target proteases. Despite their reactivity, the resulting covalent bond is typically reversible, which can be advantageous in drug design to minimize off-target effects.

This compound is an N-terminally protected amino acid derivative that serves as a fundamental building block for more complex peptide aldehyde inhibitors and as a simple model for studying the core mechanism of this inhibitor class.

Core Mechanism of Action: Covalent, Reversible Inhibition

The inhibitory action of a peptide aldehyde is a two-step process:

  • Initial Non-covalent Binding: The inhibitor first binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor (E•I) complex. The specificity and initial binding affinity (related to the dissociation constant, Ki) are determined by the interactions between the peptide backbone of the inhibitor and the enzyme's substrate-binding pockets (S1, S2, etc.).

  • Covalent Adduct Formation: Following initial binding, the electrophilic aldehyde carbon is attacked by the nucleophilic hydroxyl group of an active site serine (in serine proteases) or the thiol group of an active site cysteine (in cysteine proteases). This nucleophilic attack results in the formation of a covalent, tetrahedral hemiacetal or thiohemiacetal , respectively. This adduct (E-I*) is a stable mimic of the tetrahedral transition state of substrate hydrolysis.

This covalent interaction is reversible, meaning the hemiacetal or thiohemiacetal can collapse, releasing the aldehyde inhibitor and regenerating the active enzyme. The overall potency of the inhibitor is a function of both the initial binding affinity and the rates of formation and breakdown of the covalent adduct.

G cluster_cysteine Cysteine Protease Inhibition cluster_serine Serine Protease Inhibition E_Cys Enzyme (Cys-SH) + Inhibitor (R-CHO) EI_Cys Non-covalent Complex [E•I] E_Cys->EI_Cys k1 (fast) EI_Cys->E_Cys k-1 (fast) EI_star_Cys Covalent Thiohemiacetal Adduct [E-I*] EI_Cys->EI_star_Cys k2 (covalent attack) EI_star_Cys->EI_Cys k-2 (reversible) E_Ser Enzyme (Ser-OH) + Inhibitor (R-CHO) EI_Ser Non-covalent Complex [E•I] E_Ser->EI_Ser k1 (fast) EI_Ser->E_Ser k-1 (fast) EI_star_Ser Covalent Hemiacetal Adduct [E-I*] EI_Ser->EI_star_Ser k2 (covalent attack) EI_star_Ser->EI_Ser k-2 (reversible) G start Start: Purified Protease & Inhibitor Compound ic50 1. Initial Screening: IC50 Determination start->ic50 kinetics 2. Kinetic Analysis: Determine Ki and Mode of Inhibition ic50->kinetics Potent Hits mech 3. Mechanism Confirmation: NMR / Mass Spectrometry kinetics->mech Confirmed Reversibility structure 4. Structural Studies: X-ray Crystallography mech->structure Covalent Adduct Verified cellular 5. Cellular Assays: Assess Efficacy and Toxicity in Cells structure->cellular end Characterized Inhibitor cellular->end G Ca_influx ↑ Intracellular Ca2+ Calpain_act Calpain Activation Ca_influx->Calpain_act Substrates Substrate Cleavage (e.g., Spectrin, PSD-95) Calpain_act->Substrates Inhibitor Peptide Aldehyde (e.g., this compound) Inhibitor->Calpain_act Cytoskeleton Cytoskeletal Disruption Substrates->Cytoskeleton Signaling Altered Signaling Pathways Substrates->Signaling Death Cell Injury & Neurodegeneration Cytoskeleton->Death Signaling->Death G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Signal Death Ligand (e.g., FasL) Casp8 Caspase-8 (Initiator) Death_Signal->Casp8 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Stress_Signal Cellular Stress Casp9 Caspase-9 (Initiator) Stress_Signal->Casp9 activates via Mitochondria Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis cleaves cellular substrates Inhibitor Peptide Aldehyde (e.g., Ac-DEVD-CHO) Inhibitor->Casp8 Inhibitor->Casp9 Inhibitor->Casp3

Spectroscopic and Synthetic Profile of Fmoc-Ala-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde), a critical building block in peptide chemistry and drug discovery. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this important compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on available literature and characteristic spectral features of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum is not readily accessible, the synthesis and characterization of Fmoc-amino acid aldehydes by NMR has been reported.[1] The expected proton NMR (¹H NMR) chemical shifts are predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H9.5 - 9.7d
α-H4.1 - 4.3m
β-CH₃1.2 - 1.4d
Fmoc CH4.2 - 4.4t
Fmoc CH₂4.4 - 4.6d
Fmoc Aromatic H's7.2 - 7.8m
NH5.0 - 5.5d

Note: Predicted values are based on typical chemical shifts for N-protected amino aldehydes and the Fmoc protecting group. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

Table 2: Infrared (IR) Spectroscopic Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H (urethane)3300 - 3500Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C-H (aldehyde)2720 - 2820Medium, sharp
C=O (aldehyde)1720 - 1740Strong
C=O (urethane)1680 - 1720Strong
C=C (aromatic)1450 - 1600Medium
C-N1200 - 1350Medium
Mass Spectrometry (MS)

Mass spectral data is crucial for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol .[2]

Table 3: Mass Spectrometry (MS) Data for this compound

IonCalculated m/z
[M+H]⁺296.1281
[M+Na]⁺318.1100
[M+K]⁺334.0839

Note: The characterization of Fmoc-amino acid aldehydes by HPLC-MS has been documented in the literature, confirming that mass spectrometry is a standard analytical technique for this class of compounds.[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of Fmoc-protected amino aldehydes.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, Fmoc-alaninol, using Dess-Martin periodinane (DMP).[1] This method is favored due to its mild reaction conditions and high yields.

Materials:

  • Fmoc-L-alaninol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Fmoc-L-alaninol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.5 - 2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

2.2.2. IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan prior to the sample scan. The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

2.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use an Orbitrap or time-of-flight (TOF) analyzer to obtain accurate mass measurements.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and confirm the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output start Fmoc-L-alaninol oxidation Oxidation with Dess-Martin Periodinane start->oxidation workup Aqueous Workup and Extraction oxidation->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H NMR) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (ESI-MS) product->ms nmr_data Chemical Shifts (δ) nmr->nmr_data ir_data Absorption Bands (cm⁻¹) ir->ir_data ms_data Mass-to-Charge Ratio (m/z) ms->ms_data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Solubility of Fmoc-Ala-aldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde), a crucial building block in peptide chemistry and drug development. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document compiles expected solubility behaviors based on established principles of Fmoc-protected amino acid chemistry and presents a detailed experimental protocol for precise solubility determination.

Core Principles of this compound Solubility

The solubility of Fmoc-protected amino aldehydes is primarily dictated by the interplay between the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group itself generally imparts good solubility in a wide range of organic solvents.[1] For this compound, the small and non-polar alanine side chain, combined with the polar aldehyde functional group, results in a molecule with moderate overall polarity.

Several factors influence the solubility of peptide-like compounds:

  • Solvent Polarity : Polar aprotic solvents are typically excellent choices for dissolving Fmoc-protected amino acids.[1][2]

  • Temperature : Solubility often increases with higher temperatures, although care must be taken to avoid thermal degradation of the compound.[3]

  • Purity : The purity of both the solute (this compound) and the solvent can significantly impact solubility measurements.

Data Presentation: Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes the expected qualitative solubility in common organic solvents based on the behavior of structurally similar Fmoc-amino acids and peptides. For critical applications, experimental verification is strongly recommended.

SolventTypeExpected SolubilityRemarks
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleA standard and highly effective solvent for solid-phase peptide synthesis (SPPS) and for dissolving Fmoc-amino acids.[1][4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleAnother excellent solvent for dissolving hydrophobic and polar uncharged peptides and their derivatives.[3][4] Should be handled with care as it can be unstable with certain residues.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighly SolubleOften used as an alternative to DMF in SPPS, with similar solvating properties for Fmoc-protected compounds.[2]
Dichloromethane (DCM)NonpolarSolubleA common solvent in organic synthesis; its ability to dissolve the hydrophobic Fmoc group makes it a viable choice.[2]
Acetonitrile (ACN)Polar AproticModerately SolubleOften used in purification (e.g., HPLC). Solubility may be lower compared to DMF or DMSO.[4]
Tetrahydrofuran (THF)Polar AproticModerately SolubleA less polar ether that can be effective for dissolving compounds with significant nonpolar character.
Ethyl Acetate (EtOAc)Moderately PolarSparingly SolubleGenerally less effective for highly polar compounds, but may dissolve this compound to some extent.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticSparingly SolubleAlcohols can be used, but the potential for side reactions (e.g., acetal formation with the aldehyde) should be considered.[4]
Diethyl EtherNonpolarInsolubleThe polarity of the aldehyde group is likely to limit solubility in highly nonpolar ethers.
Hexanes / HeptaneNonpolarInsolubleAs nonpolar aliphatic hydrocarbons, these are generally poor solvents for compounds with polar functional groups.

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][5] It involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient time to reach equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create several standard solutions of varying known concentrations.

    • Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (Concentration vs. Absorbance/Peak Area).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.[1][6]

    • Accurately add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples at a constant speed for a period sufficient to reach equilibrium. This is typically 24 to 48 hours.[1][5] The presence of undissolved solid should be confirmed visually at the end of this period.

  • Sample Separation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[5]

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the previously generated calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep 1. Preparation equilibration 2. Equilibration standards Prepare Standard Solutions & Generate Calibration Curve result Determine Concentration from Calibration Curve & Calculate Solubility standards->result sample_prep Add Excess Solute to Known Volume of Solvent shake Agitate in Temp-Controlled Shaker (24-48h) sample_prep->shake analysis 3. Analysis settle Settle & Filter Supernatant shake->settle calculation 4. Calculation dilute Dilute Saturated Solution settle->dilute measure Analyze via HPLC/UV-Vis dilute->measure measure->result

Caption: Workflow for Equilibrium Solubility Determination.

References

Safeguarding the Integrity of Fmoc-Ala-aldehyde: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Nα-9-fluorenylmethoxycarbonyl-L-alaninal (Fmoc-Ala-aldehyde), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. Due to its inherent reactivity, understanding the degradation pathways and proper handling of this reagent is paramount to ensure experimental reproducibility and the synthesis of high-purity target molecules.

Core Stability Challenges

This compound is susceptible to several degradation pathways that can compromise its chemical and stereochemical integrity. The primary concerns are racemization, oxidation, aldol condensation, and premature deprotection of the Fmoc group. These processes can be initiated or accelerated by exposure to moisture, light, elevated temperatures, and non-neutral pH conditions.

Racemization is a significant issue for α-amino aldehydes, particularly those with electron-withdrawing N-protecting groups like Fmoc. The acidic nature of the α-proton makes it susceptible to abstraction, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical purity. This process is often catalyzed by basic conditions.

Oxidation of the aldehyde functional group to the corresponding carboxylic acid, Fmoc-Ala-OH, is a common degradation pathway, especially in the presence of atmospheric oxygen. This conversion introduces a significant impurity that can interfere with subsequent coupling reactions in peptide synthesis.

Aldol condensation represents a self-condensation reaction where the enolizable aldehyde reacts with another molecule of itself. This leads to the formation of dimeric and potentially oligomeric impurities, reducing the yield of the desired monomeric aldehyde.

Finally, the Fmoc protecting group is inherently base-labile and can be prematurely cleaved under inappropriate storage or handling conditions, exposing the free amine and leading to undesired side reactions.

Recommended Storage Conditions

To mitigate these degradation pathways, stringent storage protocols are essential. The following table summarizes the recommended short-term and long-term storage conditions for this compound.

Condition Solid (Lyophilized Powder) In Solution
Temperature Long-term: -80°CShort-term: -20°CNot Recommended. If absolutely necessary, use immediately or store as frozen aliquots at -80°C for very short periods.
Atmosphere Inert gas (Argon or Nitrogen), desiccatedDegassed solvents should be used for preparation.
Light Protect from light (amber vials or stored in the dark)Protect from light.
Moisture Store in a desiccator over a drying agent (e.g., silica gel)Use anhydrous solvents.
Container Tightly sealed, airtight vials-
Handling Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.Prepare solutions fresh for each use. Avoid repeated freeze-thaw cycles.

Potential Impurities and Degradation Products

Careful handling and storage are crucial to minimize the formation of impurities. The table below outlines the common degradation products and potential contaminants in this compound samples.

Impurity Chemical Name Origin Potential Impact
D-Fmoc-Ala-aldehydeNα-9-fluorenylmethoxycarbonyl-D-alaninalRacemization of the α-carbonIncorporation of the wrong stereoisomer into a peptide chain, affecting biological activity.
Fmoc-Ala-OHNα-9-fluorenylmethoxycarbonyl-L-alanineOxidation of the aldehydeTermination of peptide chain elongation or incorporation of an undesired amino acid.
Aldol Adduct3-hydroxy-2-(Fmoc-amino)-4-(Fmoc-amino)pentanalAldol condensationReduces the purity and yield of the desired aldehyde.
H-Ala-aldehydeL-AlaninalPremature deprotection of the Fmoc groupUncontrolled side reactions and formation of peptide impurities.

Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.

racemization Fmoc_Ala_aldehyde_L This compound (L-isomer) Enolate Enolate Intermediate (planar) Fmoc_Ala_aldehyde_L->Enolate + Base - H+ Enolate->Fmoc_Ala_aldehyde_L + H+ Fmoc_Ala_aldehyde_D This compound (D-isomer) Enolate->Fmoc_Ala_aldehyde_D + H+

Caption: Racemization of this compound via a planar enolate intermediate.

oxidation Fmoc_Ala_aldehyde This compound Fmoc_Ala_OH Fmoc-Ala-OH (Carboxylic Acid) Fmoc_Ala_aldehyde->Fmoc_Ala_OH [O] (e.g., air)

Caption: Oxidation of this compound to its corresponding carboxylic acid.

aldol_condensation cluster_reactants Reactants Fmoc_Ala_aldehyde1 This compound (Enolate donor) Aldol_Adduct Aldol Adduct Fmoc_Ala_aldehyde1->Aldol_Adduct Base catalyst Fmoc_Ala_aldehyde2 This compound (Carbonyl acceptor) Fmoc_Ala_aldehyde2->Aldol_Adduct Base catalyst

Caption: Aldol condensation of this compound leading to a dimeric adduct.

Experimental Protocols

Synthesis of this compound from Fmoc-Ala-OH

A common laboratory-scale synthesis involves the reduction of Fmoc-Ala-OH to the corresponding alcohol, Fmoc-alaninol, followed by a mild oxidation to the aldehyde.

Step 1: Reduction to Fmoc-alaninol

  • Dissolve Fmoc-Ala-OH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH), to the solution with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Fmoc-alaninol by flash column chromatography.

Step 2: Oxidation to this compound

  • Dissolve the purified Fmoc-alaninol in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), to the solution at room temperature.[1]

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate for DMP).

  • Filter the reaction mixture and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound should be used immediately or stored under the recommended conditions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile.

The presence of degradation products such as Fmoc-Ala-OH will be indicated by the appearance of additional peaks in the chromatogram.

experimental_workflow Start Start: Fmoc-Ala-OH Reduction Reduction (e.g., LAH, BMS) Start->Reduction Fmoc_alaninol Fmoc-alaninol Reduction->Fmoc_alaninol Oxidation Mild Oxidation (e.g., DMP, PCC) Fmoc_alaninol->Oxidation Fmoc_Ala_aldehyde This compound Oxidation->Fmoc_Ala_aldehyde Purification Purification (e.g., Chromatography) Fmoc_Ala_aldehyde->Purification Analysis Purity Analysis (HPLC, NMR, MS) Purification->Analysis Storage Storage (-80°C, desiccated, dark) Analysis->Storage Use Immediate Use in Synthesis Analysis->Use

Caption: General experimental workflow for the synthesis and handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers can significantly enhance the stability and shelf-life of this compound, thereby ensuring the integrity of their synthetic endeavors and the quality of their final products.

References

Purity Analysis of Fmoc-Ala-aldehyde by HPLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical and chiral purity of Fmoc-Ala-aldehyde, a critical building block in the synthesis of peptide aldehydes and other specialized chemical entities, is paramount to the success of subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing the purity of this reagent. This technical guide provides a comprehensive overview of the methodologies, potential challenges, and key considerations for the robust purity analysis of this compound by HPLC.

Introduction to Purity Concerns with this compound

This compound, formally known as (S)-[1-((9H-fluoren-9-yl)methoxy)formamido]propanal, is a chiral molecule where both chemical and stereochemical integrity are crucial. Impurities can arise from the synthetic route, degradation during storage, or inappropriate handling. The aldehyde functionality, being more reactive than a carboxylic acid, presents unique challenges in terms of stability and potential side reactions.

Common sources of impurities include:

  • Synthesis-related impurities: Byproducts from the oxidation of Fmoc-alaninol, unreacted starting materials, and reagents.

  • Degradation products: Oxidation of the aldehyde to the corresponding carboxylic acid (Fmoc-Ala-OH), and potential racemization.

  • Cross-contamination: Presence of other Fmoc-amino acid derivatives.

HPLC Methodologies for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the chemical purity of this compound, while chiral HPLC is employed to determine its enantiomeric purity.

Reversed-Phase HPLC for Chemical Purity

Principle: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18 or C8) retains the hydrophobic Fmoc group, while a polar mobile phase elutes the analytes. A gradient elution is typically employed to achieve optimal separation of the main peak from any impurities.

Typical Experimental Protocol:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm and 301 nm (for the Fmoc group)
Injection Volume 10-20 µL
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.

Workflow for RP-HPLC Analysis of this compound:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in ACN/Water start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/Water/TFA) inject->gradient detect UV Detection (265/301 nm) gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for the reversed-phase HPLC analysis of this compound.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers of this compound. Polysaccharide-based CSPs are often effective for the separation of Fmoc-protected amino acid derivatives.

Typical Experimental Protocol:

ParameterRecommended Conditions
Column Polysaccharide-based chiral column (e.g., Chiralpak IA, IC)
Mobile Phase Isocratic mixture of Hexane/Ethanol or a reversed-phase mobile phase such as Acetonitrile/Water with an acidic modifier (e.g., TFA or formic acid)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 265 nm
Temperature Ambient or controlled (e.g., 25 °C)
Sample Preparation Dissolve sample in the mobile phase to a concentration of 1 mg/mL.

Logical Relationship for Chiral Method Development:

Chiral_Method_Dev cluster_screening Mobile Phase Screening start Select Chiral Stationary Phase (CSP) np_mode Normal Phase (Hexane/IPA) start->np_mode rp_mode Reversed Phase (ACN/Water) start->rp_mode polar_organic Polar Organic (ACN/MeOH) start->polar_organic optimize Optimize Mobile Phase Composition & Additives np_mode->optimize rp_mode->optimize polar_organic->optimize validate Validate Method (Resolution, Linearity, LOD/LOQ) optimize->validate

Caption: Logical workflow for chiral HPLC method development for this compound.

Potential Impurities and their Identification

A thorough understanding of potential impurities is crucial for accurate purity assessment.

Table of Potential Impurities in this compound:

Impurity NamePotential SourceExpected Elution in RP-HPLC
Fmoc-alaninol Unreacted starting material from the oxidation step.Earlier than this compound (more polar).
Fmoc-Ala-OH Oxidation of this compound.Later than this compound (more polar but with an ionizable group).
D-Fmoc-Ala-aldehyde Racemization during synthesis or storage.Co-elutes in RP-HPLC, requires chiral HPLC.
Fmoc-dipeptides Side reactions during Fmoc protection.Later than this compound (higher molecular weight).
β-Alanine derivatives Rearrangement of the Fmoc-introducing reagent.Variable, depending on the specific derivative.
Dess-Martin periodinane byproducts Residual reagents from the oxidation step.Can elute at various retention times.

Stability and Handling Considerations

The aldehyde group in this compound is susceptible to oxidation and other degradation pathways.

  • Oxidation: Exposure to air and certain solvents can lead to the formation of Fmoc-Ala-OH. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

  • Solution Stability: Prepare solutions of this compound fresh for analysis. The stability in solution, particularly in the mobile phase, should be evaluated during method validation.

  • Racemization: While generally stable, exposure to strong basic or acidic conditions, or elevated temperatures, could potentially lead to racemization.

Conclusion

The purity analysis of this compound by HPLC requires careful consideration of both its chemical and chiral integrity. A well-developed and validated RP-HPLC method is essential for quantifying chemical impurities, while a dedicated chiral HPLC method is necessary to ensure enantiomeric purity. Understanding the potential impurities and implementing proper handling and storage procedures are critical to obtaining accurate and reliable analytical results, ultimately ensuring the quality of this important synthetic building block for research and drug development.

A Technical Guide to Fmoc-Ala-aldehyde: Commercial Sources, Synthesis, and Applications in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Ala-aldehyde, a key building block in the synthesis of peptide aldehydes for research and drug development. We will delve into its commercial availability, provide detailed experimental protocols for its synthesis and application, and explore its relevance in the context of protease inhibition and associated signaling pathways.

Commercial Sources and Availability of this compound

This compound, also known as Fmoc-L-alaninal or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanal, is a readily available reagent from various chemical suppliers. The quality and purity of the compound are critical for successful peptide synthesis and reliable biological assays. Below is a summary of prominent commercial sources.

SupplierCatalog Number (Example)PurityAvailable Quantities
Aladdin Scientific F346902-250mg-250 mg
Santa Cruz Biotechnology sc-214472-Contact for details
Bachem 4025176-1 g, 5 g
Chem-Impex 06741≥ 99% (Chiral HPLC)Contact for details

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are typically available upon request from the suppliers and provide detailed information on the specific lot's purity and handling procedures.

Physicochemical Properties

PropertyValue
CAS Number 146803-41-0[1]
Molecular Formula C₁₈H₁₇NO₃[1]
Molecular Weight 295.33 g/mol [1]
Appearance White powder
Melting Point 159 - 163 °C
Storage Conditions Store at -20°C to 4°C

Experimental Protocols

Synthesis of this compound from Fmoc-Ala-OH

This protocol describes a common method for the synthesis of this compound via the reduction of a Weinreb amide intermediate, which helps to prevent over-reduction to the corresponding alcohol.

Materials:

  • Fmoc-L-alanine (Fmoc-Ala-OH)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LiAlH₄), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Formation of the Weinreb Amide:

    • Dissolve Fmoc-Ala-OH (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM. .

    • Cool the solution to 0°C in an ice bath.

    • Add N-Methylmorpholine (NMM) (2.2 equivalents) dropwise to the solution.

    • Slowly add isobutyl chloroformate (1.1 equivalents) and stir the reaction mixture at 0°C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Ala-Weinreb amide.

    • Purify the crude product by silica gel column chromatography if necessary.

  • Reduction to this compound:

    • Dissolve the purified Fmoc-Ala-Weinreb amide in anhydrous THF and cool to -78°C (dry ice/acetone bath).

    • Slowly add a 1M solution of LiAlH₄ in THF (1.5 equivalents) dropwise.

    • Stir the reaction at -78°C for 30-60 minutes. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of 1M HCl at -78°C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Aldehyde

This protocol outlines the general steps for incorporating this compound at the C-terminus of a peptide synthesized on a solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine, 20% in DMF (v/v)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat this step for 15-20 minutes to ensure complete Fmoc group removal.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling Cycles:

    • For each amino acid in the sequence (except the C-terminal aldehyde), pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a ninhydrin test.

    • After successful coupling, wash the resin with DMF and DCM.

    • Repeat the Fmoc deprotection and coupling steps for each amino acid in the desired sequence.

  • Coupling of this compound:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively.

    • Dissolve this compound (3 equivalents) in DMF.

    • Add the this compound solution to the resin and agitate. The reaction to form a Schiff base is typically slower than amide bond formation and may require longer reaction times or specific catalysts.

    • Alternatively, reductive amination can be performed on the resin to form a stable secondary amine linkage.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide aldehyde by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Representative Protease Inhibition Assay Protocol (Calpain Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized peptide aldehyde against a protease, using calpain as an example. Peptide aldehydes are known inhibitors of cysteine proteases like calpains.

Materials:

  • Purified calpain enzyme

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and a reducing agent like DTT)

  • Synthesized peptide aldehyde inhibitor

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the peptide aldehyde inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations.

    • Prepare a solution of the calpain enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following:

      • Assay buffer

      • Inhibitor solution at various concentrations (or DMSO for the control)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding the calpain enzyme solution to each well.

    • Immediately after adding the enzyme, add the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Signaling Pathways and Experimental Workflows

Peptide aldehydes are potent inhibitors of various proteases, which play crucial roles in numerous cellular signaling pathways. Understanding these pathways is essential for designing effective therapeutic agents.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, regulating processes such as cell cycle progression, signal transduction, and apoptosis. Peptide aldehydes can act as potent inhibitors of the proteasome's chymotrypsin-like activity.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Inhibitor Peptide Aldehyde Inhibitor Inhibitor->Proteasome Experimental_Workflow start Design Peptide Sequence synthesis Solid-Phase Peptide Synthesis (SPPS) using this compound start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization assay Protease Inhibition Assay (e.g., Calpain) characterization->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end Lead Optimization data_analysis->end

References

Fmoc-ala-aldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-(-)-2-(Fmoc-amino)propanal, commonly known as Fmoc-Ala-aldehyde. It includes key chemical data, detailed synthesis protocols, and insights into its application as a protease inhibitor.

Core Data Summary

This compound is a crucial building block in peptide synthesis and a valuable tool in studying enzyme inhibition. Below is a summary of its key quantitative properties.

PropertyValue
CAS Number 146803-41-0
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.33 g/mol

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available amino acid, L-alanine. The first step involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the reduction of the carboxylic acid to an alcohol, and finally, a mild oxidation to the desired aldehyde.

Experimental Protocol 1: Synthesis of Fmoc-L-Alanine

This procedure outlines the N-terminal protection of L-alanine.

Materials:

  • L-alanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dioxane

  • Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

  • Ether

  • Petroleum Ether

Procedure:

  • A solution of L-alanine (1.78 g, 20 mmol) in 53 ml of 10% Na₂CO₃ is cooled in an ice bath.[1]

  • A solution of Fmoc-Cl (5.17 g, 20 mmol) in 40 ml of dioxane is added dropwise over 50 minutes with continuous stirring.[1]

  • The mixture is stirred for 1 hour at 0°C and then for 15 hours at 5°C.[1]

  • The reaction mixture is poured into 1.5 liters of water and extracted twice with ether to remove impurities.[1]

  • The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with concentrated HCl, which results in the formation of a white precipitate.[1]

  • The precipitate is extracted three times with 500 ml of EtOAc.[1]

  • The combined organic phase is washed with water, dried over MgSO₄, filtered, and then the solvent is evaporated.[1]

  • The resulting residue is treated with ether-petroleum ether and allowed to crystallize at 5°C to yield colorless crystals of Fmoc-L-alanine.[1]

Experimental Protocol 2: Synthesis of Fmoc-L-Alaninal from Fmoc-L-Alaninol

This protocol details the oxidation of the intermediate alcohol, Fmoc-L-alaninol (which can be prepared by the reduction of Fmoc-L-alanine), to the final aldehyde product.

Materials:

  • Fmoc-L-alaninol

  • Dess-Martin periodinane (DMP)

  • Dry Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • 80% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate pentahydrate

Procedure:

  • Fmoc-amino alcohol (5.36 mmol), obtained from the corresponding Fmoc-amino acid, is dissolved in dry DCM (200 mL).

  • Dess-Martin periodinane (12 mmol, 2.2 equivalents) is added to the solution, followed by the addition of water (200 µL, 11.1 mmol).

  • The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 1 hour of stirring.

  • The reaction mixture is diluted with diethyl ether (150 mL) and then with an 80% bicarbonate solution (150 mL) containing sodium thiosulfate pentahydrate (60.12 mmol). This mixture is stirred for an additional 30 minutes.

  • The aqueous phase is extracted with Et₂O (300 mL).

  • The combined organic phases are washed sequentially with saturated bicarbonate solution, water (twice), and brine (twice), and then dried over Na₂SO₄.

  • The solvents are removed under reduced pressure to yield the Fmoc amino acid aldehyde.

Application in Protease Inhibition

Peptide aldehydes, including this compound, are well-established inhibitors of cysteine proteases.[2][3] Their inhibitory mechanism involves the formation of a covalent, yet reversible, adduct with the catalytic cysteine residue in the enzyme's active site.

Signaling Pathway: Cysteine Protease Inhibition

The following diagram illustrates the mechanism of inhibition of a cysteine protease by a peptide aldehyde.

G E_Cys_His Active Site (Cys-SH, His-Im) Enzyme_Substrate_Complex Enzyme-Inhibitor Complex (Non-covalent) E_Cys_His->Enzyme_Substrate_Complex Binding Aldehyde Peptide Aldehyde (R-CHO) Aldehyde->Enzyme_Substrate_Complex Transition_State Tetrahedral Hemithioacetal (Covalent Intermediate) Enzyme_Substrate_Complex->Transition_State Nucleophilic Attack (Cys-S⁻ on C=O) Oxyanion_Hole Oxyanion Hole Stabilization Transition_State->Oxyanion_Hole H-bonding Inhibited_Enzyme Inhibited Enzyme Transition_State->Inhibited_Enzyme Reversible

Caption: Mechanism of cysteine protease inhibition by a peptide aldehyde.

The catalytic dyad of the cysteine protease, typically involving a cysteine and a histidine residue, facilitates the nucleophilic attack of the cysteine thiol on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral hemithioacetal intermediate.[4] This intermediate is stabilized by hydrogen bonds within the enzyme's oxyanion hole, mimicking the transition state of peptide bond hydrolysis.[5]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids and their derivatives are fundamental reagents in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.

SPPS Workflow Diagram

The diagram below outlines the key steps in a single coupling cycle during Fmoc-SPPS.

G Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 End Elongated Peptide (Ready for next cycle) Washing2->End Repeat Repeat Cycles End->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection End->Cleavage Final Cycle Repeat->Deprotection Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

References

Theoretical Investigation of Fmoc-Ala-Aldehyde Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the reactivity of N-α-Fmoc-L-alaninal, commonly known as Fmoc-ala-aldehyde. This compound serves as a crucial building block in the synthesis of peptide aldehydes, a class of molecules with significant potential in drug discovery, particularly as enzyme inhibitors. This document outlines the theoretical basis of its reactivity, provides detailed experimental protocols for its synthesis and analysis, and presents relevant quantitative data to inform research and development efforts.

Theoretical Framework of Reactivity

This compound's reactivity is centered around the electrophilic nature of its aldehyde carbonyl carbon. This reactivity is influenced by several factors, including the electron-withdrawing effect of the adjacent chiral center and the bulky Fmoc protecting group. Quantum chemical studies on similar aldehydes provide a foundational understanding of the electronic structure and reaction energetics that govern its transformations.

The primary reaction of interest for this compound is nucleophilic addition to the carbonyl group. This reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The carbonyl carbon rehybridizes from sp² to sp³.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a solvent or a mild acid, to yield the final alcohol product.

The stereochemistry of the nucleophilic attack is of paramount importance, as it dictates the configuration of the resulting product. The approach of the nucleophile is generally directed to minimize steric hindrance from the substituents on the α-carbon.

In the context of drug development, a particularly relevant reaction is the interaction of peptide aldehydes with the active site of cysteine or serine proteases. For instance, the thiol group of a cysteine residue can act as a nucleophile, attacking the aldehyde to form a reversible thiohemiacetal adduct. This covalent modification of the enzyme's active site is a common mechanism of inhibition for this class of compounds.

Computational studies on the nucleophilic addition of thiols to α,β-unsaturated carbonyls have shown that the reaction can proceed through a Michael-type addition, forming a stable carbanion intermediate[1][2][3]. While this compound is a saturated aldehyde, the principles of nucleophilic attack by a thiolate are analogous. Density Functional Theory (DFT) calculations on similar systems can provide valuable insights into the activation energies and reaction thermodynamics, aiding in the rational design of more potent inhibitors. For example, ab-initio computational studies on peptide synthesis have determined activation energies for nucleophilic attack to be in the range of 40 kJ/mol for uncatalyzed reactions[4].

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the reactivity of peptide aldehydes, providing a comparative basis for experimental design and analysis.

ParameterValueCompound/SystemReference
Activation Energy (Ea) ~40 kJ/molAc-AA-NH2 (uncatalyzed)[4]
Activation Energy (Ea) 4.23 kcal/mol (~17.7 kJ/mol)Nucleophilic attack on a thioester[5]
IC50 (Chymotrypsin-like activity) 120 nMCbz-Leu-Leu-Leucinal (MG132)[6]
IC50 (Chymotrypsin-like activity) 2.5 nMCbz-Glu(OtBu)-Phe-Leucinal[6]
Ki (Proteasome Inhibition) 4 nMCbz-Leu-Leu-Leu-H (MG-132)[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-protected amino aldehydes.

Materials:

  • Fmoc-L-alaninol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fmoc-L-alaninol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.1 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Assessment of Reactivity with a Thiol (e.g., N-acetyl-L-cysteine)

This protocol provides a method to monitor the reaction of this compound with a model thiol compound.

Materials:

  • Purified this compound

  • N-acetyl-L-cysteine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Prepare stock solutions of this compound and N-acetyl-L-cysteine in a suitable solvent (e.g., acetonitrile or DMSO).

  • In a reaction vessel, add PBS buffer.

  • Initiate the reaction by adding the stock solution of this compound to the buffered solution of N-acetyl-L-cysteine. The final concentrations should be in the desired experimental range.

  • At various time points, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots, if necessary (e.g., by acidification).

  • Analyze the aliquots by reverse-phase HPLC to monitor the consumption of reactants and the formation of the thiohemiacetal adduct. The reaction can be followed by monitoring the peak areas at a suitable wavelength (e.g., 265 nm for the Fmoc group).

  • (Optional) Collect the product peak from the HPLC and analyze by mass spectrometry to confirm the identity of the thiohemiacetal adduct.

  • Determine the reaction kinetics by plotting the concentration of the reactants or product as a function of time.

Visualizations

The following diagrams illustrate key concepts related to the synthesis, reactivity, and application of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Reactivity Analysis start Fmoc-L-alaninol oxidation Oxidation with Dess-Martin Periodinane start->oxidation DCM workup Aqueous Workup oxidation->workup purification Silica Gel Chromatography workup->purification product Purified This compound purification->product reaction Reaction with Nucleophile (e.g., Thiol) product->reaction hplc HPLC Analysis reaction->hplc kinetics Kinetic Data Analysis hplc->kinetics

Caption: Experimental workflow for the synthesis and reactivity analysis of this compound.

reaction_mechanism reactants This compound + Cysteine Thiol (R-SH) transition_state Transition State reactants->transition_state Nucleophilic Attack intermediate Thiohemiacetal Intermediate (Tetrahedral) transition_state->intermediate product Enzyme-Inhibitor Adduct intermediate->product Proton Transfer

Caption: Reaction mechanism of this compound with a cysteine residue.

ubiquitin_proteasome_pathway ubiquitin Ubiquitin e1 E1 (Ub-activating enzyme) ubiquitin->e1 ATP e2 E2 (Ub-conjugating enzyme) e1->e2 e3 E3 (Ub-ligase) e2->e3 poly_ub_substrate Polyubiquitinated Protein e3->poly_ub_substrate Polyubiquitination substrate Target Protein substrate->e3 proteasome 26S Proteasome poly_ub_substrate->proteasome degradation Protein Degradation (Peptides) proteasome->degradation inhibitor Peptide Aldehyde Inhibitor inhibitor->proteasome

Caption: The Ubiquitin-Proteasome Pathway and the site of inhibition by peptide aldehydes.[8][9][10]

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptide Aldehydes Using Fmoc-Ala-Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peptide aldehydes are a significant class of compounds known for their potent inhibitory activity against various proteases, making them valuable tools in drug discovery and development. The solid-phase peptide synthesis (SPPS) of C-terminal peptide aldehydes can be challenging due to the sensitivity of the aldehyde functionality to standard cleavage and side-chain deprotection conditions. A common and effective strategy involves the introduction of the aldehyde in a protected form at the C-terminus, which is then deprotected under mild conditions after peptide chain elongation and cleavage from the solid support. This application note provides a detailed protocol for the synthesis of peptide aldehydes on solid support using Fmoc-Ala-aldehyde, often coupled to a resin via a special linker.

Experimental Protocols

1. Resin Preparation and Linker Coupling:

A key aspect of synthesizing peptide aldehydes on a solid support is the choice of the resin and linker. A commonly used approach involves a semicarbazone-forming linker that protects the aldehyde during synthesis.

  • Resin: 2-Chlorotrityl chloride resin is frequently used due to its acid lability, allowing for mild cleavage conditions that preserve the sensitive aldehyde group.

  • Linker Attachment: An amino-oxy functionalized linker is first attached to the resin.

Protocol:

  • Swell 2-Chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in anhydrous dichloromethane (DCM) (10 mL) for 30 minutes.

  • Dissolve the amino-oxy linker (e.g., Boc-aminooxyacetic acid) (3 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM.

  • Add the linker solution to the swollen resin and shake at room temperature for 2-4 hours.

  • Wash the resin extensively with DCM (3x), methanol (3x), and DCM (3x).

  • Dry the resin under vacuum.

2. This compound Loading:

The this compound is coupled to the linker-functionalized resin.

Protocol:

  • Swell the linker-functionalized resin in a solution of 1% acetic acid in DCM for 30 minutes.

  • Dissolve this compound (2 equivalents) in the same solvent.

  • Add the this compound solution to the resin and shake for 2 hours at room temperature.

  • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

  • Cap any unreacted sites using a capping solution (e.g., acetic anhydride/DIPEA/DCM) for 30 minutes.

  • Wash the resin with DCM (3x), methanol (3x), and dry under vacuum.

3. Solid-Phase Peptide Synthesis (SPPS):

Standard Fmoc-SPPS protocols are used for peptide chain elongation.

Protocol:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each amino acid in the sequence.

4. Cleavage and Deprotection:

The peptide is cleaved from the resin, and side-chain protecting groups are removed, followed by the deprotection of the C-terminal aldehyde.

Protocol:

  • Peptide Cleavage: Treat the resin with a cleavage cocktail. A common cocktail for acid-sensitive linkers is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Aldehyde Deprotection: The semicarbazone-protected peptide aldehyde can be deprotected under mild conditions using an exchange resin or by treatment with a scavenger like pyruvic acid.

Data Presentation

Table 1: Representative Reagents and Conditions for this compound SPPS

StepReagent/SolventConcentration/EquivalentsTimeTemperature
Resin SwellingDichloromethane (DCM)-30 minRoom Temp
Linker CouplingBoc-aminooxyacetic acid, DIPEA3 eq, 6 eq2-4 hoursRoom Temp
Aldehyde LoadingThis compound, 1% AcOH in DCM2 eq2 hoursRoom Temp
Fmoc Deprotection20% Piperidine in DMF-2 x 10 minRoom Temp
Amino Acid CouplingFmoc-AA, HBTU/HOBt, DIPEA3 eq, 3 eq, 6 eq1-2 hoursRoom Temp
CleavageTFA/TIS/H₂O (95:2.5:2.5)-2-3 hoursRoom Temp

Table 2: Typical Yield and Purity Data

Peptide SequenceCrude Yield (%)Purity after HPLC (%)
Ac-YVAD-H~65%>95%
Z-VAD-H~70%>98%
Boc-IETD-H~60%>95%

Note: Yields and purities are sequence-dependent and can vary.

Visualization

Fmoc_Ala_Aldehyde_SPPS_Workflow start Start: 2-Chlorotrityl Chloride Resin resin_prep Resin Swelling (DCM) start->resin_prep linker_attach Linker Attachment (Boc-aminooxyacetic acid) resin_prep->linker_attach aldehyde_load This compound Loading linker_attach->aldehyde_load spps_cycle Fmoc-SPPS Cycles (Deprotection & Coupling) aldehyde_load->spps_cycle cleavage Cleavage from Resin (TFA Cocktail) spps_cycle->cleavage purification RP-HPLC Purification cleavage->purification deprotection Aldehyde Deprotection (Mild Conditions) purification->deprotection final_product Final Peptide Aldehyde deprotection->final_product

Caption: Workflow for Solid-Phase Synthesis of Peptide Aldehydes.

Application Notes and Protocols: Fmoc-Ala-Aldehyde as a Covalent Inhibitor for Cysteine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[1] Their dysregulation is implicated in a range of diseases such as cancer, neurodegenerative disorders, and infectious diseases.[2][3] This makes them attractive targets for therapeutic intervention.

Peptide aldehydes are a well-established class of reversible, covalent inhibitors of cysteine proteases.[4][5][6] The aldehyde warhead forms a transient covalent bond with the active site cysteine residue, leading to the formation of a stable hemithioacetal adduct, which mimics the transition state of substrate hydrolysis.[1] Fmoc-Ala-aldehyde (N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninal) is a specific N-protected amino acid aldehyde that can be utilized to probe the active sites of cysteine proteases and serve as a scaffold for the development of more complex and selective inhibitors.

These application notes provide a comprehensive overview of the use of this compound as a covalent inhibitor of cysteine proteases, including its mechanism of action, protocols for inhibitory assays, and its potential applications in research and drug discovery.

Mechanism of Covalent Inhibition

This compound inhibits cysteine proteases through a reversible covalent mechanism. The electrophilic aldehyde group is attacked by the nucleophilic thiol of the active site cysteine residue (Cys25 in papain-like proteases), forming a tetrahedral hemithioacetal intermediate. This covalent adduct is stabilized by interactions within the enzyme's active site, effectively blocking substrate access and inhibiting proteolytic activity.

G cluster_Inhibitor This compound Inhibitor Fmoc-Ala-CHO EI_complex EI_complex Inhibitor->EI_complex E_Cys_S_minus E_Cys_S_minus E_Cys_S_minus->EI_complex Binding Hemithioacetal Hemithioacetal EI_complex->Hemithioacetal Nucleophilic Attack Hemithioacetal->EI_complex Reversible

Quantitative Data on Inhibition

While specific inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against a wide range of cysteine proteases are not extensively documented in publicly available literature, data from structurally related N-protected and peptidyl aldehydes provide valuable insights into the expected potency and selectivity. The following tables summarize representative data for such inhibitors against common cysteine proteases.

Table 1: Inhibition of Calpains by Peptide Aldehydes

InhibitorCalpain I (µ-calpain) Ki (µM)Calpain II (m-calpain) Ki (µM)Reference
Z-Leu-Abu-H0.08-[2]
Z-Leu-Nva-H0.25-[2]
Ac-Leu-Leu-Nle-H-0.05[2]

Z = Benzyloxycarbonyl, Ac = Acetyl, Abu = α-Aminobutyric acid, Nva = Norvaline, Nle = Norleucine, H = Aldehyde

Table 2: Inhibition of Cathepsins by Peptide Aldehydes

InhibitorCathepsin B Ki (µM)Cathepsin L Ki (µM)Reference
Z-Phe-Ala-CHO--[7]
Ac-Leu-Leu-Met-H0.1-[2]
Ac-Leu-Leu-Nle-H-0.0005[2]

Z = Benzyloxycarbonyl, Ac = Acetyl, Met = Methionine, Nle = Norleucine, H = Aldehyde

Note: The inhibitory potency and selectivity of peptide aldehydes are significantly influenced by the nature of the amino acid residues at the P2 and P3 positions, which interact with the S2 and S3 pockets of the protease, respectively. The Fmoc group in this compound is a bulky hydrophobic group that will have a significant impact on its binding to the active site.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of this compound against a target cysteine protease. It is recommended to optimize the conditions for each specific enzyme and substrate pair.

Protocol 1: Determination of IC50

This protocol is for determining the concentration of this compound required to inhibit 50% of the activity of a cysteine protease.

Materials:

  • Purified cysteine protease (e.g., Cathepsin B, Calpain)

  • This compound

  • Fluorogenic or chromogenic substrate specific for the protease (e.g., Z-Arg-Arg-AMC for Cathepsin B)

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for Cathepsin B)

  • DMSO for dissolving the inhibitor

  • 96-well black microplates (for fluorescent assays) or clear microplates (for colorimetric assays)

  • Microplate reader

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer and DMSO (no inhibitor).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Activity: Immediately monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the progress curves).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Determination of Inhibition Constant (Ki)

This protocol is for determining the inhibition constant (Ki) and the mechanism of inhibition.

Materials:

  • Same as for the IC50 determination protocol.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor (this compound).

    • Include controls with no inhibitor for each substrate concentration.

  • Enzyme Addition and Incubation: Add the enzyme to each well and incubate as described in the IC50 protocol.

  • Measure Activity: Monitor the reaction progress as described previously.

  • Data Analysis:

    • Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot, or by non-linear regression analysis of the Michaelis-Menten equation for competitive or mixed-type inhibition to determine the Ki value.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme Stock - Substrate Stock - Inhibitor (Fmoc-Ala-CHO) Stock - Assay Buffer P2 Prepare Serial Dilutions of Inhibitor P1->P2 A1 Dispense Enzyme and Inhibitor Dilutions into 96-well Plate P2->A1 A2 Pre-incubate to allow Enzyme-Inhibitor Binding A1->A2 A3 Initiate Reaction by Adding Substrate A2->A3 A4 Monitor Kinetic Readout (Fluorescence/Absorbance) A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D4 Perform Ki Determination (e.g., Dixon or Lineweaver-Burk plot) D1->D4 D3 Determine IC50 Value D2->D3

Application in Studying Signaling Pathways: Inhibition of Cathepsin B in Cancer

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed and secreted by tumor cells.[2][4] Extracellular and cell-surface associated Cathepsin B contributes to the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis.[8] It can also activate other proteases, such as matrix metalloproteinases (MMPs), creating a proteolytic cascade that further promotes cancer progression.[2] Therefore, inhibiting Cathepsin B is a promising strategy for cancer therapy. This compound can be used as a tool compound to study the role of Cathepsin B in these signaling pathways.

G cluster_inhibitor Inhibition cluster_outcome Tumor Progression Inhibitor Fmoc-Ala-CHO CatB_active CatB_active Inhibitor->CatB_active Inhibition Invasion Invasion Metastasis Metastasis Invasion->Metastasis Lysosome Lysosome CatB_inactive CatB_inactive Lysosome->CatB_inactive Synthesis CatB_inactive->CatB_active Activation (low pH) Secretion Secretion CatB_active->Secretion ECM_proteins ECM_proteins CatB_active->ECM_proteins Degradation Pro_MMPs Pro_MMPs CatB_active->Pro_MMPs Activation Secretion->CatB_active Secreted Cathepsin B Degraded_ECM Degraded_ECM Degraded_ECM->Invasion Active_MMPs Active_MMPs Active_MMPs->ECM_proteins Degradation

Conclusion

This compound is a valuable tool for researchers studying cysteine proteases. Its ability to act as a reversible covalent inhibitor allows for the probing of active site architecture and the investigation of the roles of these enzymes in complex biological processes. The protocols and information provided in these application notes offer a starting point for utilizing this compound in cysteine protease research and drug discovery efforts. Further derivatization of the this compound scaffold, guided by quantitative structure-activity relationship studies, can lead to the development of more potent and selective inhibitors with therapeutic potential.

References

Application Notes & Protocols: Fmoc-Ala-aldehyde in Calpain Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a myriad of cellular processes, including signal transduction, cell motility, and apoptosis.[1] Dysregulation of calpain activity is implicated in a wide range of pathological conditions such as neurodegenerative diseases, cancer, cataract formation, and ischemia/reperfusion injury.[1] This has made calpains significant therapeutic targets.

Peptide aldehydes are a well-established class of reversible, covalent inhibitors that target the active site cysteine of proteases like calpain.[1][2][3] The aldehyde warhead forms a reversible hemiacetal adduct with the catalytic cysteine residue, effectively blocking substrate access.[3] Fmoc-Ala-aldehyde (N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninal) is a crucial building block in the solid-phase or solution-phase synthesis of such peptidyl aldehyde inhibitors, allowing for the systematic construction of peptide sequences that confer specificity and potency against various calpain isoforms.

Application: Synthesis of Peptidyl Aldehyde Calpain Inhibitors

This compound serves as a C-terminal precursor in the synthesis of di-, tri-, or larger peptidyl aldehyde inhibitors. The Fmoc-protecting group allows for standard peptide synthesis strategies, where successive amino acids are coupled to the N-terminus. The final deprotection of the Fmoc group yields the active inhibitor. The choice of amino acids at the P2, P3, and subsequent positions is critical for determining the inhibitor's potency and selectivity for different calpain isoforms.[4] For instance, di- and tripeptidyl aldehydes with leucine residues have shown potent inhibition of calpain.[5]

Quantitative Data: Potency of Peptidyl Aldehyde Inhibitors

The inhibitory potency of peptidyl aldehydes is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are crucial for comparing the efficacy of different synthesized compounds. While specific data for inhibitors derived directly from this compound is not extensively documented in single sources, the table below compiles representative data for structurally related peptidyl aldehyde inhibitors to provide a comparative framework.

Inhibitor Name/StructureTarget(s)Potency (IC50 / Ki)Notes
Z-Leu-Leu-CHO (MG-132)Calpain, ProteasomeIC50: 1.25 µM (Calpain)[5]A widely used, potent inhibitor. Also inhibits the proteasome.[5]
Z-Leu-Leu-Leu-CHO (ZLLLal)Calpain, ProteasomeIC50: 1.20 µM (Calpain)[5]Potent calpain inhibitor, but shows even stronger inhibition of the proteasome compared to ZLLal.[5]
4-Phenyl-butyryl-Leu-Met-HCalpain I, IIKi: 36 nM (Calpain I), 50 nM (Calpain II)[6][7]Demonstrates high potency for both major calpain isoforms.[6][7]
Calpeptin (Z-Leu-nLeu-CHO)Calpain I, IIID50: 40 nM (Calpain I), 34 nM (Calpain II)A cell-permeable and highly potent calpain inhibitor.[8]
MDL28170 (Z-Val-Phe-CHO)Calpain I, IIKi: 10 nM (Calpain)[9]Potent inhibitor that also shows activity against Cathepsin B and γ-secretase.[9]

Z = Benzyloxycarbonyl, H = Aldehyde

Experimental Protocols

Protocol 1: Synthesis of a Dipeptidyl Aldehyde Inhibitor (e.g., Z-Leu-Ala-CHO)

This protocol describes a representative solution-phase synthesis. This compound can be substituted as the starting material for solid-phase synthesis, following established Fmoc-based peptide synthesis procedures.[10]

Materials:

  • This compound

  • Z-Leu-OH (Benzyloxycarbonyl-L-leucine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dess-Martin periodinane (for synthesis of the starting aldehyde if not purchased)[10][11]

  • Standard glassware and purification equipment (HPLC)

Methodology:

  • Fmoc Deprotection of this compound:

    • Dissolve this compound in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure. The resulting product is H-Ala-aldehyde (Alaninal). Use this crude product immediately in the next step.

  • Peptide Coupling:

    • Dissolve Z-Leu-OH (1.1 equivalents) in DMF.

    • Add HBTU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution and stir for 5 minutes to pre-activate.

    • Add the crude H-Ala-aldehyde from the previous step to the activated Z-Leu-OH solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer successively with 0.5 N HCl, saturated NaHCO3 solution, and brine.[11]

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

    • Purify the crude product (Z-Leu-Ala-CHO) by flash column chromatography or preparative HPLC to yield the final inhibitor.

Protocol 2: In Vitro Calpain Activity Assay

This protocol describes a fluorometric assay to determine the IC50 value of a synthesized inhibitor.[12][13]

Materials:

  • Purified Calpain I or II

  • Synthesized inhibitor (e.g., Z-Leu-Ala-CHO)

  • Fluorogenic Calpain Substrate (e.g., Ac-LLY-AFC or Suc-LLVY-AMC)[5][12][13]

  • Assay Buffer: 20 mM Tris (pH 7.5), 10 mM CaCl2, 2 mM DTT[14]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission: ~400 nm/~505 nm for AFC or ~380 nm/~460 nm for AMC)[7][12][13]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%).

    • Prepare solutions of calpain enzyme and the fluorogenic substrate in Assay Buffer at desired concentrations.

  • Assay Procedure:

    • To each well of the 96-well plate, add:

      • 80 µL of Assay Buffer containing the desired concentration of the inhibitor (or vehicle control - DMSO).

      • 10 µL of calpain enzyme solution.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.[12]

    • Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30-60 minutes) using the microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

Visualizations

Synthesis_Workflow Start This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Intermediate H-Ala-aldehyde Deprotection->Intermediate Coupling Peptide Coupling (HBTU, DIPEA) Intermediate->Coupling Amino_Acid N-Protected Amino Acid (e.g., Z-Leu-OH) Amino_Acid->Coupling Final_Inhibitor Dipeptidyl Aldehyde (Z-Leu-Ala-CHO) Coupling->Final_Inhibitor Purification Purification (HPLC) Final_Inhibitor->Purification Final_Product Pure Inhibitor Purification->Final_Product

Caption: Workflow for the synthesis of a dipeptidyl aldehyde calpain inhibitor.

Caption: Reversible covalent inhibition of calpain by a peptide aldehyde.

References

Application Notes and Protocols for Cell-Based Assays Using Fmoc-Ala-Aldehyde for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-aldehyde is an N-terminally protected alanine derivative containing a reactive aldehyde functional group. This peptide aldehyde serves as a valuable tool in drug discovery and chemical biology, primarily as a reversible covalent inhibitor of certain classes of proteases, particularly cysteine proteases such as calpains and caspases.[1][2] The aldehyde moiety can form a hemiacetal adduct with the active site cysteine residue, thereby inhibiting the enzyme's activity. This characteristic makes this compound and similar peptide aldehydes useful for validating the role of specific proteases in cellular processes and disease models. These compounds are cell-permeable, allowing for their use in live-cell assays to probe enzyme function in a physiological context.[2][3]

This document provides detailed application notes and protocols for the use of this compound in cell-based assays for the validation of target enzymes.

Principle of Target Validation

The fundamental principle behind using this compound for target validation is to assess the phenotypic consequences of inhibiting a specific cellular enzyme. If inhibiting the target enzyme with this compound leads to a measurable change in a cellular process linked to a disease state (e.g., apoptosis, neurodegeneration), it provides evidence that the enzyme is a valid therapeutic target.

Data Presentation

Table 1: Inhibitory Activity of a Representative Peptide Aldehyde (SJA6017, a calpain inhibitor)
ProteaseIC₅₀ (nM)
m-Calpain180
µ-Calpain240
Cathepsin B80
Cathepsin L>10,000

Note: This table presents data for SJA6017, a well-characterized peptide aldehyde calpain inhibitor, to illustrate the typical potency and selectivity that can be expected from this class of compounds.[2] Specific IC₅₀ values for this compound would need to be determined empirically for the target of interest.

Table 2: Example Data from a Cell-Based Calpain Activity Assay
TreatmentCalpain Activity (RFU/mg protein)% Inhibition
Vehicle Control (DMSO)15,8000%
This compound (10 µM)9,48040%
This compound (50 µM)4,74070%
Positive Control (Inducer)32,500-
Inducer + this compound (50 µM)12,35062% (of induced activity)

Note: The data presented in this table is hypothetical and serves as an example of expected results from a calpain activity assay.

Experimental Protocols

Protocol 1: General Cell-Based Cysteine Protease Activity Assay

This protocol describes a general method to assess the inhibitory effect of this compound on a target cysteine protease in a cellular context using a fluorogenic substrate.

Materials:

  • Cells expressing the target protease

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • Fluorogenic protease substrate (e.g., Ac-LLY-AFC for calpain)[4][5]

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors, ensuring it doesn't inhibit the target protease)[2]

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

  • BCA protein assay kit[2]

Procedure:

  • Cell Culture and Treatment: a. Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only). d. Pre-treat the cells with various concentrations of this compound for a predetermined duration (e.g., 1-2 hours). e. If applicable, induce the activity of the target protease using a known stimulus.

  • Cell Lysis: a. After treatment, wash the cells with cold PBS. b. Lyse the cells by adding an appropriate volume of lysis buffer to each well and incubating on ice. c. Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protease Activity Assay: a. Determine the protein concentration of each lysate using a BCA assay.[2] b. In a new 96-well black microplate, add equal amounts of protein from each lysate. c. Prepare a reaction mixture containing the fluorogenic substrate in an appropriate assay buffer. d. Initiate the reaction by adding the reaction mixture to each well. e. Incubate the plate at 37°C for a suitable time (e.g., 60 minutes), protected from light.[6]

  • Data Acquisition and Analysis: a. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[4][5] b. Normalize the fluorescence signal to the protein concentration for each sample. c. Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

Protocol 2: Western Blot Analysis of a Target Protease Substrate

This protocol is used to assess the activity of a target protease by detecting the cleavage of a known intracellular substrate.

Materials:

  • Cell lysates prepared as in Protocol 1

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against the specific substrate of the target protease

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Sample Preparation and SDS-PAGE: a. Denature equal amounts of protein from each cell lysate by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE.[2]

  • Western Blotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[2] c. Incubate the membrane with the primary antibody against the target substrate overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Analyze the band intensities corresponding to the full-length and cleaved forms of the substrate. A decrease in the cleaved product in this compound-treated samples indicates inhibition of the target protease.

Protocol 3: MTT Assay for Assessing Cell Viability and Neuroprotection

This protocol can be used to determine if the inhibition of a target protease by this compound has a protective effect against a cytotoxic or neurotoxic stimulus.

Materials:

  • Neuronal cells (or other relevant cell type)

  • 96-well plate

  • This compound

  • Neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Plating and Treatment: a. Plate neuronal cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Induce neurotoxicity by adding the neurotoxic agent to the wells (except for the control wells). d. Incubate for the desired time (e.g., 24 hours).[2]

  • MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[2] b. Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the presence of this compound suggests a neuroprotective effect due to target inhibition.

Visualizations

Signaling_Pathway cluster_0 Cellular Stress cluster_1 Target Validation cluster_2 Cellular Outcomes stress e.g., Oxidative Stress, Ca2+ Influx protease Target Cysteine Protease (e.g., Calpain, Caspase) stress->protease Activates substrate Substrate Cleavage protease->substrate Cleaves fmoc This compound fmoc->protease Inhibits apoptosis Apoptosis / Cell Death substrate->apoptosis Leads to

Caption: Target validation of a cysteine protease using this compound.

Experimental_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Assay Preparation cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis start Plate Cells treat Treat with this compound +/- Inducer start->treat lyse Cell Lysis treat->lyse viability_assay Cell Viability (MTT) treat->viability_assay protein_assay Protein Quantification lyse->protein_assay activity_assay Fluorometric Activity Assay protein_assay->activity_assay western_blot Western Blot protein_assay->western_blot analyze Analyze Data & Validate Target activity_assay->analyze western_blot->analyze viability_assay->analyze

Caption: Experimental workflow for target validation using this compound.

Logical_Relationship hypothesis Hypothesis: Inhibition of Target Protease is beneficial. inhibitor This compound hypothesis->inhibitor Test with target Target Protease Activity inhibitor->target Decreases outcome Cellular Phenotype (e.g., Viability) target->outcome Improves validation Target Validated outcome->validation Supports

Caption: Logical flow for target validation with a protease inhibitor.

References

Application Notes and Protocols for Solid-Phase Synthesis: Coupling of Fmoc-Ala-Aldehyde to Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immobilization of N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde) onto a solid support for Solid-Phase Peptide Synthesis (SPPS). This procedure is a critical first step for the synthesis of C-terminally modified peptide aldehydes, which are potent inhibitors of various proteases and valuable tools in drug discovery.

Introduction

Peptide aldehydes are an important class of compounds known for their ability to act as transition-state analog inhibitors of proteases. Their synthesis on a solid support offers significant advantages in terms of purification and the potential for library generation. A common strategy for solid-phase synthesis of peptide aldehydes involves the initial immobilization of an N-protected amino aldehyde to a suitable resin. This document focuses on a robust and widely used method: the formation of an oxazolidine linkage between this compound and a threonine-functionalized resin.

Overview of Immobilization Strategies

Several methods have been developed for the solid-phase synthesis of peptide aldehydes. The choice of strategy depends on the desired peptide sequence and the stability of the aldehyde functionality. A summary of common approaches is presented below.

Immobilization StrategyDescriptionReported YieldsCitations
Oxazolidine Formation Fmoc-amino aldehyde is reacted with a threonyl-resin to form a stable oxazolidine linkage. The oxazolidine nitrogen is subsequently protected (e.g., with Boc) to prevent side reactions during peptide elongation.39-80%[1]
Weinreb Amide Reduction A Weinreb amide linker is used, and the peptide aldehyde is generated by reduction of the resin-bound amide at the end of the synthesis.30-40%[2][3]
Acetal/Thioacetal Chemistry The aldehyde is protected as an acetal and linked to the resin. The peptide is synthesized, and the aldehyde is deprotected via a thioacetal intermediate.Low to moderate[4]
Reductive Amination An aldehyde on the resin is reacted with an amine, or a resin-bound amine is reacted with an aldehyde, followed by reduction. This is often used for diversification.High Purity[5][6]

Experimental Protocol: Immobilization of this compound via Oxazolidine Formation

This protocol is adapted from established methods for the efficient immobilization of Fmoc-amino aldehydes.[1]

Materials
  • H-Thr-Gly-NovaSyn® TG resin or similar threonine-functionalized resin

  • Fmoc-L-alaninal (this compound)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetic acid (AcOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure
  • Resin Swelling:

    • Place the desired amount of H-Thr-Gly-NovaSyn® TG resin in a solid-phase synthesis vessel.

    • Swell the resin in DCM for at least 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Oxazolidine Formation (Coupling of this compound):

    • Prepare a solution of this compound (5 equivalents relative to resin substitution) in a minimal amount of DCM.

    • Prepare the coupling solvent: 1% AcOH in a 1:1 mixture of MeOH and DCM.

    • Suspend the swollen resin in the coupling solvent.

    • Add the solution of this compound to the resin suspension.

    • Agitate the mixture gently at room temperature for 4 hours.

    • Monitor the reaction completion using a qualitative test (e.g., TNBS test for primary amines). The test should be negative, indicating the consumption of the threonine amine.

  • Resin Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and THF (3x).

  • Boc Protection of the Oxazolidine Nitrogen:

    • Suspend the resin in anhydrous THF.

    • Add Boc₂O (5 equivalents) and NMM or DIPEA (5 equivalents) to the resin suspension.

    • Agitate the mixture at 50°C for 3 hours. This step is crucial to protect the oxazolidine nitrogen and ensure its stability during subsequent Fmoc deprotection and coupling steps.[1]

  • Final Washing and Drying:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with THF (3x), DCM (3x), and DMF (3x).

    • Dry the resin under vacuum.

The resin is now loaded with this compound, protected as a Boc-oxazolidine, and is ready for standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain.

Experimental Workflow Diagram

SPPS_Fmoc_Ala_Aldehyde_Coupling start Start: H-Thr-Gly-Resin swell 1. Resin Swelling (DCM, 30-60 min) start->swell coupling 2. Oxazolidine Formation (RT, 4 h) swell->coupling prepare_coupling Prepare Coupling Solution: - this compound (5 eq) - 1% AcOH in MeOH/DCM prepare_coupling->coupling wash1 3. Resin Washing (DCM, DMF, THF) coupling->wash1 boc_protection 4. Boc Protection (Boc₂O, NMM/DIPEA, THF, 50°C, 3 h) wash1->boc_protection wash2 5. Final Washing (THF, DCM, DMF) boc_protection->wash2 end End: this compound Coupled Resin wash2->end

Figure 1. Workflow for the immobilization of this compound onto a threonine-functionalized resin.

Conclusion

The protocol described provides a reliable method for coupling this compound to a solid support, which is a key step in the synthesis of peptide aldehydes. The formation of a stable, Boc-protected oxazolidine linkage ensures compatibility with standard Fmoc-SPPS protocols, enabling the synthesis of well-defined C-terminally modified peptides for various applications in research and drug development.

References

Application Notes and Protocols: The Role of Fmoc-Ala-aldehyde in the Synthesis of Macrocyclic Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Ala-aldehyde in the solid-phase synthesis and subsequent macrocyclization of peptide inhibitors. The aldehyde functionality serves as a versatile electrophilic handle for intramolecular cyclization, a key strategy in developing potent and specific inhibitors of various therapeutic targets, notably proteasomes.

Introduction

Macrocyclic peptides are a promising class of therapeutic agents, offering a unique combination of the high affinity and specificity of biologics with the favorable pharmacokinetic properties of small molecules. The cyclization of a linear peptide precursor significantly enhances its conformational rigidity, leading to improved target binding, increased stability against proteolytic degradation, and better membrane permeability. The incorporation of an aldehyde group, such as in this compound, at or near the C-terminus of a peptide provides a reactive moiety for efficient intramolecular cyclization with a nucleophilic group, commonly the N-terminal amine. This approach, often referred to as reductive amination, is a robust method for generating stable macrocyclic structures.

This compound is a key building block in this process, introduced during solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu chemistry. Its use allows for the straightforward synthesis of linear peptide precursors bearing a C-terminal aldehyde, ready for cyclization.

Core Applications

The primary application of this compound in this context is the synthesis of macrocyclic peptide inhibitors targeting enzymes such as proteasomes. The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition has proven to be an effective strategy in cancer therapy. Macrocyclic peptide aldehydes can act as potent and selective inhibitors of the proteasome's catalytic subunits.

Experimental Data

The following tables summarize representative quantitative data for the synthesis and activity of a hypothetical macrocyclic peptide inhibitor, "CycloPep-Inhib," synthesized using this compound.

Table 1: Synthesis and Purification of Linear Peptide Aldehyde

StepParameterValue
Fmoc-SPPS ResinRink Amide
Scale0.1 mmol
Coupling ReagentHBTU/DIPEA
Final Yield (crude)85 mg
Oxidation Starting MaterialResin-bound peptide alcohol
Oxidizing AgentDess-Martin Periodinane
Yield (on-resin)>95% (conversion)
Cleavage Reagent95% TFA, 2.5% TIS, 2.5% H₂O
Purity (crude, by HPLC)75%
Purification MethodPreparative RP-HPLC
Final Yield (linear peptide aldehyde)45 mg
Purity (by HPLC)>98%

Table 2: Macrocyclization and Final Product Characterization

StepParameterValue
Macrocyclization Concentration1 mg/mL in DMF
Reducing AgentSodium Cyanoborohydride
Reaction Time24 hours
Yield (crude)65%
Purification MethodPreparative RP-HPLC
Final Yield (CycloPep-Inhib)25 mg
Purity (by HPLC)>99%
Characterization Molecular Weight (Expected)850.4 g/mol
Molecular Weight (Observed, MS)850.5 [M+H]⁺

Table 3: Biological Activity of CycloPep-Inhib

AssayTargetIC₅₀ Value
Enzymatic Assay 20S Proteasome (Chymotrypsin-like activity)15 nM
Cell-based Assay Inhibition of NF-κB activation in HeLa cells120 nM
Cytotoxicity Assay HeLa cell viability (72h)1.5 µM

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from the corresponding Fmoc-alaninol by oxidation.

  • Starting Material: Fmoc-L-alaninol (1.0 eq).

  • Dissolution: Dissolve Fmoc-L-alaninol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Oxidation: Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to yield this compound as a white solid.

Protocol 2: Solid-Phase Synthesis of the Linear Peptide Precursor

The linear peptide sequence is assembled on a solid support using standard Fmoc-SPPS protocols. The final C-terminal residue is introduced as Fmoc-alaninol, which is then oxidized to the aldehyde on-resin.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF. Repeat steps 2 and 3 for each amino acid in the sequence.

  • Coupling of Fmoc-Alaninol: Couple Fmoc-L-alaninol as the final residue using the same coupling protocol.

  • On-Resin Oxidation: After coupling Fmoc-alaninol, wash the resin with DCM. Add a solution of Dess-Martin periodinane (3 eq) in DCM to the resin and agitate for 4 hours at room temperature. Wash the resin thoroughly with DCM and then DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet. Purify the crude linear peptide aldehyde by preparative reverse-phase HPLC.

Protocol 3: Macrocyclization via Reductive Amination
  • Dissolution: Dissolve the purified linear peptide aldehyde in DMF to a final concentration of 1 mg/mL.

  • pH Adjustment: Add DIPEA to adjust the pH of the solution to approximately 8-9.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (3 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the progress of the cyclization by LC-MS.

  • Quenching and Purification: Quench the reaction by adding a few drops of acetic acid. Concentrate the reaction mixture and purify the crude macrocyclic peptide by preparative reverse-phase HPLC.

Visualizations

Signaling_Pathway cluster_proteasome Ubiquitin-Proteasome System cluster_nfkb NF-κB Signaling Pathway Ub Ubiquitin UbProtein Polyubiquitinated Protein Ub->UbProtein TargetProtein Target Protein TargetProtein->UbProtein Proteasome 26S Proteasome UbProtein->Proteasome Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides IKB IκB Proteasome->IKB Prevents Degradation IKB_NFKB IκB-NF-κB Complex IKB->IKB_NFKB NFKB NF-κB NFKB->IKB_NFKB NFKB_active Active NF-κB IKB_NFKB->NFKB_active IκB Degradation Nucleus Nucleus NFKB_active->Nucleus Apoptosis Apoptosis NFKB_active->Apoptosis Inhibition of pro-survival signals leads to GeneTranscription Gene Transcription (Pro-survival, Proliferation) Nucleus->GeneTranscription Translocation Inhibitor Macrocyclic Peptide Inhibitor (CycloPep-Inhib) Inhibitor->Proteasome Inhibition Experimental_Workflow cluster_synthesis Synthesis cluster_cyclization Macrocyclization cluster_evaluation Evaluation SPPS 1. Fmoc-SPPS of Linear Peptide Oxidation 2. On-resin Oxidation of Alaninol to Aldehyde SPPS->Oxidation Cleavage 3. Cleavage and Deprotection Oxidation->Cleavage Purification1 4. HPLC Purification of Linear Peptide Aldehyde Cleavage->Purification1 Cyclization 5. Reductive Amination Purification1->Cyclization Purification2 6. HPLC Purification of Macrocycle Cyclization->Purification2 Characterization 7. Characterization (MS, HPLC) Purification2->Characterization BioAssay 8. Biological Assays (Enzymatic, Cell-based) Characterization->BioAssay

Application Notes & Protocols: Synthesis and Application of Peptide Aldehyde Libraries Using Fmoc-Amino Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide aldehydes are a prominent class of compounds in biochemistry and drug discovery, recognized for their potent, reversible inhibition of various proteolytic enzymes, including cysteine and serine proteases.[1] The aldehyde functional group acts as a transition-state analog, forming a covalent hemiacetal adduct with the active site nucleophile (e.g., the thiol of cysteine) of the target enzyme. The construction of diverse peptide aldehyde libraries is a powerful strategy for identifying novel and selective protease inhibitors, which have therapeutic potential in antiviral, anti-inflammatory, and oncology research.

The use of N-α-Fmoc-protected amino aldehydes, such as Fmoc-Ala-aldehyde, as building blocks in Solid-Phase Peptide Synthesis (SPPS) provides an efficient and versatile method for the parallel synthesis of these libraries. This document outlines the principles, applications, and detailed protocols for creating and screening peptide aldehyde libraries using this methodology.

Core Principle: The Oxazolidine Linker Strategy

A robust method for the solid-phase synthesis of peptide aldehydes involves the temporary protection and immobilization of the C-terminal aldehyde group onto a resin.[1] The core of this strategy is the reaction between an Fmoc-amino aldehyde and a resin functionalized with a 1,2-amino alcohol moiety, such as threonine. This reaction forms a stable, acid-labile oxazolidine ring, which serves as a linker.

Once the C-terminal residue is anchored, the peptide chain is elongated using standard Fmoc/tBu SPPS protocols.[2][3] Upon completion of the synthesis, treatment with a mild acidic cocktail simultaneously cleaves the peptide from the resin and hydrolyzes the oxazolidine, regenerating the C-terminal aldehyde in the final product.[1]

Primary Applications

The primary application of peptide aldehyde libraries is in the discovery of potent and selective enzyme inhibitors. These libraries are invaluable tools for:

  • Drug Discovery: Screening for therapeutic leads against viral proteases (e.g., SARS-CoV Mpro), caspases, calpains, and other proteases implicated in disease.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying peptide sequences to optimize inhibitor potency, selectivity, and pharmacokinetic properties.[4]

  • Enzyme Substrate Profiling: Identifying the substrate specificity of novel proteases.

  • Chemical Biology: Developing molecular probes to study protease function in complex biological systems.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Aldehyde Building Block

This protocol describes the synthesis of an Fmoc-protected amino aldehyde from its corresponding Fmoc-amino alcohol via oxidation.

Materials:

  • Fmoc-amino alcohol (e.g., Fmoc-alaninol)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Fmoc-amino alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (approx. 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

  • Separate the organic layer. Wash sequentially with the NaHCO₃/Na₂S₂O₃ mixture, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting Fmoc-amino aldehyde is typically obtained as a white solid or foam and can be used in the next step without further purification. The yield is generally quantitative.[1]

Protocol 2: Solid-Phase Synthesis of a Peptide Aldehyde Library

This protocol details the parallel synthesis of a peptide aldehyde library on a threonine-functionalized resin via the oxazolidine linker strategy.[1]

Materials:

  • Amino-functionalized resin (e.g., TentaGel S RAM)

  • Fmoc-Thr(Trt)-OH

  • Coupling reagents: TBTU, HOBt, or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Fmoc-amino aldehydes (from Protocol 1)

  • Fmoc-amino acids for peptide elongation

  • Capping solution: Acetic anhydride/Pyridine/DCM or Acetic anhydride/DIPEA/DMF

  • Cleavage cocktail: e.g., 80% Trifluoroacetic acid (TFA) in DCM with scavengers, or a milder cocktail of DCM/MeOH/AcOH/H₂O (12:5:2:1).[1]

  • Solid-phase synthesis vessels or 96-well filter plates

Procedure:

Part A: Resin Preparation

  • Swell the amino-functionalized resin in DMF for at least 1 hour.

  • Couple Fmoc-Thr(Trt)-OH (2 equivalents) to the resin using a standard coupling protocol (e.g., TBTU/DIPEA in DMF for 2 hours).

  • Wash the resin thoroughly with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling.[1]

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat twice) to remove the Fmoc group from the threonine.

  • Wash the resin thoroughly with DMF and DCM.

  • Remove the trityl (Trt) protecting group from the threonine side chain by treating the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIPS) in DCM for 20 minutes (repeat three times).[1] This exposes the 1,2-amino alcohol moiety required for oxazolidine formation.

  • Wash the resin extensively with DCM, DIPEA/DCM, and DMF to neutralize and prepare for the next step.

Part B: Immobilization and Peptide Synthesis

  • Swell the deprotected threonyl-resin in a mixture of MeOH/DCM/DMF/AcOH (e.g., 30:3:2:0.35 v/v/v/v).[1]

  • Add the C-terminal Fmoc-amino aldehyde (5 equivalents) to the resin suspension and shake for 3 hours at room temperature to form the oxazolidine linker.

  • Confirm the completion of the coupling using the Kaiser test (should be negative, indicating consumption of the free amine).[1]

  • Wash the resin with DMF, THF, and DCM.

  • Optional but recommended: Protect the oxazolidine ring nitrogen using Boc₂O and DIPEA in DCM to enhance stability during subsequent synthesis steps.[1]

  • Proceed with standard Fmoc-SPPS:

    • Deprotection: Treat with 20% piperidine in DMF to remove the Fmoc group.

    • Washing: Wash thoroughly with DMF.

    • Coupling: Add the next Fmoc-amino acid (3-5 equivalents) with coupling reagents (e.g., HATU/DIPEA) and allow to react for 1-2 hours.

    • Washing: Wash with DMF.

    • Repeat this cycle for each amino acid in the sequence.

  • After the final residue is coupled and deprotected, cap the N-terminus by treating the resin with acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

Part C: Cleavage and Product Isolation

  • Wash the final peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

  • Add the cleavage cocktail to the resin. For the oxazolidine linker, a mild acidic cocktail such as DCM/MeOH/AcOH/H₂O (12:5:2:1) can be used (treat 3 times for 20 minutes each).[1] A stronger TFA-based cocktail will also cleave the peptide and side-chain protecting groups.

  • Collect the filtrate.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Precipitate the crude peptide aldehyde product by adding cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet. The library is now ready for purification and screening.

Protocol 3: Biochemical Screening of Peptide Aldehyde Library

This protocol outlines a general HPLC-based assay for screening the library against a target protease, such as the SARS-CoV Main Protease (Mpro).[1]

Materials:

  • Target protease (e.g., SARS-CoV Mpro)

  • Fluorogenic or chromogenic peptide substrate specific to the protease

  • Assay buffer (e.g., Tris or HEPES buffer at physiological pH)

  • Peptide aldehyde library compounds dissolved in DMSO

  • 96-well or 384-well microplates

  • Plate reader or HPLC system

  • Positive control inhibitor (if available)

Procedure:

  • Initial Screen:

    • In a microplate, add the assay buffer.

    • Add the peptide aldehyde inhibitor from the library to each well to a final concentration (e.g., 50-100 µM).

    • Add the target protease to a final concentration (e.g., 1.5 µM) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the peptide substrate (e.g., 0.5 mM).

    • Monitor the reaction progress by measuring the cleavage of the substrate over time using a plate reader (for fluorogenic substrates) or by quenching the reaction at a specific time point and analyzing the product/substrate ratio by HPLC.[1]

  • Hit Confirmation: Compounds that show significant inhibition (e.g., >80% reduction in substrate conversion) are identified as "hits".

  • Dose-Response and IC₅₀ Determination:

    • For the confirmed hits, perform a dose-response experiment by testing a range of inhibitor concentrations (e.g., from 0.1 µM to 500 µM).

    • Follow the same procedure as the initial screen.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison of inhibitor potency.

Table 1: Inhibition of SARS-CoV Main Protease by a Peptide Aldehyde Library Subset Data derived from a study on SARS-CoV Mpro inhibitors created using the described synthesis method.[1]

Compound IDPeptide SequenceIC₅₀ (µM)
1Ac-N-S-T-S-Q-H7.5
2Ac-E-S-T-L-Q-H7.5
3Compound X> 50
4Compound Y15.2

Visualizations

Workflow and Mechanism Diagrams

G cluster_prep Part A: Resin Preparation cluster_synth Part B: Peptide Synthesis cluster_cleave Part C: Cleavage & Release Resin Amino Resin ThrResin Couple Fmoc-Thr(Trt)-OH Resin->ThrResin FmocDep Fmoc Deprotection (20% Piperidine) ThrResin->FmocDep TrtDep Trt Deprotection (1% TFA) FmocDep->TrtDep ReadyResin Threonyl Resin (Ready for Aldehyde) TrtDep->ReadyResin Immobilize Immobilize Fmoc-Ala-H (Oxazolidine Formation) ReadyResin->Immobilize Cycle Fmoc-SPPS Cycles Immobilize->Cycle FmocDep2 Fmoc Deprotection Cycle->FmocDep2 1. Capping N-Terminal Capping (e.g., Acetylation) Cycle->Capping Wash Wash FmocDep2->Wash 2. CoupleAA Couple Next AA CoupleAA->Cycle Repeat N times Wash->CoupleAA 3. Cleavage Mild Acidic Cleavage (e.g., AcOH Cocktail) Capping->Cleavage FinalProduct Crude Peptide Aldehyde (Ac-Peptide-Ala-H) Cleavage->FinalProduct

Caption: Workflow for Solid-Phase Synthesis of Peptide Aldehydes.

G cluster_enzyme Cysteine Protease Active Site cluster_complex Reversible Inhibition Complex Cys Active Site Cysteine (Cys-SH) His Histidine (His-Im) Cys->His H-Bond Adduct Covalent Hemithioacetal Adduct (Peptide-CH(OH)-S-Cys) Cys->Adduct Inhibitor Peptide Aldehyde (Peptide-CHO) Inhibitor->Adduct Nucleophilic Attack

Caption: Mechanism of Cysteine Protease Inhibition by a Peptide Aldehyde.

References

Application Notes and Protocols for Fmoc-Ala-Aldehyde in Enzyme Kinetics and Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nα-(9-Fluorenylmethoxycarbonyl)-L-alaninal, commonly known as Fmoc-Ala-aldehyde, for the investigation of enzyme kinetics and binding affinity. This document outlines the rationale for its use as a protease inhibitor, detailed experimental protocols for determining key inhibitory constants, and methods for data analysis and visualization.

Introduction

This compound is a valuable tool for studying the kinetics and binding mechanisms of proteases, particularly cysteine and serine proteases. The aldehyde functional group acts as a warhead, forming a reversible covalent bond with the active site nucleophile (cysteine or serine residue) of the target enzyme. This interaction mimics the transition state of substrate hydrolysis, making peptide aldehydes potent transition-state analog inhibitors. The N-terminal Fmoc protecting group provides hydrophobicity, which can influence binding to the enzyme's active site pockets, and allows for its use as a building block in the synthesis of more complex peptide aldehyde inhibitors.

The study of such inhibitors is crucial in drug discovery for identifying and characterizing lead compounds for various therapeutic areas, including infectious diseases, cancer, and inflammatory disorders.

Mechanism of Inhibition

This compound, like other peptide aldehydes, typically acts as a competitive, reversible inhibitor of cysteine proteases. The aldehyde group is attacked by the nucleophilic thiol of the active site cysteine, forming a tetrahedral hemithioacetal adduct. This complex is a stable mimic of the transition state of peptide bond hydrolysis.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from enzyme inhibition experiments with this compound against a model cysteine protease, such as papain or cathepsin B. The provided protocols will enable the user to generate their own experimental data.

Table 1: Inhibition of a Model Cysteine Protease by this compound

ParameterValueDescription
IC50 To be determinedThe concentration of this compound that inhibits 50% of the enzyme's activity under specific experimental conditions.
Ki To be determinedThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Mechanism CompetitiveThe inhibitor competes with the substrate for binding to the active site of the enzyme.

Table 2: Kinetic Parameters of a Model Cysteine Protease in the Presence of this compound

Inhibitor Conc. (nM)Apparent Km (µM)Vmax (RFU/s)
0To be determinedTo be determined
[I]1To be determinedTo be determined
[I]2To be determinedTo be determined
[I]3To be determinedTo be determined

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a model cysteine protease using a fluorogenic substrate.

Materials:

  • This compound

  • Model Cysteine Protease (e.g., Papain, Cathepsin B)

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC for Papain/Cathepsin B)

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5

  • Activation Buffer: Assay Buffer containing 10 mM Dithiothreitol (DTT)

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a stock solution of the cysteine protease in Assay Buffer. The final concentration in the assay will depend on the specific enzyme.

    • Dissolve the fluorogenic substrate in DMSO to create a 10 mM stock solution.

  • Enzyme Activation:

    • Dilute the enzyme stock solution to the desired final concentration in Activation Buffer.

    • Incubate at 37°C for 15 minutes to ensure the active site cysteine is reduced.

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer. A typical concentration range to test would be from 1 nM to 100 µM.

    • In the 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound solutions to the test wells. For the control wells (no inhibitor), add 10 µL of Assay Buffer containing the same percentage of DMSO.

    • Add 20 µL of the activated enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Prepare the substrate solution by diluting the stock solution in Assay Buffer to a final concentration equal to its Km value.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence (Excitation/Emission wavelengths will depend on the fluorophore, e.g., 360/460 nm for AMC) every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocities (Vo) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

    • Plot the percentage of inhibition [(Vo, control - Vo, inhibitor) / Vo, control] x 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol determines the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Km of the substrate for the enzyme).

    • For each substrate concentration, set up reactions with multiple concentrations of this compound (e.g., 0, 0.5x, 1x, 2x the estimated Ki or IC50).

    • Follow the same incubation and reaction initiation steps as in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

    • To determine the mechanism of inhibition, generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Uncompetitive inhibition: The lines will be parallel.

    • Alternatively, fit the velocity data directly to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate Km, Vmax, and Ki. For competitive inhibition, the equation is: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]).

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) P2 Activate Enzyme (with DTT) P1->P2 A1 Add Buffer and Inhibitor to 96-well Plate P2->A1 A2 Add Activated Enzyme and Incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 D1 Measure Fluorescence over Time A3->D1 D2 Calculate Initial Velocities D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Experimental workflow for determining enzyme inhibition constants.

Competitive_Inhibition_Signaling E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P + E EI->E

Caption: Signaling pathway of competitive enzyme inhibition.

Application Notes and Protocols for Fmoc-ala-aldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target.[1] These initial hits can then be optimized into more potent, drug-like molecules.[1] A significant advancement in FBDD is the use of covalent fragments, which contain a reactive electrophilic group, or "warhead," that forms a covalent bond with a nucleophilic amino acid residue on the target protein.[2][3] This strategy can lead to inhibitors with high potency and prolonged duration of action.[2]

Fmoc-ala-aldehyde is a molecule of interest in this context. It possesses a reactive aldehyde group that can serve as a warhead, capable of forming a reversible covalent bond with nucleophilic residues such as cysteine.[4][5] The N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group, along with the alanine side chain, constitutes the "recognition element" that can be optimized for improved binding affinity and selectivity. This document provides detailed application notes and protocols for the use of this compound as a covalent fragment in FBDD campaigns, particularly targeting enzymes with a catalytic cysteine, such as cysteine proteases.

Principle of the Method

The application of this compound in covalent FBDD is predicated on the reactivity of its aldehyde moiety with nucleophilic amino acid residues within the binding site of a target protein. The primary target for aldehyde warheads is the thiol group of cysteine.[6] The reaction mechanism involves the nucleophilic attack of the deprotonated cysteine thiol on the electrophilic carbonyl carbon of the aldehyde, resulting in the formation of a hemithioacetal adduct. This covalent, yet potentially reversible, interaction can trap the fragment at the binding site, enabling the detection of even weak initial binding events.

The screening process typically involves a primary screen to identify fragments that covalently modify the target protein, followed by secondary assays to validate the hits and determine their potency. Mass spectrometry is a highly effective primary screening method as it can directly detect the mass shift resulting from the covalent addition of the fragment to the protein.[7][8]

Application Notes

  • Fragment Library Design: this compound can be included as a key component in a library of electrophilic fragments. To explore a wider chemical space, it is advisable to build a library with diverse warheads (e.g., acrylamides, chloroacetamides, aldehydes) and a variety of recognition scaffolds.[2] The Fmoc group of this compound provides a larger, more rigid scaffold compared to typical smaller fragments, which may offer unique binding interactions.

  • Target Selection: Ideal targets for an this compound screening campaign are proteins that possess a nucleophilic amino acid, such as cysteine or lysine, in or near a known binding pocket.[4] Cysteine proteases, such as papain and viral proteases (e.g., SARS-CoV-2 Mpro), are excellent target classes due to the presence of a highly reactive catalytic cysteine in their active site.[5][7]

  • Screening Methodology: Intact protein mass spectrometry (MS) is the recommended primary screening method for covalent fragments like this compound.[8] It provides an unambiguous readout of covalent modification by detecting the increase in the protein's molecular weight corresponding to the mass of the bound fragment. This method is highly sensitive and can be performed in a moderately high-throughput manner.[7][9] Screening fragments in mixtures can increase throughput, but it is crucial that each fragment in a mixture has a unique molecular weight to allow for unambiguous hit identification.[9]

  • Hit Validation: Positive hits from the primary MS screen should be validated to confirm specific covalent modification and rule out non-specific reactivity. This involves:

    • Confirmation of 1:1 Stoichiometry: High-resolution MS can confirm a single fragment molecule has bound to the protein.

    • Dose-Response Relationship: A dose-dependent increase in protein modification should be observed upon incubation with increasing concentrations of the fragment.

    • Functional Assays: For enzymatic targets, the inhibitory activity of the fragment should be quantified by determining its IC50 value.[10]

    • Time-Dependency: Covalent inhibitors often exhibit time-dependent inhibition, which can be assessed in functional assays.[1]

Data Presentation

Quantitative data from screening and validation experiments should be organized for clear interpretation and comparison.

Table 1: Hypothetical Primary Screening Results for this compound via Intact Protein MS

Fragment IDTarget ProteinExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Covalent Adduct Formed?
This compoundCysteine Protease X25,000.025,295.3295.3Yes
Control Fragment (No Warhead)Cysteine Protease X25,000.025,000.10.1No
This compoundControl Protein (No accessible Cys)30,000.030,000.20.2No

Note: The expected mass shift for this compound (C18H17NO3) is 295.3 g/mol .

Table 2: Hypothetical Inhibition Data for this compound against a Model Cysteine Protease

CompoundTarget EnzymeIC50 (µM)k_inact/K_I (M⁻¹s⁻¹)Notes
This compoundPapain7585Reversible covalent inhibitor.
E-64 (Control Inhibitor)Papain0.011,500,000Irreversible covalent inhibitor.
Fmoc-alanine (Control)Papain> 500N/ANo significant inhibition.

Experimental Protocols

Protocol 1: Primary Screening using Intact Protein Mass Spectrometry

This protocol describes the screening of this compound against a target cysteine protease to detect covalent adduct formation.

Materials:

  • Target cysteine protease

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Protein Preparation: Prepare a solution of the target protein in the assay buffer to a final concentration of 10 µM.

  • Incubation: In a microcentrifuge tube, combine 9 µL of the protein solution with 1 µL of a 1 mM stock solution of this compound (for a final concentration of 100 µM). As a negative control, add 1 µL of DMSO to a separate protein sample.

  • Reaction: Incubate the reaction mixtures at room temperature for 1 hour.[9]

  • Sample Preparation for MS: Quench the reaction by adding 90 µL of 0.1% formic acid in water.

  • LC-MS Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the quenched reaction mixture onto a reverse-phase C4 column.

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the target protein.

  • Data Analysis: Deconvolute the raw mass spectra to determine the molecular weight of the protein in both the control and this compound-treated samples. A mass increase of ~295.3 Da in the treated sample indicates covalent binding.

Protocol 2: IC50 Determination using a Fluorescence-Based Activity Assay

This protocol is for determining the potency of this compound as an inhibitor of a cysteine protease.

Materials:

  • Target cysteine protease

  • This compound

  • Fluorogenic peptide substrate for the target protease

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT)

  • 384-well black assay plates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add 10 µL of the diluted this compound solutions to the wells of the 384-well plate. Add 10 µL of the target enzyme solution (at 2x the final concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for covalent bond formation.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate solution (at 2x the final concentration) to each well to initiate the enzymatic reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Mandatory Visualizations

G Covalent Modification of Cysteine by this compound cluster_reactants Reactants cluster_product Product Fmoc_Ala_H This compound Adduct Hemithioacetal Adduct (Covalent Complex) Fmoc_Ala_H->Adduct Nucleophilic Attack Target_Cys Target Protein (with Cysteine-SH) Target_Cys->Adduct

Caption: Covalent modification of a target protein.

G Experimental Workflow for Covalent Fragment Screening start Start: Electrophilic Fragment Library primary_screen Primary Screen: Incubate Library with Target Protein (e.g., Intact Protein MS) start->primary_screen hit_id Hit Identification: Detect Mass Shift (+295.3 Da for this compound) primary_screen->hit_id no_hit No Significant Mass Shift hit_id->no_hit No Hit hit_validation Hit Validation: - Dose-Response MS - Orthogonal Assays hit_id->hit_validation Hit functional_assay Functional Assay: Determine IC50 (e.g., Protease Activity) hit_validation->functional_assay validated_hit Validated Covalent Hit functional_assay->validated_hit

Caption: Workflow for covalent fragment screening.

G Logical Relationship of Hit Progression Primary_Hit Primary Hit from MS Screen Is_Modification_Dose_Dependent Is Modification Dose-Dependent? Primary_Hit->Is_Modification_Dose_Dependent Shows_Activity Does it show activity in a functional assay? Is_Modification_Dose_Dependent->Shows_Activity Yes Discard_Artifact Discard (Potential Artifact) Is_Modification_Dose_Dependent->Discard_Artifact No Is_Activity_Time_Dependent Is inhibition time-dependent? Shows_Activity->Is_Activity_Time_Dependent Yes Shows_Activity->Discard_Artifact No Validated_Lead_Fragment Validated Lead Fragment for Structure-Based Design Is_Activity_Time_Dependent->Validated_Lead_Fragment Yes Non_Covalent_Inhibitor Consider as Non-Covalent Binder Is_Activity_Time_Dependent->Non_Covalent_Inhibitor No

Caption: Decision tree for hit progression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chiral Fmoc-Ala-Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Fmoc-Ala-aldehyde, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the conversion of a chirally pure compound (in this case, the L-enantiomer of this compound) into a mixture of both L- and D-enantiomers. The alpha-proton of the aldehyde is susceptible to abstraction under certain conditions, leading to a loss of stereochemical integrity. This is problematic as the biological activity of peptides and other molecules synthesized from this building block is often highly dependent on its specific chirality.

Q2: What is the primary cause of racemization during the synthesis of this compound?

A2: The primary risk of racemization arises during the synthesis and subsequent handling of the aldehyde, particularly if exposed to basic conditions. The electron-withdrawing nature of the Fmoc protecting group and the adjacent aldehyde carbonyl group increases the acidity of the alpha-proton, making it more susceptible to removal by a base. Once deprotonated, the resulting planar enolate can be reprotonated from either face, leading to a mixture of enantiomers.

Q3: How can I synthesize this compound with minimal racemization?

A3: The most recommended method for synthesizing this compound from its corresponding alcohol (Fmoc-Ala-ol) is through oxidation with Dess-Martin periodinane (DMP). This method is widely reported to be mild and essentially racemization-free.[1]

Q4: What are the best practices for purifying this compound to avoid racemization?

A4: Purification should be conducted under mild, non-basic conditions. Flash column chromatography on silica gel is a common method. It is crucial to use neutral, high-purity solvents and to work quickly to minimize the time the aldehyde is on the column. The use of basic additives or prolonged exposure to silica gel should be avoided. Low-temperature chromatography can also help to minimize potential epimerization.

Q5: How can I assess the enantiomeric purity of my synthesized this compound?

A5: The enantiomeric purity of this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC).[2][3][4][5] Specific chiral columns, such as those based on polysaccharide derivatives (e.g., Lux Cellulose-2) or macrocyclic glycopeptides (e.g., CHIROBIOTIC T), are effective for separating the L- and D-enantiomers.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant D-enantiomer detected in the final product Use of basic reagents during synthesis or workup. The aldehyde is sensitive to bases, which can catalyze racemization.Ensure all reagents and solvents used after the oxidation step are neutral. Avoid washing with basic solutions (e.g., sodium bicarbonate) if possible, or use very dilute, cold solutions with minimal contact time.
Prolonged or high-temperature purification. Extended exposure to the stationary phase during chromatography or elevated temperatures can promote epimerization.Minimize the duration of chromatographic purification. Consider using a faster flow rate or a shorter column. If possible, perform the purification at a lower temperature.
Inappropriate purification method. Certain purification techniques may not be suitable for sensitive aldehydes.Flash column chromatography with a neutral mobile phase is generally recommended. Avoid purification methods that involve harsh pH conditions.
Low yield of this compound after synthesis Incomplete oxidation of Fmoc-Ala-ol. The oxidation reaction may not have gone to completion.Ensure the Dess-Martin periodinane is fresh and active. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting alcohol.
Degradation of the aldehyde during workup or purification. Aldehydes can be prone to oxidation or other side reactions.Handle the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures (-20°C or below) to prevent degradation.
Inconsistent results in enantiomeric purity analysis Suboptimal chiral HPLC method. The chosen chiral column or mobile phase may not be providing adequate separation of the enantiomers.Consult literature for validated chiral HPLC methods for Fmoc-amino aldehydes. Optimize the mobile phase composition and flow rate to achieve baseline separation of the L- and D-enantiomers.[2][3][6]

Quantitative Data Summary

The following table summarizes the expected levels of racemization for the synthesis and purification of this compound using recommended procedures.

Process Step Method Expected D-Isomer Formation (%) Notes
Synthesis Dess-Martin Periodinane Oxidation of Fmoc-Ala-ol< 0.5%This method is widely reported as being racemization-free under standard conditions.
Purification Flash Column Chromatography (Silica Gel)< 1-2%Racemization can be minimized by using high-purity neutral solvents, minimizing time on the column, and working at room temperature or below.
Storage -20°C under inert atmosphereNegligibleWhen stored properly, the purified this compound is stable with minimal risk of racemization.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Ala-Aldehyde via Dess-Martin Oxidation

This protocol describes a mild, racemization-free method for the synthesis of Fmoc-L-Ala-aldehyde from Fmoc-L-alaninol.

Materials:

  • Fmoc-L-alaninol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-L-alaninol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to obtain the crude Fmoc-L-Ala-aldehyde.

Protocol 2: Purification of Fmoc-L-Ala-Aldehyde by Flash Column Chromatography

This protocol outlines a method for purifying the crude Fmoc-L-Ala-aldehyde while minimizing the risk of racemization.

Materials:

  • Crude Fmoc-L-Ala-aldehyde

  • Silica gel (for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

  • Dissolve the crude Fmoc-L-Ala-aldehyde in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cool water bath).

  • Dry the purified product under high vacuum to remove any residual solvent.

  • Store the final product at -20°C or lower under an inert atmosphere.

Visualizations

Racemization_Mechanism Mechanism of Racemization of this compound Fmoc_L_Ala_Aldehyde Fmoc-L-Ala-Aldehyde (Chirally Pure) Enolate Planar Enolate Intermediate (Achiral) Fmoc_L_Ala_Aldehyde->Enolate Deprotonation Base Base (e.g., residual amine) Base->Fmoc_L_Ala_Aldehyde Enolate->Fmoc_L_Ala_Aldehyde Reprotonation (si face) Fmoc_D_Ala_Aldehyde Fmoc-D-Ala-Aldehyde (Racemized Product) Enolate->Fmoc_D_Ala_Aldehyde Reprotonation (re face) Proton_Source Proton Source Proton_Source->Enolate

Caption: Racemization mechanism of this compound via a planar enolate intermediate.

Synthesis_Workflow Recommended Synthesis and Purification Workflow Fmoc_Ala_ol Fmoc-L-Alaninol Oxidation Dess-Martin Periodinane Oxidation Fmoc_Ala_ol->Oxidation Crude_Aldehyde Crude Fmoc-L-Ala-Aldehyde Oxidation->Crude_Aldehyde Purification Flash Column Chromatography (Mild Conditions) Crude_Aldehyde->Purification Pure_Aldehyde Pure Fmoc-L-Ala-Aldehyde Purification->Pure_Aldehyde Analysis Chiral HPLC Analysis Pure_Aldehyde->Analysis Final_Product Enantiomerically Pure Fmoc-L-Ala-Aldehyde Analysis->Final_Product

Caption: Workflow for synthesizing pure Fmoc-L-Ala-aldehyde with minimal racemization.

References

Fmoc-ala-aldehyde side reactions with nucleophilic amino acid residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Ala-aldehyde. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments involving this compound and its potential side reactions with nucleophilic amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in peptide synthesis?

The primary challenge is the high reactivity of the aldehyde group, which can lead to undesirable side reactions with nucleophilic residues within the peptide sequence. Another significant concern is the susceptibility of the α-hydrogen to epimerization (racemization) under both acidic and basic conditions, which can compromise the stereochemical integrity of the final peptide.[1][2][3] N-protected amino aldehydes are also known to have thermal and chromatographic instability, requiring careful handling and storage.[2]

Q2: How can I minimize racemization of this compound?

Racemization is a major concern for N-protected amino aldehydes due to the electron-withdrawing nature of the protecting group, which increases the acidity of the α-hydrogen.[2] To minimize this:

  • Synthesis: Prepare the this compound from its corresponding amino alcohol using a racemization-free oxidation method, such as with Dess-Martin periodinane.[4]

  • Storage: Store the aldehyde at low temperatures (2-8°C) and use it promptly after synthesis or purification.[2]

  • Coupling: Use coupling conditions known to suppress racemization. While typically discussed for amino acids, principles like the addition of additives such as 1-hydroxybenzotriazole (HOBt) can help reduce base-catalyzed epimerization.[5]

Q3: Can the aldehyde group react with piperidine during Fmoc deprotection steps?

Yes, this is a potential concern. The aldehyde is an electrophile, and piperidine, a secondary amine, is a nucleophile. While the primary reaction of piperidine is the desired Fmoc deprotection, it could potentially form an unstable hemiaminal or an enamine with the C-terminal aldehyde if it is exposed to the deprotection solution for extended periods. This is a sequence-dependent issue and is more likely if the C-terminal aldehyde is sterically accessible.

Q4: What are the most common nucleophilic amino acid side chains to be concerned about?

The most common nucleophilic side chains that can react with the aldehyde group are:

  • Lysine (Lys): The primary ε-amino group is highly nucleophilic.

  • Cysteine (Cys): The thiol group is a potent nucleophile.[6]

  • Arginine (Arg): The guanidinium group is nucleophilic, although generally less reactive in this context than lysine or cysteine.

  • N-terminus: The free α-amino group of the peptide chain after Fmoc deprotection is also a key nucleophile.

Troubleshooting Guide: Side Reactions

This guide addresses common problems observed via mass spectrometry (MS) or HPLC analysis when working with peptides containing this compound or synthesized to have a C-terminal alaninal.

Issue 1: Unexpected Mass (+[Mass of Peptide]) or Broad HPLC Peaks
  • Observation: Your mass spectrum shows a peak corresponding to double the mass of your expected peptide, or your HPLC shows significant tailing or broad peaks.

  • Possible Cause: Intermolecular Schiff base (imine) formation. The deprotected N-terminal amine of one peptide chain attacks the C-terminal aldehyde of another, leading to dimerization and oligomerization.

  • Suggested Solutions:

    • Protect the N-terminus: If the final product is intended to have a free N-terminus, this reaction can occur post-cleavage. Keep the pH of solutions low (acidic) to protonate the amine, reducing its nucleophilicity.

    • On-Resin Strategy: If the aldehyde is C-terminal, ensure the N-terminal Fmoc group is kept on until the final cleavage step to prevent on-resin oligomerization.

    • Purification: Use reverse-phase HPLC to separate the desired monomeric peptide from larger aggregates.

Issue 2: Unexpected Mass (-18 Da) or Cyclized Adducts Detected
  • Observation: Mass spectrometry shows a mass loss of 18 Da (loss of H₂O) from the expected peptide mass, particularly when nucleophilic side chains like Lysine, Ornithine, or Cysteine are present near the aldehyde.

  • Possible Cause: Intramolecular cyclization. The nucleophilic side chain attacks the C-terminal aldehyde, forming a cyclic imine (with Lys) or a thiazolidine (with Cys), followed by dehydration.[4][6]

  • Suggested Solutions:

    • Side-Chain Protection: This is the most critical preventative measure. Ensure that all nucleophilic amino acid side chains are properly protected throughout the synthesis. The protection must be stable to the Fmoc deprotection conditions (piperidine) and only removed during the final cleavage.[7]

    • Cleavage Conditions: Use a cleavage cocktail with efficient scavengers (e.g., triisopropylsilane, water) to quench reactive species and minimize side reactions.

    • Linker Strategy: For solid-phase synthesis of C-terminal aldehydes, use a linker that masks the aldehyde as an acetal or other stable precursor until the final cleavage step.[8][9]

Summary of Side Reactions and Prevention

The following table summarizes potential side reactions with key nucleophilic residues and the recommended standard Fmoc-compatible protecting groups to prevent them.[10]

Amino AcidNucleophilic GroupPotential Side Reaction with AldehydeRecommended Protecting Group
Lysine (Lys) ε-Amino (-NH₂)Schiff Base (Imine) FormationBoc (tert-butyloxycarbonyl)
Cysteine (Cys) Thiol (-SH)Hemithioacetal / Thiazolidine FormationTrt (Trityl)
Arginine (Arg) GuanidiniumGuanidinium Adduct FormationPbf (Pentamethyldihydrobenzofuran-5-sulfonyl)
N-Terminus α-Amino (-NH₂)Schiff Base (Imine) FormationFmoc (until final cleavage)
Visualization of Side Reactions and Troubleshooting

Below are diagrams illustrating potential side reaction pathways and a logical workflow for troubleshooting issues encountered during your experiments.

Troubleshooting_Workflow start Start: Analyze Crude Peptide (HPLC, LC-MS) check_purity Is Desired Product the Major Peak? start->check_purity success Proceed to Purification check_purity->success Yes identify_impurity Identify Major Impurity by Mass check_purity->identify_impurity No mass_loss Mass Loss? (e.g., -18 Da) identify_impurity->mass_loss mass_gain Mass Gain or Dimer? (e.g., +Peptide, +Adduct) identify_impurity->mass_gain diastereomers Multiple Peaks with Same Mass? identify_impurity->diastereomers cause_cyclization Cause: Intramolecular Cyclization (Lys, Cys, etc.) Solution: Verify Side-Chain Protection Strategy mass_loss->cause_cyclization cause_dimer Cause: Intermolecular Reaction (N-terminus + Aldehyde) Solution: N-terminal Protection During Synthesis mass_gain->cause_dimer cause_racemization Cause: Racemization at α-Carbon Solution: Use Racemization-Free Aldehyde Synthesis diastereomers->cause_racemization

Caption: Troubleshooting workflow for peptide aldehyde synthesis.

Lysine_Side_Reaction Figure 2: Reaction with Lysine Side Chain cluster_reactants Reactants cluster_product Side Product Peptide_Aldehyde Peptide-Ala-CHO Schiff_Base Cyclic or Linear Schiff Base (Imine) (-N=CH-) Peptide_Aldehyde->Schiff_Base Nucleophilic Attack Unprotected_Lys Unprotected Lysine Side Chain (-NH2) Unprotected_Lys->Schiff_Base Loss - H2O Schiff_Base->Loss

Caption: Side reaction of an aldehyde with an unprotected lysine.

Cysteine_Side_Reaction Figure 3: Reaction with Cysteine Side Chain cluster_reactants_cys Reactants cluster_product_cys Side Product Peptide_Aldehyde_C Peptide-Ala-CHO Thiazolidine Thiazolidine Ring (Cyclic Adduct) Peptide_Aldehyde_C->Thiazolidine Nucleophilic Attack Unprotected_Cys Unprotected Cysteine Side Chain (-SH) Unprotected_Cys->Thiazolidine

Caption: Side reaction of an aldehyde with an unprotected cysteine.

Experimental Protocols

Protocol 1: Racemization-Free Synthesis of this compound (4)

This protocol is adapted from methods that utilize Dess-Martin periodinane for mild oxidation of the corresponding Fmoc-alaninol to minimize epimerization.[4]

Materials:

  • Fmoc-L-alaninol (1 equivalent)

  • Dess-Martin periodinane (DMP) (2.2 equivalents)

  • Dichloromethane (DCM), dry

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-L-alaninol (1 eq.) in dry DCM.

  • Add Dess-Martin periodinane (2.2 eq.) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of water (approx. 2 eq.) to facilitate the oxidation.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated NaHCO₃ solution containing sodium thiosulfate. Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃, water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting this compound should be a white solid and can be used without further purification or purified by flash chromatography if necessary. Yields are typically >95%.[4]

Protocol 2: On-Resin Test for Aldehyde Reactivity

This protocol allows you to test the stability of a C-terminal aldehyde on your peptide-resin to a specific reagent (e.g., piperidine).

Materials:

  • Peptide-resin with a C-terminal aldehyde (approx. 25 mg)

  • Reagent to be tested (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Diethyl ether, cold

  • HPLC and LC-MS for analysis

Procedure:

  • Swell 25 mg of your dried peptide-resin in DMF in a reaction vessel.

  • Treat the resin with the test reagent (e.g., add 1 mL of 20% piperidine/DMF and agitate for 30 minutes).

  • Wash the resin thoroughly with DMF (5x), DCM (5x), and dry it under vacuum.

  • Cleave a small portion of the treated resin using 200 µL of cleavage cocktail for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Prepare the crude peptide for analysis.

  • Analyze the sample by LC-MS and compare the resulting chromatogram and mass spectrum to a control sample of the same resin that was not treated with the test reagent. Look for the appearance of new peaks or masses corresponding to side products.

References

Troubleshooting low yield in Fmoc-ala-aldehyde peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in Fmoc-Ala-aldehyde peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of peptides with a C-terminal alanine aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound synthesis?

Low yield in the solid-phase synthesis of peptide aldehydes can stem from several factors. The most common culprits include incomplete Fmoc deprotection, inefficient coupling of amino acids, and aggregation of the growing peptide chain on the resin.[1][2] The final step of converting the protected C-terminal precursor to the aldehyde can also be a significant source of yield loss.

Q2: How can I confirm if incomplete Fmoc deprotection is the reason for low yield?

Incomplete removal of the Fmoc protecting group from the N-terminus of the peptide chain will block the subsequent amino acid from coupling, resulting in truncated sequences and a lower yield of the desired full-length peptide.[1] The Kaiser test is a reliable method to check for the presence of free primary amines on the resin after the deprotection step.[1][3]

  • Positive Kaiser Test (blue beads): Indicates the presence of free amines, meaning the Fmoc group has been successfully removed.

  • Negative Kaiser Test (yellow/colorless beads): Suggests that the Fmoc group is still attached, and deprotection is incomplete.[1][3]

If you suspect incomplete deprotection, you can extend the deprotection reaction time or perform a second deprotection step.[1]

Q3: My Kaiser test is positive, but the yield is still low. What could be causing poor coupling efficiency?

Even with successful Fmoc deprotection, several factors can lead to inefficient coupling of the incoming Fmoc-amino acid:

  • Steric Hindrance: As the peptide chain grows, it can fold or aggregate on the resin, physically blocking the coupling of the next amino acid.[1]

  • Reagent Quality and Activation: Ensure that your coupling reagents (e.g., HBTU, HATU, DIC) and solvents (e.g., DMF, NMP) are of high quality and anhydrous. The pre-activation time of the amino acid is also critical.

  • Difficult Sequences: Peptides containing hydrophobic residues like alanine are prone to aggregation, which can hinder reaction kinetics.[1][2]

Q4: Are there specific challenges associated with the final aldehyde formation step?

Yes, the conversion of the C-terminal precursor to the aldehyde is a critical step where significant yield loss can occur. The choice of synthesis strategy for the aldehyde moiety impacts the overall success. Common methods include:

  • Reduction of a C-terminal Weinreb amide: This method can be effective, but the reducing agent (e.g., DIBAL-H, LiAlH4) must be carefully chosen and titrated to avoid over-reduction to the alcohol.[4][5][6][7] The stability of the Fmoc group under these reductive conditions can also be a concern.[6]

  • Oxidation of a C-terminal alcohol: This requires an additional oxidation step at the end of the synthesis, which can sometimes lead to side reactions.

  • Use of specialized linkers (e.g., oxazolidine, acetal): These methods can offer milder conditions for aldehyde release. However, the efficiency can be sequence-dependent, and the linkers themselves may require optimization.[8][9] For instance, using an N-Boc-protected oxazolidine linker has been shown to significantly improve yields compared to an unprotected one.[9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low-yield issues.

Problem 1: Incomplete Fmoc Deprotection
Symptom Possible Cause Suggested Solution
Negative Kaiser test (yellow beads) after deprotection.[1][3]Peptide aggregation hindering access of the deprotection reagent (piperidine).[1]1. Extend Deprotection Time: Increase the deprotection time or perform a second deprotection.[1]2. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture to improve solvation.[1][2]3. Add Chaotropic Salts: Incorporate salts like LiCl into the solvent to disrupt secondary structures.[1][2]
Insufficient deprotection reagent.Ensure a sufficient volume of 20% piperidine in DMF is used to fully swell and cover the resin.
Problem 2: Poor Coupling Efficiency
Symptom Possible Cause Suggested Solution
Positive Kaiser test after coupling.[3]Steric hindrance or peptide aggregation.[1]1. Double Couple: Repeat the coupling step with fresh reagents.[3]2. Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents.[3]3. Optimize Coupling Reagent: For difficult couplings, consider more potent activators like COMU or PyAOP.[3]4. Elevated Temperature: Cautiously increase the coupling temperature to improve kinetics, while being mindful of potential racemization.[10]
Poor quality of reagents or solvents.Use high-purity, anhydrous DMF or NMP. Ensure coupling reagents are fresh.
Problem 3: Low Yield After Cleavage and Aldehyde Formation
Symptom Possible Cause Suggested Solution
Low yield of the final peptide aldehyde.Suboptimal conditions for aldehyde release from the linker.For oxazolidine linkers, ensure the two-step cleavage protocol is followed correctly: first, side-chain deprotection with anhydrous TFA, followed by release of the aldehyde under mild aqueous acidic conditions.[9]
Over-reduction of the Weinreb amide to the corresponding alcohol.[5]Carefully control the stoichiometry of the reducing agent (e.g., LiAlH4 or DIBAL-H).[4][6] Consider alternative, milder reducing agents.[7]
Side reactions during cleavage.Use appropriate scavengers in the cleavage cocktail to prevent modification of sensitive residues.[6] For peptides containing tryptophan, using Fmoc-Trp(Boc) is recommended to prevent side reactions.[6]

Data Presentation

Table 1: Impact of Resin Type on Peptide Aldehyde Yield

Peptide SequenceResin TypeYield (%)
Fmoc-GVAIF-HAminomethyl polystyrene50
Fmoc-GVAIF-HNovaGel87
Fmoc-GVAIF-HNovaSynTG82
Data adapted from a study on solid-phase peptide aldehyde synthesis, demonstrating that hydrophilic PEG resins like NovaGel and NovaSynTG can provide enhanced yields compared to standard polystyrene resins.[9]

Table 2: Effect of Oxazolidine Linker Protection on Yield

Peptide SequenceLinkerYield (%)
Fmoc-Lys(Fmoc)-Leu-Phe-HUnprotected Oxazolidine39
Fmoc-Lys(Fmoc)-Leu-Phe-HN-Boc-Protected Oxazolidine80
Data highlights that protecting the oxazolidine nitrogen with a Boc group significantly improves the yield of the resulting peptide aldehyde.[9]

Experimental Protocols

Protocol 1: Kaiser Test for Free Amines
  • Take a small sample of resin beads (a few milligrams) from the reaction vessel.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Reagent A (Ninhydrin in ethanol).

  • Add 2-3 drops of Reagent B (Phenol in ethanol).

  • Add 2-3 drops of Reagent C (Potassium cyanide in pyridine).

  • Heat the test tube at 110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Positive result (successful deprotection).[1]

    • Yellow or colorless beads/solution: Negative result (incomplete deprotection).[1]

Protocol 2: Standard Fmoc Deprotection
  • Swell the resin in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

Protocol 3: General Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, a second coupling is recommended.[3]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_deprotection Perform Kaiser Test after Deprotection start->check_deprotection deprotection_result Kaiser Test Result? check_deprotection->deprotection_result troubleshoot_deprotection Troubleshoot Deprotection: - Extend reaction time - Change solvent (NMP) - Add chaotropic salts deprotection_result->troubleshoot_deprotection Negative (Yellow) check_coupling Perform Kaiser Test after Coupling deprotection_result->check_coupling Positive (Blue) troubleshoot_deprotection->check_deprotection Re-test coupling_result Kaiser Test Result? check_coupling->coupling_result troubleshoot_coupling Troubleshoot Coupling: - Double couple - Use potent activators - Increase reagent excess coupling_result->troubleshoot_coupling Positive (Blue) final_cleavage Investigate Final Cleavage/Aldehyde Formation coupling_result->final_cleavage Negative (Yellow) troubleshoot_coupling->check_coupling Re-test troubleshoot_cleavage Troubleshoot Cleavage: - Optimize reducing agent stoichiometry - Check linker cleavage conditions - Use appropriate scavengers final_cleavage->troubleshoot_cleavage end_point Yield Improved troubleshoot_cleavage->end_point

Caption: A logical workflow for troubleshooting low yield in peptide synthesis.

SPPS_Cycle cluster_0 Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection

References

Fmoc-ala-aldehyde purification strategies from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-Ala-aldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this compound from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities include unreacted starting material (Fmoc-Ala-OH), over-oxidized product (Fmoc-Ala-acid), byproducts from the Dess-Martin periodinane oxidant, residual solvents (e.g., DCM, DMF), and potentially small amounts of dipeptides or β-alanine adducts originating from the Fmoc-amino acid starting material.

Q2: How can I efficiently remove the byproducts from a Dess-Martin periodinane oxidation?

A2: The reduced iodine byproducts can often be removed by quenching the reaction with a saturated aqueous solution of sodium thiosulfate and then washing the organic layer with sodium bicarbonate solution.[1][2] Filtration of the crude mixture may also help in removing some of the insoluble iodine species.[3]

Q3: Is this compound prone to racemization during purification?

A3: Yes, α-amino aldehydes can be susceptible to racemization, especially under basic conditions.[4][5] It is crucial to avoid strongly basic conditions during workup and purification. The use of bulky N-protecting groups like Fmoc helps to mitigate this, but care should still be taken.[4]

Q4: What are the recommended storage conditions for purified this compound?

A4: Due to their inherent instability, it is recommended to use α-amino aldehydes immediately after purification.[4] If storage is necessary, it should be done at low temperatures (e.g., -20°C) under an inert atmosphere to minimize degradation.

Troubleshooting Guide

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low overall yield after chromatography or crystallization. Product instability: this compound can be unstable on silica gel over long periods or at elevated temperatures.- Use flash chromatography for rapid purification.- Avoid letting the compound sit on the column for extended periods.- For recrystallization, use gentle heating to dissolve the compound.
Racemization followed by degradation: The aldehyde may be sensitive to the pH of the environment.- If using silica gel, which is slightly acidic, consider deactivating it with a small amount of triethylamine in the eluent for acid-sensitive compounds.[6]
Incomplete extraction from the aqueous phase during workup. - Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) after quenching the reaction.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Contamination with Fmoc-Ala-OH. Incomplete oxidation or hydrolysis of the aldehyde. - Optimize the oxidation reaction conditions (e.g., reaction time, temperature).- Use anhydrous solvents for the reaction and workup.- Flash chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) should separate the more polar Fmoc-Ala-OH.
Presence of baseline impurities in TLC/HPLC. Byproducts from the oxidant. - Ensure the reaction is properly quenched with sodium thiosulfate and washed with sodium bicarbonate.[1][2]
"Oiling out" during recrystallization. Inappropriate solvent system or presence of impurities. - Try a different solvent system. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed, followed by cooling.[7]

Purification Strategies: A Comparative Overview

Purification Method Typical Purity Estimated Yield Primary Application Key Considerations
Flash Column Chromatography >95%70-90%General purpose purification, removal of polar and non-polar impurities.Can be time-consuming; potential for product degradation on silica.
Preparative HPLC >99%50-80%High-purity applications, separation of closely related impurities.Requires specialized equipment; lower sample capacity compared to flash chromatography.
Recrystallization >98%60-85%Purification of solid compounds, often used after initial chromatographic purification.Dependent on the compound's ability to form a stable crystal lattice; solvent selection is critical.
Bisulfite Extraction VariableVariableSelective removal of aldehydes from mixtures.Involves chemical modification and regeneration, which may affect yield and stability.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

  • Solvent System Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate.[6][8][9]

    • Aim for an Rf value of approximately 0.2-0.3 for the this compound spot to ensure good separation.[6]

  • Column Packing:

    • Use silica gel with a particle size of 40-63 µm (230-400 mesh).

    • Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column.

    • Allow the silica to settle, and then run solvent through to obtain a well-packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Start with a low polarity eluent (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes/ethyl acetate) to elute the product.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative HPLC

This protocol is based on typical conditions for purifying Fmoc-protected peptide derivatives.

  • System Preparation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Method Development:

    • Perform an analytical HPLC run to determine the retention time of this compound.

    • Develop a shallow gradient for the preparative run around the elution point of the product to maximize resolution.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of mobile phases A and B.

  • Purification:

    • Inject the sample onto the equilibrated column.

    • Run the optimized gradient.

    • Collect fractions corresponding to the product peak.

  • Product Recovery:

    • Analyze the collected fractions for purity by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 3: Recrystallization
  • Solvent Selection:

    • Choose a solvent system where the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A combination of a polar solvent (e.g., ethyl acetate, isopropanol) and a non-polar anti-solvent (e.g., hexanes, petroleum ether) is often effective.[7]

  • Procedure:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Slowly add the anti-solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum.

Protocol 4: Bisulfite Extraction for Aldehyde Purification

This method is useful for selectively removing aldehydes from a mixture.

  • Adduct Formation:

    • Dissolve the crude mixture in a water-miscible solvent like methanol or DMF.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde will form a water-soluble bisulfite adduct.

  • Extraction:

    • Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture and perform a liquid-liquid extraction.

    • The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.

  • Aldehyde Regeneration:

    • Separate the aqueous layer containing the adduct.

    • Add an organic solvent and basify the aqueous layer (e.g., with NaOH) to regenerate the aldehyde.

    • Extract the regenerated aldehyde into the organic layer.

  • Product Recovery:

    • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture flash_chrom Flash Chromatography start->flash_chrom prep_hplc Preparative HPLC start->prep_hplc bisulfite_extraction Bisulfite Extraction start->bisulfite_extraction recrystallization Recrystallization flash_chrom->recrystallization Optional secondary purification analysis Purity Analysis (TLC, HPLC, NMR) flash_chrom->analysis prep_hplc->analysis recrystallization->analysis bisulfite_extraction->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Low Purity After Initial Purification unreacted_sm Unreacted Fmoc-Ala-OH? start->unreacted_sm oxidant_byproducts Oxidant Byproducts? start->oxidant_byproducts other_impurities Other Impurities? start->other_impurities re_chromatograph Re-purify by Flash Chromatography with optimized gradient unreacted_sm->re_chromatograph quench_wash Improve quenching and washing steps in workup oxidant_byproducts->quench_wash hplc Purify by Preparative HPLC other_impurities->hplc recrystallize Recrystallize with different solvent system other_impurities->recrystallize

Caption: Troubleshooting logic for addressing low purity of this compound.

References

Managing Fmoc-ala-aldehyde solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Ala-Aldehyde (Fmoc-L-alaninal). This resource provides troubleshooting guides and answers to frequently asked questions regarding the solubility and handling of this compound in aqueous experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninal) is a derivative of the amino acid alanine, featuring a prominent Fmoc (fluorenylmethoxycarbonyl) protecting group.[1][2] This compound belongs to the class of peptide aldehydes, which are known to act as reversible inhibitors of various proteases.[3][4] Its primary application in research is as an inhibitor of the 20S proteasome, particularly targeting the chymotrypsin-like (β5) subunit, making it a useful tool for studying the ubiquitin-proteasome pathway.[4][5]

Q2: Why is this compound so difficult to dissolve in aqueous buffers like PBS or Tris?

A2: The poor aqueous solubility of this compound stems from its chemical structure. The large, aromatic, and highly hydrophobic Fmoc group dominates the molecule's physicochemical properties, significantly reducing its ability to form favorable interactions with water molecules.[6] At a neutral pH, the molecule has no net charge, which further limits its solubility in aqueous solutions.[6]

Q3: What is the recommended solvent for preparing a stock solution?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro and cell-based experiments.[7][8] Other organic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be used.[9][10] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of the compound.[7][8]

Q4: What is the maximum concentration of the organic co-solvent (e.g., DMSO) that can be used in my experiment?

A4: The final concentration of the organic co-solvent should be kept as low as possible to avoid artifacts. High concentrations of DMSO can perturb the structure and activity of enzymes and affect cell viability.[11][12][13] For most cell-based assays, the final DMSO concentration should not exceed 1% (v/v), with a concentration of 0.1% to 0.5% being ideal.[12] It is imperative to run a vehicle control (the assay buffer containing the same final concentration of DMSO without the inhibitor) to account for any solvent effects.

Q5: How should I store my this compound stock solution?

A5: Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[7][14] These aliquots should be stored at -20°C or -80°C.[7][14] When stored at -80°C, the solution is typically stable for up to six months, while at -20°C, it is stable for about one month.[7][14]

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve in the organic solvent.

  • Question: I've added DMSO to my this compound powder, but it remains a suspension or is cloudy. What can I do?

  • Answer:

    • Increase Mixing Energy: Ensure you are vortexing the solution vigorously for at least 1-2 minutes.

    • Apply Gentle Heat: Briefly warm the vial in a water bath (37°C) for a few minutes. This can significantly aid dissolution. However, do not overheat or heat for prolonged periods to avoid potential degradation.

    • Use Sonication: If available, place the vial in a bath sonicator for 5-10 minutes.[8][15] This is often very effective at breaking up small particulates and achieving a clear solution.

    • Check Solvent Quality: Ensure you are using a new, unopened bottle of anhydrous or high-purity grade DMSO. Older bottles may have absorbed atmospheric moisture, which hinders solubility.[7][8]

Issue 2: The compound precipitates immediately when I dilute my DMSO stock solution into my aqueous buffer.

  • Question: I successfully made a 10 mM stock in DMSO, but when I add it to my cell culture media or PBS, a white precipitate forms. Why is this happening?

  • Answer: This indicates that the final concentration of this compound in the aqueous solution is above its solubility limit. The hydrophobic compound is crashing out of the solution as the percentage of the organic co-solvent drops dramatically.

    • Solution 1: Lower the Final Concentration: Your target concentration may be too high for the aqueous system. Try performing a serial dilution to find the highest working concentration that remains in solution.

    • Solution 2: Use a Surfactant or Co-solvent System: For some in vitro assays, the inclusion of a non-ionic surfactant like Tween-80 (e.g., at 0.01%) in the final buffer can help maintain the solubility of hydrophobic compounds.[16] Alternatively, formulation protocols using co-solvents like PEG300 and Tween-80 have been developed for similar molecules to improve solubility.[8]

    • Solution 3: Modify the Dilution Method: Instead of adding a small volume of stock to a large volume of buffer, try adding the buffer to the stock solution incrementally while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

Issue 3: I am observing lower-than-expected inhibitory activity in my assay.

  • Question: My compound is dissolved, but the inhibitory effect is weak or absent. Could this be a solubility issue?

  • Answer: Yes, this could be due to micro-precipitation or poor bioavailability.

    • Confirm Dissolution: Even if a solution appears clear to the naked eye, microscopic precipitates may be present, reducing the effective concentration of the inhibitor. Try centrifuging your final working solution at high speed (~10,000 x g) for 5-10 minutes and test the supernatant. If the activity is lower, it confirms that some of the compound was not fully dissolved.

    • Check for Degradation: Ensure your stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.[17]

    • Vehicle Control: Re-confirm that your vehicle control (DMSO alone) is not affecting the assay baseline, which could mask the inhibitory effect.[12]

Data Presentation

Table 1: Solubility Profile of this compound and Related Compounds
Solvent/Buffer SystemCompoundSolubilityNotes & Reference
Organic Solvents
DMSOFmoc-Ala-OH≥ 50 mg/mL (160.60 mM)Requires sonication. Use of fresh, anhydrous DMSO is critical.[8]
DMSOFmoc-DL-Ala-OH100 mg/mL (321.20 mM)Requires sonication.[7]
DMFFmoc-Amino AcidsGenerally SolubleA common solvent for solid-phase peptide synthesis.[9][10]
NMPFmoc-Amino AcidsGenerally SolubleOften preferred over DMF for its higher polarity and solvating power.[9][10]
Aqueous Systems
Water / 1% Acetic AcidFmoc-Ala-OHSolubleThe acidic pH likely improves solubility.[18]
Aqueous Buffers (PBS, Tris)This compoundPoorly Soluble / InsolubleThe hydrophobic Fmoc group drives poor solubility.[6][16]
Formulation Systems
10% DMSO / 90% Corn OilFmoc-Ala-OH≥ 2.5 mg/mL (8.03 mM)A common formulation for in vivo studies.[8]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineFmoc-Ala-OH≥ 2.5 mg/mL (8.03 mM)Co-solvent system to maintain solubility in an aqueous base.[8]

Experimental Protocols

Protocol: Preparation of this compound for a Cell-Based Proteasome Inhibition Assay

Objective: To prepare a working solution of this compound and treat cultured cells to assess proteasome inhibition.

Materials:

  • This compound (MW: 295.33 g/mol )[1]

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

  • Cultured cells (e.g., HEK293, HeLa, U87-MG)[19]

  • Proteasome activity assay kit (e.g., using a fluorogenic substrate)

Procedure:

  • Preparation of 10 mM Stock Solution: a. Aseptically weigh out 2.95 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex vigorously for 2 minutes until the powder is completely dissolved. The solution should be clear. d. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes. e. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.

  • Preparation of Working Solutions and Cell Treatment: a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Determine the final concentrations you wish to test (e.g., 1 µM, 5 µM, 10 µM, 25 µM). c. Perform a serial dilution of the stock solution in your complete cell culture medium. Important: To avoid precipitation, add the medium to the DMSO stock and vortex immediately. For example, to make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%. d. Prepare a Vehicle Control by adding the same volume of pure DMSO to the same volume of medium (e.g., 1 µL of DMSO to 999 µL of medium). e. Aspirate the old medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control. f. Incubate the cells for the desired treatment period (e.g., 4, 8, or 24 hours).

  • Assessment of Proteasome Inhibition: a. Following incubation, lyse the cells according to the protocol provided with your proteasome activity assay kit. b. Measure the proteasome activity by monitoring the cleavage of a fluorogenic substrate. c. Compare the activity in the treated cells to the vehicle control. A significant decrease in fluorescence indicates successful proteasome inhibition.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start_node Start: this compound Solubility Issue prep_stock Prepare Stock in Anhydrous DMSO start_node->prep_stock process_node process_node decision_node decision_node result_node result_node fail_node fail_node is_dissolved1 Is Stock Solution Clear? prep_stock->is_dissolved1 apply_energy Vortex / Sonicate / Gentle Warming (37°C) is_dissolved1->apply_energy No dilute Dilute Stock into Aqueous Buffer is_dissolved1->dilute Yes apply_energy->is_dissolved1 check_solvent Use Fresh, Anhydrous DMSO apply_energy->check_solvent If still cloudy is_dissolved2 Does it Precipitate? dilute->is_dissolved2 success Success: Proceed with Experiment (with Vehicle Control) is_dissolved2->success No lower_conc Lower Final Concentration is_dissolved2->lower_conc Yes lower_conc->dilute fail Consider Alternative Co-solvent System lower_conc->fail check_solvent->prep_stock

Caption: A troubleshooting workflow for dissolving this compound.

Diagram 2: Mechanism of Action - Ubiquitin-Proteasome Pathway Inhibition

G cluster_ub 1. Ubiquitination cluster_deg 2. Degradation protein_node protein_node ub_node ub_node proteasome_node proteasome_node inhibitor_node inhibitor_node process_node process_node TargetProtein Target Protein (e.g., Misfolded) E3 E3 Ligation TargetProtein->E3 Ub Ubiquitin (Ub) E1 E1 Activation Ub->E1 ATP E2 E2 Conjugation E1->E2 E2->E3 PolyUb Polyubiquitinated Protein E3->PolyUb Ub tags added Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Small Peptides Degradation->Peptides Inhibitor This compound Inhibitor->Proteasome Reversible Inhibition

Caption: this compound inhibits the 26S proteasome, blocking protein degradation.

References

Fmoc-ala-aldehyde deprotection challenges and alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Ala-aldehyde. The content addresses common challenges and offers alternative methods for the successful deprotection of this sensitive amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the deprotection of this compound?

A1: The primary challenges during the deprotection of this compound stem from the inherent reactivity of the aldehyde functional group. Standard Fmoc deprotection conditions, typically using 20% piperidine in DMF, are basic and nucleophilic, which can lead to several side reactions:

  • Racemization: The α-proton of the aldehyde is susceptible to epimerization under basic conditions, leading to a loss of stereochemical integrity.

  • Aldol Condensation: The aldehyde can undergo self-condensation or react with other carbonyl-containing molecules in the presence of a base.

  • Over-reaction with Scavengers: While piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct of Fmoc deprotection, it can also potentially react with the aldehyde.

  • Aggregation: Peptides containing alanine can be prone to aggregation, which can hinder the deprotection process and lead to incomplete removal of the Fmoc group.[1][2]

Q2: My peptide synthesis yield is low after the this compound deprotection step. What are the likely causes?

A2: Low peptide yield is a common issue and can be attributed to several factors during and after the deprotection of this compound:

  • Incomplete Fmoc Deprotection: This is a primary cause of low yield, leading to truncated peptide sequences.[3] Aggregation of the peptide on the resin can physically block the deprotection reagent from accessing the Fmoc group.[1]

  • Peptide Aggregation: Hydrophobic sequences, including those with alanine, are prone to aggregation, which can impede both deprotection and subsequent coupling steps.[1][2]

  • Side Reactions: As mentioned in Q1, side reactions such as racemization and aldol condensation can consume the desired product and complicate purification, leading to lower isolated yields.

  • Instability of the Aldehyde: The free aldehyde may be unstable during subsequent processing and purification steps.

Q3: How can I detect incomplete Fmoc deprotection?

A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin after deprotection.[3]

  • Positive Result (Blue Beads): Indicates the presence of free amines, suggesting successful Fmoc deprotection.

  • Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached, indicating incomplete deprotection.[3]

If you suspect incomplete deprotection, you can extend the deprotection time or perform a second deprotection cycle.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound deprotection.

Problem Possible Cause Recommended Solution Citation
Low Yield of Final Peptide Incomplete Fmoc deprotection due to aggregation.Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures. Consider using a stronger, non-nucleophilic base like DBU for deprotection.[1][3][4]
Poor coupling efficiency onto the deprotected Ala-aldehyde.Perform a "double coupling" by repeating the coupling step with fresh reagents. Ensure the quality of coupling reagents and proper activation.[2]
Presence of Impurities (Multiple Peaks in HPLC) Racemization of the alanine residue.Use a milder deprotection cocktail, such as a lower concentration of piperidine or alternative bases like piperazine or DBU in combination with a scavenger. Minimize reaction times.[5][6][7]
Aldol condensation or other side reactions of the aldehyde.Protect the aldehyde as an acetal or thioacetal during synthesis and deprotect it under mild acidic conditions as a final step.[8]
Deletion sequences from incomplete deprotection.Optimize the deprotection step by increasing the reaction time, performing a double deprotection, or switching to a more efficient deprotection reagent like DBU.[3][4]
Negative Kaiser Test after Deprotection Severe peptide aggregation blocking access to the Fmoc group.Swell the resin in a solvent known to disrupt aggregation, such as NMP or a DMF/DMSO mixture. Use sonication during deprotection to break up aggregates.[1]
Insufficient deprotection time or reagent concentration.Increase the deprotection time or use a fresh deprotection solution. For very difficult sequences, a switch to DBU may be necessary.[4][9]

Alternative Deprotection Methods

Given the sensitivity of the aldehyde group, alternative, milder deprotection methods can offer significant advantages over the standard 20% piperidine in DMF.

Method Reagents & Conditions Advantages Disadvantages Citation
DBU/Piperidine 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.Much faster and more efficient deprotection, especially for aggregation-prone sequences. DBU is non-nucleophilic.DBU can catalyze aspartimide formation if Asp residues are present. Piperidine is still required as a scavenger for dibenzofulvene.[4][9][10]
Piperazine/DBU Solution containing piperazine and DBU.Rapid and efficient Fmoc removal, often in under a minute. Can be a safer alternative to piperidine.May require optimization for specific sequences.[6]
4-Methylpiperidine (4-MP) 20% (v/v) 4-Methylpiperidine in DMF.Behaves similarly to piperidine in terms of efficiency but may offer advantages in terms of toxicity and handling.Still a nucleophilic secondary amine with potential for side reactions.[5]
Piperazine 10% (w/v) Piperazine in 9:1 DMF/ethanol.Can minimize side reactions like aspartimide formation.May be less efficient than piperidine for some sequences, requiring longer reaction times.[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the this compound-functionalized resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.[3]

Protocol 2: DBU/Piperidine Deprotection
  • Reagent Preparation: Prepare a deprotection solution of 2% (w/v) DBU and 2% (v/v) piperidine in DMF.[9]

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Drain the DMF and add the DBU/piperidine deprotection reagent (approximately 10 mL per gram of resin). Shake the mixture for 30 minutes at room temperature.[9]

  • Washing: Filter the resin and wash it three times with DMF.[9]

Caution: DBU should not be used with peptide sequences containing aspartic acid (Asp) residues, as it can catalyze the formation of aspartimide.[10]

Visualizations

Deprotection_Workflow start This compound on Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 kaiser Kaiser Test wash1->kaiser coupling Couple Next Fmoc-Amino Acid kaiser->coupling Positive (Blue) troubleshoot Troubleshoot: - Extend deprotection time - Change deprotection reagent - Address aggregation kaiser->troubleshoot Negative (Yellow) end Elongated Peptide coupling->end troubleshoot->deprotection

Figure 1: Troubleshooting workflow for Fmoc deprotection.

Side_Reactions start This compound base Base (e.g., Piperidine) racemization Racemization base->racemization α-proton abstraction aldol Aldol Condensation base->aldol enolate formation piperidine_adduct Piperidine Adduct Formation base->piperidine_adduct nucleophilic attack

Figure 2: Potential side reactions during basic deprotection.

References

Overcoming aggregation of peptides containing Fmoc-ala-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing Fmoc-Ala-aldehyde.

Troubleshooting Guide: Overcoming On-Resin Aggregation

Problem: You are experiencing low yield, incomplete deprotection, or poor coupling efficiency during the solid-phase peptide synthesis (SPPS) of a sequence containing this compound. These are common indicators of on-resin peptide aggregation.

Underlying Cause: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains, leading to the formation of stable secondary structures such as β-sheets.[1][2] This is particularly common in sequences rich in hydrophobic amino acids like alanine.[2][3] The aggregation can physically hinder the access of reagents to the reactive N-terminus of the peptide, leading to truncated sequences and low purity of the final product.[2]

Immediate Troubleshooting Steps

If you suspect on-resin aggregation, consider the following immediate actions:

  • Solvent Optimization:

    • Switch from N,N-dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[2][3]

    • Use a mixture of solvents. A combination of DCM/DMF/NMP (1:1:1) can be effective.

    • Consider adding dimethyl sulfoxide (DMSO) to your primary solvent to help disrupt hydrogen bonding.[1][3]

  • Chaotropic Salt Washes:

    • Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[4] This can help break up existing secondary structures.

  • Elevated Temperature & Extended Reaction Times:

    • Increase the coupling temperature. This can improve reaction kinetics but should be used with caution as it may increase the risk of racemization.[3]

    • Extend the coupling time for the this compound residue and subsequent amino acids.[4]

Advanced Strategies for Persistent Aggregation

For sequences that are particularly prone to aggregation, a more robust strategy involving modification of the peptide backbone may be necessary.

  • Backbone Protection with Dmb/Hmb:

    • Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid into the peptide sequence. These groups disrupt the hydrogen bonding network that leads to aggregation.[3] For sequences containing an Ala-Gly motif, which is common in aggregating peptides, using a pre-formed Fmoc-Ala-(Dmb)Gly-OH dipeptide is highly recommended.

  • Use of Pseudoproline Dipeptides:

    • Substitute a serine or threonine residue, along with the preceding amino acid, with a corresponding pseudoproline dipeptide.[5][6][7] Pseudoprolines introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[6][7] This is a powerful tool for improving the synthesis of long and difficult peptides.[3][5]

The following decision tree illustrates a logical workflow for troubleshooting aggregation issues.

G Troubleshooting Workflow for Peptide Aggregation start Aggregation Suspected (Low Yield, Incomplete Reactions) solvent Optimize Solvents (NMP, DMSO) start->solvent Initial Step salts Chaotropic Salt Wash (e.g., LiCl) solvent->salts If aggregation persists temp_time Increase Temperature & Coupling Time salts->temp_time If aggregation persists backbone_mod Incorporate Backbone Protection temp_time->backbone_mod For highly problematic sequences dmb_hmb Use Dmb/Hmb Protected Amino Acids or Dipeptides backbone_mod->dmb_hmb pseudo Use Pseudoproline Dipeptides backbone_mod->pseudo resolution Aggregation Resolved dmb_hmb->resolution pseudo->resolution

Caption: A decision tree for troubleshooting on-resin peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of peptide aggregation during SPPS?

A1: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The resin beads may shrink or not swell adequately in the synthesis solvent.[2][3]

  • Slow or incomplete Fmoc deprotection: This can be observed as a flattened and broadened peak in the UV chromatogram of continuous flow synthesizers.[2][4]

  • Incomplete coupling reactions: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines.[2]

  • Low yield and purity of the crude peptide: HPLC analysis of the cleaved peptide will show a complex mixture of products, including deletion sequences.[2]

Q2: Can the aldehyde functionality of this compound contribute to aggregation?

A2: While hydrophobic sequences containing alanine are known to be prone to aggregation, there is no direct evidence to suggest that the C-terminal aldehyde itself is a primary driver of on-resin aggregation. The aldehyde is typically protected as an acetal or oxazolidine during synthesis, which should not significantly impact aggregation propensity. The primary factors remain the peptide sequence and its length.

Q3: Are the strategies for overcoming aggregation compatible with the synthesis of peptide aldehydes?

A3: Yes. The common strategies to mitigate aggregation, such as optimizing solvents, using chaotropic salts, and incorporating backbone protection (Dmb/Hmb or pseudoprolines), are generally compatible with the solid-phase synthesis of peptide aldehydes. These techniques address the underlying cause of aggregation—intermolecular hydrogen bonding of the peptide backbone—and are independent of the C-terminal modification, provided the protecting group for the aldehyde is stable to the conditions used.

Q4: How can I purify my final peptide aldehyde product?

A4: Peptide aldehydes can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC). However, it is important to be aware that purification of peptide aldehydes by chromatography can sometimes lead to a loss of optical integrity at the C-terminal residue.

Summary of Anti-Aggregation Strategies

The following table summarizes the quantitative aspects of the most common anti-aggregation strategies.

StrategyReagent/ConditionTypical Concentration/SettingKey Considerations
Solvent Optimization N-Methyl-2-pyrrolidone (NMP)Used as a replacement for DMFBetter solvating properties for aggregating peptides.[3]
Dimethyl sulfoxide (DMSO)Added as a co-solvent to DMFDisrupts hydrogen bonding.[1][3]
Chaotropic Salts Lithium Chloride (LiCl)0.8 M in DMF for resin washDisrupts secondary structures.[4]
Backbone Protection Fmoc-Xaa-(Dmb)Gly-OHUsed in place of two individual amino acidsHighly effective for Ala-Gly containing sequences.[2]
Pseudoproline DipeptidesUsed in place of two individual amino acidsIntroduces a "kink" to disrupt β-sheet formation.[5][6][7]

Key Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol should be used immediately before a coupling step where aggregation is suspected.

  • After standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5 minutes.

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Proceed with the standard coupling protocol.

Protocol 2: Manual Coupling of a Dmb-Protected Dipeptide

This protocol outlines the incorporation of a Dmb-protected dipeptide to mitigate aggregation.

  • Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.

  • In a separate vessel, dissolve the Fmoc-Ala-(Dmb)Gly-OH (5 equivalents) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of NMP or DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Proceed with the standard Fmoc deprotection of the dipeptide to continue the synthesis.

Protocol 3: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a pseudoproline dipeptide.

  • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (3 equivalents) and HOBt (3 equivalents) in a minimum volume of DMF/DCM (2:1).

  • Add DIPCDI (3 equivalents) and mix thoroughly.

  • Allow the mixture to activate for 10 minutes.

  • Add the activated solution to the Fmoc-deprotected peptide resin and agitate for 1-2 hours.

  • Check for completion of the coupling with a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the stages where aggregation can occur and be addressed.

G SPPS Workflow and Aggregation Intervention Points cluster_0 SPPS Cycle deprotection Fmoc Deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 aggregation_point Aggregation can occur during chain elongation coupling->aggregation_point wash2->deprotection Repeat for next amino acid cleavage Cleavage from Resin & Deprotection wash2->cleavage Final Cycle start Start Synthesis (Resin Swelling) start->deprotection purification Purification (RP-HPLC) cleavage->purification intervention Intervention: - Solvent Optimization - Chaotropic Salts - Backbone Protection aggregation_point->intervention

Caption: General workflow for SPPS, indicating points where aggregation can occur and be addressed.

References

Improving the stability of Fmoc-ala-aldehyde for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Fmoc-Ala-aldehyde in their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in in vitro assays?

This compound, also known as Fmoc-L-Alaninal, is an N-terminally protected amino aldehyde derivative of alanine.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its controlled use in various biochemical applications.[2] In in vitro assays, it is commonly employed as:

  • A reversible inhibitor for proteases: Peptide aldehydes can mimic the transition state of substrate binding to proteases, making them effective inhibitors for studying enzyme kinetics and mechanism of action.

  • A probe for studying enzyme-substrate interactions: The aldehyde group can form a reversible covalent bond with active site residues (e.g., cysteine or serine) of certain enzymes.

  • A building block in the synthesis of more complex probes or inhibitors: The Fmoc group can be removed under specific conditions to allow for further chemical modifications.

Q2: What are the main stability concerns when working with this compound in aqueous solutions?

This compound is susceptible to several degradation pathways in aqueous solutions, which can impact the accuracy and reproducibility of in vitro assays. The primary concerns are:

  • Racemization: The chiral center at the alpha-carbon of the alanine residue can undergo epimerization, especially under basic conditions, leading to a mixture of L- and D-isomers.[3][4] This is a significant issue as enzymes are stereospecific, and the presence of the D-isomer can complicate kinetic analyses.

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (Fmoc-Ala-OH). This can be accelerated by exposure to air (oxygen), certain metal ions, or oxidizing agents present in the assay buffer.

  • Hydrolysis of the Fmoc group: The Fmoc protecting group is labile to basic conditions and can be cleaved even by weak bases, exposing the free amine.[2]

  • Aldol condensation and other side reactions: Aldehydes are reactive functional groups that can participate in self-condensation or reactions with other nucleophiles in the assay mixture.

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

  • Solvent Selection: Due to its limited stability in aqueous solutions, it is recommended to prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO).[5]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture and air. Use vials with inert gas (argon or nitrogen) overlay if possible.

  • Working Solutions: Prepare fresh working solutions in the desired assay buffer immediately before use. Avoid prolonged storage of aqueous solutions.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected enzyme inhibition.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution from solid material. Assess the purity of the old stock solution by HPLC.
Instability in the assay buffer. Prepare the working solution of the inhibitor immediately before starting the assay. Minimize the pre-incubation time of the inhibitor in the assay buffer.
Oxidation of the aldehyde. Degas the assay buffer to remove dissolved oxygen. Consider adding a small amount of a compatible antioxidant, but be cautious of its potential interaction with the enzyme or other assay components.
Racemization of the inhibitor. Ensure the pH of the stock solution and assay buffer is not basic. If possible, analyze the enantiomeric purity of the stock solution.
Interaction with other assay components. See "Potential Interactions with Common Assay Components" section below.

Problem 2: High background signal or assay interference.

Possible Cause Troubleshooting Step
Inherent fluorescence or absorbance of this compound. Run control experiments without the enzyme to measure the background signal from the inhibitor at the assay concentration. Subtract this background from the experimental values.
Reaction of the aldehyde with detection reagents. If using a colorimetric or fluorometric substrate, check for any direct reaction between this compound and the substrate or its product.
Light sensitivity of the Fmoc group. Protect the assay plate from light, especially if using a fluorescence-based readout, as the fluorenyl moiety is UV-active.[2]

Problem 3: Poor solubility in aqueous assay buffer.

Possible Cause Troubleshooting Step
Hydrophobic nature of the Fmoc group. Prepare a high-concentration stock solution in DMSO. When diluting into the aqueous buffer, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all samples.
Low solubility of the compound at the desired concentration. Determine the maximum soluble concentration of this compound in your assay buffer. If a higher concentration is needed, consider modifying the buffer composition (e.g., adding a small amount of a non-ionic detergent), but validate that this does not affect enzyme activity.

Data Presentation: Factors Affecting this compound Stability

The following table summarizes key parameters and their likely impact on the stability of this compound in solution, based on general chemical principles.

ParameterConditionLikely Impact on StabilityRecommendation
pH Acidic (pH < 6)Generally more stable; risk of hydrolysis of the peptide bond under very strong acidic conditions.Maintain a slightly acidic to neutral pH for stock and working solutions where possible.
Neutral (pH 6-7.5)Moderate stability; risk of racemization and oxidation increases.Prepare fresh solutions and use promptly.
Basic (pH > 7.5)Unstable; rapid racemization and cleavage of the Fmoc group.[2]Avoid basic buffers.
Temperature -80°C to -20°CHigh stability in solid form and aprotic solvents.[6]Recommended for long-term storage.[6]
2-8°CModerate stability for short periods.Suitable for temporary storage of solid or stock solutions.
Room TemperatureLow stability; degradation can occur.[6]Avoid prolonged exposure.
Buffer Composition Buffers with nucleophilic groups (e.g., Tris, glycine)Potential for Schiff base formation with the aldehyde.Prefer non-nucleophilic buffers like HEPES, MES, or phosphate buffers.
Presence of reducing agents (e.g., DTT, β-mercaptoethanol)Can potentially reduce the aldehyde to an alcohol.If reducing agents are necessary, assess their compatibility and potential impact on the inhibitor's activity in control experiments.
Exposure to Air/Light Presence of OxygenCan lead to oxidation of the aldehyde to a carboxylic acid.Degas buffers and minimize headspace in storage vials.
UV LightThe Fmoc group is UV-active and can be susceptible to photodegradation.[2]Store in amber vials or protect from light.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of solid in a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, amber-colored vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general method to monitor the degradation of this compound over time in a specific buffer.

  • Sample Preparation:

    • Prepare a solution of this compound in the assay buffer of interest at a concentration suitable for HPLC analysis (e.g., 100 µM).

    • Immediately inject a t=0 sample into the HPLC system.

    • Incubate the remaining solution under the desired assay conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and either inject them directly or quench any reaction and store at -20°C for later analysis.

  • HPLC Conditions (Example): [7]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound over time.

    • Observe the appearance of new peaks corresponding to degradation products (e.g., the oxidized carboxylic acid or the deprotected amine).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Troubleshooting & Analysis Solid Solid this compound Stock Stock Solution (in DMSO) Solid->Stock Dissolve Working Working Solution (in Assay Buffer) Stock->Working Dilute HPLC HPLC Analysis Working->HPLC t=0, t=x Assay Enzyme + Substrate + This compound Incubate Incubate Assay->Incubate Measure Measure Activity Incubate->Measure Data Data Interpretation Measure->Data HPLC->Data

Caption: Experimental workflow for using this compound in in vitro assays.

degradation_pathways FmocAlaAld This compound (L-isomer) Racemized This compound (D-isomer) FmocAlaAld->Racemized Racemization (e.g., basic pH) Oxidized Fmoc-Ala-OH (Carboxylic Acid) FmocAlaAld->Oxidized Oxidation (e.g., O2) Deprotected H-Ala-aldehyde FmocAlaAld->Deprotected Deprotection (e.g., basic conditions)

Caption: Potential degradation pathways of this compound in solution.

troubleshooting_logic Start Inconsistent Assay Results? CheckPurity Check Stock Solution Purity (HPLC) Start->CheckPurity FreshStock Prepare Fresh Stock Solution CheckPurity->FreshStock Impure CheckBuffer Assess Stability in Assay Buffer CheckPurity->CheckBuffer Pure OptimizeBuffer Optimize Buffer Conditions (pH, non-nucleophilic) CheckBuffer->OptimizeBuffer Unstable CheckInteractions Investigate Component Interactions CheckBuffer->CheckInteractions Stable ModifyAssay Modify Assay Protocol (e.g., incubation time) CheckInteractions->ModifyAssay Interaction Found

References

Validation & Comparative

A Comparative Guide to Peptide Aldehyde Inhibitors: Benchmarking Fmoc-Ala-Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fmoc-Ala-Aldehyde and other prominent peptide aldehyde inhibitors. We delve into their inhibitory activities against key protease families, supported by experimental data and detailed protocols. This guide also visualizes the critical signaling pathways influenced by these enzymes, offering a comprehensive resource for inhibitor selection and experimental design.

While this compound is a well-known intermediate in peptide synthesis, functioning as a protected amino acid derivative, its direct application and efficacy as a standalone protease inhibitor are not extensively documented in publicly available research. The fluorenylmethyloxycarbonyl (Fmoc) group is primarily utilized as a protecting group for the amine terminus in solid-phase peptide synthesis and is typically removed to yield the final peptide.

However, the aldehyde functional group is a well-established "warhead" for covalent, often reversible, inhibition of cysteine and serine proteases. Therefore, the potential inhibitory activity of this compound can be inferred from the broader class of N-terminally protected peptide aldehydes. This guide will compare the known activities of various peptide aldehyde inhibitors to provide a framework for evaluating the potential applications of this compound and similar compounds.

Quantitative Comparison of Peptide Aldehyde Inhibitors

The following table summarizes the inhibitory potency (Ki or IC50 values) of several well-characterized peptide aldehyde inhibitors against their target proteases. This data highlights the influence of the peptide sequence and the N-terminal protecting group on inhibitor potency and selectivity.

InhibitorTarget Protease(s)N-Terminal GroupP1 ResidueKi (nM)IC50 (nM)
MG-132 Proteasome (Chymotrypsin-like), CalpainsCbzLeucinal4
MG-101 (Calpain Inhibitor I) Calpains, ProteasomeAcLeucinal
Ac-YVAD-CHO Caspase-1, Caspase-4AcAspartyl-aldehyde
Ac-DEVD-CHO Caspase-3, Caspase-7AcAspartyl-aldehyde
Ac-LEHD-CHO Caspase-9AcAspartyl-aldehyde
Z-VAD-FMK Pan-CaspaseCbzAspartyl-aldehyde
Leupeptin Serine/Cysteine Proteases (Trypsin, Calpain)AcArgininal
Antipain Serine/Cysteine Proteases (Trypsin, Papain)Argininal
Chymostatin Chymotrypsin-like Serine ProteasesPhenylalaninal derivative
ALLN (Calpain Inhibitor II) Calpains, Cathepsin LAcLeucinal
Z-LLY-CHO CalpainCbzLeucinal
Z-FA-FMK Cathepsin B/LCbzAlaninal-FMK
This compound Not ReportedFmocAlaninalNot ReportedNot Reported

Note: Ki and IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source. Cbz: Carboxybenzyl; Ac: Acetyl; Fmoc: Fluorenylmethyloxycarbonyl.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key protease inhibition assays.

General Protease Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of a compound against a protease using a fluorogenic substrate.

Materials:

  • Purified protease

  • Peptide aldehyde inhibitor (e.g., this compound)

  • Fluorogenic peptide substrate (specific to the target protease)

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like DTT for cysteine proteases)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a working solution of the protease in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the protease solution.

    • Add the serially diluted inhibitor to the wells. Include a control with buffer/solvent only (no inhibitor).

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of Fmoc-Protected Amino Aldehydes

The synthesis of Fmoc-protected amino aldehydes, such as this compound, is a key step in preparing these potential inhibitors. A common method involves the oxidation of the corresponding Fmoc-protected amino alcohol.

Materials:

  • Fmoc-amino alcohol (e.g., Fmoc-alaninol)

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolve the Fmoc-amino alcohol in DCM.

  • Add Dess-Martin periodinane to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and sodium thiosulfate.

  • Filter the mixture through a pad of Celite to remove solid byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-amino aldehyde.

  • Purify the product by flash column chromatography on silica gel.

Signaling Pathway Visualizations

Understanding the cellular pathways in which target proteases operate is essential for predicting the biological consequences of their inhibition. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving caspases, the proteasome, and calpains.

Caspase-Mediated Apoptosis Pathway

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Activates Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.

Ubiquitin-Proteasome Protein Degradation Pathway

Ubiquitin_Proteasome_Pathway Target Protein Target Protein E3 (Ligase) E3 (Ligase) Target Protein->E3 (Ligase) Recognized by Ubiquitin (Ub) Ubiquitin (Ub) E1 (Activating) E1 (Activating) Ubiquitin (Ub)->E1 (Activating) ATP-dependent E2 (Conjugating) E2 (Conjugating) E1 (Activating)->E2 (Conjugating) Transfers Ub E2 (Conjugating)->E3 (Ligase) Binds Polyubiquitinated Protein Polyubiquitinated Protein E3 (Ligase)->Polyubiquitinated Protein Catalyzes Ub chain formation 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Targeted for degradation Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments Degrades into

Caption: The ubiquitin-proteasome system mediates the degradation of targeted cellular proteins.

Calpain-Mediated Cellular Processes

Calpain_Signaling Increased Intracellular Ca2+ Increased Intracellular Ca2+ Calpain Calpain Increased Intracellular Ca2+->Calpain Activates Cytoskeletal Proteins Cytoskeletal Proteins Calpain->Cytoskeletal Proteins Cleaves Signaling Proteins Signaling Proteins Calpain->Signaling Proteins Cleaves Transcription Factors Transcription Factors Calpain->Transcription Factors Cleaves Cellular Remodeling Cellular Remodeling Cytoskeletal Proteins->Cellular Remodeling Signal Transduction Signal Transduction Signaling Proteins->Signal Transduction Apoptosis Apoptosis Transcription Factors->Apoptosis

Caption: Calpain activation by calcium influx leads to the cleavage of various substrates, impacting multiple cellular functions.

Validating Fmoc-Ala-Aldehyde Synthesis: A Comparative Guide to LC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity and identity of starting materials are paramount. The synthesis of N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde), a crucial building block for peptide aldehydes, requires rigorous validation to ensure the integrity of the final peptide product. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of this compound.

Quantitative Performance Comparison

The choice of analytical technique for validating the synthesis of this compound often depends on the specific requirements of the analysis, such as the need for sensitivity, structural confirmation, or high-throughput screening. LC-MS offers a powerful combination of separation and mass identification, providing high sensitivity and specificity. HPLC-UV is a robust and widely accessible technique for routine purity assessment, while NMR spectroscopy provides detailed structural information and is inherently quantitative without the need for identical standards.

The following table summarizes the typical quantitative performance of these techniques for the analysis of small molecules like this compound. It is important to note that these values are illustrative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterLC-MSHPLC-UVNMR
Primary Use Identification and quantificationQuantification of purityStructural elucidation and quantification
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)Very High (provides detailed structural information)
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Moderate to Low (mg/mL to µg/mL)
Limit of Detection (LOD) ~0.1 - 1 ng/mL~10 - 50 ng/mL~1 - 10 µg/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~50 - 200 ng/mL~5 - 50 µg/mL
Linearity (R²) >0.99>0.99>0.99
Precision (%RSD) < 5%< 5%< 2%
Analysis Time per Sample 5 - 20 minutes10 - 30 minutes5 - 15 minutes
Cost HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of this compound synthesis. Below are representative protocols for LC-MS analysis and a brief overview of the synthesis of this compound.

Synthesis of this compound from Fmoc-alaninol

This compound is commonly synthesized by the oxidation of Fmoc-L-alaninol using Dess-Martin periodinane (DMP).[1][2] This method is favored for its mild reaction conditions and high yields.

Materials:

  • Fmoc-L-alaninol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-L-alaninol in anhydrous DCM.

  • Add Dess-Martin periodinane to the solution at room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Separate the organic layer, and wash it sequentially with the NaHCO₃/Na₂S₂O₃ mixture, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

LC-MS Protocol for this compound Analysis

This protocol provides a general guideline for the analysis of this compound using a standard reversed-phase LC-MS system with electrospray ionization (ESI).

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 30%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

  • UV Detection (optional): 265 nm (for the Fmoc group)

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive ion mode

  • Scan Mode: Full scan mode to identify the molecular ion of this compound ([M+H]⁺, [M+Na]⁺). The expected monoisotopic mass of this compound (C₁₈H₁₇NO₃) is 295.12 g/mol .

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific m/z values corresponding to the protonated molecule and its fragments for enhanced sensitivity and specificity.

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

Visualizing Workflows and Decision-Making

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships, aiding in the understanding and implementation of analytical procedures.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start This compound Product dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into LC System filter->inject separate Separation on C18 Column inject->separate elute Gradient Elution separate->elute ionize Electrospray Ionization (ESI+) elute->ionize detect Mass Detection (Full Scan/SIM) ionize->detect analyze Data Analysis (Mass & Purity) detect->analyze end Final Report analyze->end Validation Report

Caption: Experimental workflow for LC-MS analysis of this compound.

Validation_Decision start Need to Validate this compound? question1 Primary Goal? start->question1 goal_purity Routine Purity Check question1->goal_purity Purity goal_id Identification & Trace Impurities question1->goal_id ID goal_structure Definitive Structure & Quantitation question1->goal_structure Structure method_hplc Use HPLC-UV goal_purity->method_hplc method_lcms Use LC-MS goal_id->method_lcms method_nmr Use NMR goal_structure->method_nmr note Ideal for complex mixtures and low-level impurities. method_lcms->note High Sensitivity note2 Provides unambiguous structural confirmation. method_nmr->note2 Structural Detail

Caption: Decision tree for selecting a validation method for this compound.

Conclusion

The validation of this compound is a critical step in ensuring the quality and reliability of peptide synthesis. While HPLC-UV and NMR are valuable techniques for purity assessment and structural confirmation, respectively, LC-MS stands out for its superior sensitivity and specificity in identifying and quantifying the target compound and potential impurities. The choice of the most appropriate analytical method will ultimately depend on the specific goals of the analysis, available instrumentation, and the required level of detail in the validation process. For comprehensive characterization, a combination of these techniques is often employed to provide orthogonal data, ensuring the highest confidence in the quality of the synthesized this compound.

References

Designing a Kinetic Assay to Confirm and Compare the Inhibitory Activity of Fmoc-Ala-Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing a kinetic assay to determine the inhibitory activity of N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninal (Fmoc-Ala-CHO) against a target protease, such as a caspase. Due to the limited availability of public data on the specific inhibitory constants of Fmoc-Ala-CHO, this guide focuses on the experimental design and methodology required to generate this data and compare it with well-characterized, commercially available inhibitors.

Introduction to Fmoc-Ala-Aldehyde and Protease Inhibition

Peptide aldehydes are a well-established class of reversible, transition-state analog inhibitors of cysteine proteases, including caspases, which are key mediators of apoptosis and inflammation. The aldehyde functional group forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine of the protease. The N-terminal protecting group, in this case, the 9-fluorenylmethoxycarbonyl (Fmoc) group, can influence the inhibitor's solubility, cell permeability, and interaction with the enzyme's active site.

To quantitatively assess the inhibitory potential of Fmoc-Ala-CHO, a kinetic assay is essential. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of inhibitor potency, enabling direct comparison with other inhibitors.

Comparative Inhibitors

To contextualize the inhibitory activity of Fmoc-Ala-CHO, it is crucial to compare it against known inhibitors of the target protease. For cysteine proteases like caspases, particularly caspase-3, suitable comparators include:

  • Ac-DEVD-CHO (Acetyl-Asp-Glu-Val-Asp-al): A potent and selective reversible inhibitor of caspase-3 and caspase-7.[1]

  • Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone): A broad-spectrum, irreversible pan-caspase inhibitor.[2]

These inhibitors represent both reversible aldehyde-based and irreversible fluoromethylketone-based mechanisms of action, providing a robust comparison for the activity of Fmoc-Ala-CHO.

Experimental Design and Protocols

Principle of the Assay

The kinetic assay measures the rate of cleavage of a fluorogenic substrate by the target protease in the presence and absence of the inhibitor. The enzyme cleaves the substrate, releasing a fluorescent molecule, and the rate of increase in fluorescence is proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.

Materials and Reagents
  • Enzyme: Purified, recombinant human caspase-3 (or other target protease).

  • Substrate: A fluorogenic substrate for the target enzyme (e.g., Ac-DEVD-AMC for caspase-3, where AMC is 7-amino-4-methylcoumarin).

  • Inhibitors:

    • Fmoc-Ala-CHO (synthesized or commercially sourced).

    • Ac-DEVD-CHO (positive control).

    • Z-VAD-FMK (positive control).

  • Assay Buffer: e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • Instrumentation: A fluorescence microplate reader capable of kinetic measurements.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Stock Solutions (Fmoc-Ala-CHO, Controls in DMSO) add_inhibitor Add Serial Dilutions of Inhibitors to Microplate Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution (in Assay Buffer) add_enzyme Add Enzyme to Wells and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution (in Assay Buffer) add_substrate Initiate Reaction by Adding Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_fluorescence Measure Fluorescence Kinetically add_substrate->read_fluorescence calc_rate Calculate Initial Reaction Rates (V₀) read_fluorescence->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve calc_ic50 Determine IC₅₀ Values plot_curve->calc_ic50

Kinetic Inhibition Assay Workflow
Detailed Protocol

  • Prepare Inhibitor Stock Solutions: Dissolve Fmoc-Ala-CHO and control inhibitors in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Serial Dilutions: Create a series of dilutions of each inhibitor in DMSO. Then, dilute these further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme and Substrate Preparation: Dilute the enzyme and fluorogenic substrate to their working concentrations in the assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate Ki determination.

  • Assay Setup:

    • In a 96-well microplate, add the diluted inhibitors to the appropriate wells. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

    • Add the enzyme solution to all wells except the background control.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths should be appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Comparison

The inhibitory activities of Fmoc-Ala-CHO and the control inhibitors should be summarized in a clear, tabular format for easy comparison.

InhibitorTarget EnzymeInhibition TypeIC50 (nM)Ki (nM)
Fmoc-Ala-CHO Caspase-3 Reversible Experimentally DeterminedCalculated
Ac-DEVD-CHOCaspase-3ReversibleExperimentally DeterminedCalculated
Z-VAD-FMKPan-caspaseIrreversibleExperimentally DeterminedN/A

Note: The Ki for reversible inhibitors can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of reversible covalent inhibition by a peptide aldehyde and its place within a simplified apoptotic signaling pathway.

G cluster_pathway Apoptotic Signaling Pathway cluster_inhibition Mechanism of Inhibition Apoptotic_Signal Apoptotic Signal Caspase_Cascade Caspase Cascade Activation Apoptotic_Signal->Caspase_Cascade Caspase3 Active Caspase-3 Caspase_Cascade->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Enzyme Caspase-3 (Active Site Cysteine) Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Fmoc-Ala-CHO Inhibitor->Caspase3 Inhibits Complex Reversible Thiohemiacetal Complex Inhibitor->Complex Binds to Enzyme->Complex Forms

Inhibition of Caspase-3 by Fmoc-Ala-CHO

Conclusion

This guide provides a robust framework for the kinetic characterization of Fmoc-Ala-CHO as a protease inhibitor. By following the detailed experimental protocol and comparing the results with well-established inhibitors, researchers can accurately determine its potency and selectivity. This information is critical for evaluating its potential as a research tool or a therapeutic lead in the field of drug discovery and development. The generation of quantitative, comparative data is essential for the objective assessment of any novel inhibitor.

References

Crystallographic Insights into Covalent Protein Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural basis of protein-inhibitor interactions is paramount for the design of potent and specific therapeutics. This guide provides a comparative analysis of protein-inhibitor complexes determined by X-ray crystallography, with a focus on covalent inhibitors, including peptide aldehydes analogous to Fmoc-Ala-aldehyde.

Performance Comparison of Covalent Inhibitors in X-ray Crystallography

The success of an X-ray crystallography experiment is often judged by the resolution of the final structure, which dictates the level of atomic detail that can be observed. The following tables summarize key data for several protein-covalent inhibitor complexes, offering a comparison across different inhibitor types and protein targets.

Aldehyde-Based Inhibitors

Peptide aldehydes are a well-established class of reversible covalent inhibitors that form a thiohemiacetal adduct with the catalytic cysteine residue of proteases.[1][2]

Protein TargetInhibitorPDB IDResolution (Å)Key Features
Caspase-7Ac-IEPD-CHO--INVALID-LINK--2.40Demonstrates plasticity of the S2-S4 specificity pockets.[3]
Caspase-3Ac-VDVVD-CHO--INVALID-LINK--2.50Illustrates inhibitor binding in the active site.[4]
Caspase-8Ac-IETD-CHO--INVALID-LINK--2.60Shows inhibitor interaction with the large and small subunits.[5]
SARS-CoV MproAc-ESTLQ-H--INVALID-LINK--1.85Reveals thiohemiacetal formation with the catalytic cysteine.[1]
µ-CalpainLeupeptin--INVALID-LINK--2.10A natural peptide aldehyde showing active site binding.[6]
Other Covalent Inhibitors

This category includes irreversible inhibitors that form stable covalent bonds with the target protein, such as epoxides and halomethyl ketones.[7][8][9]

Protein TargetInhibitorPDB IDResolution (Å)Key Features
µ-CalpainE-64--INVALID-LINK--2.40Epoxide inhibitor forming a thioether bond.[6][10]
Calpain-3E-64--INVALID-LINK--2.80Provides insights into calpain-3 specific inhibition.[11]
Caspase-1z-VAD-fmk--INVALID-LINK--2.00Fluoromethyl ketone inhibitor forming a stable adduct.[5]
SARS-CoV-2 MproChloroacetamide Inhibitor--INVALID-LINK--1.95Covalent modification of the catalytic Cys145.[7][12]

Experimental Protocols

The determination of a protein-inhibitor crystal structure follows a multi-step process.[13][14] Below are generalized protocols for protein expression, purification, crystallization, and data collection.

Protein Expression and Purification
  • Gene Cloning and Expression: The gene encoding the target protein is cloned into an appropriate expression vector (e.g., pET vectors for E. coli). The construct is then transformed into a suitable expression host. Protein expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: The cells are harvested and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The lysate is then centrifuged to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using a high concentration of imidazole or by changing the pH.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the protein is assessed by SDS-PAGE.

Crystallization of Protein-Inhibitor Complexes
  • Complex Formation: The purified protein is incubated with a molar excess of the covalent inhibitor (e.g., 5-10 fold) for a specific duration (from 1 hour to overnight) at a suitable temperature (e.g., 4°C or room temperature) to ensure complete reaction.[15]

  • Crystallization Screening: The protein-inhibitor complex is concentrated to a high concentration (typically 5-15 mg/mL). Crystallization screens are set up using the vapor diffusion method (hanging or sitting drop).[9][16] A small drop of the protein-inhibitor solution is mixed with a reservoir solution containing a precipitant (e.g., PEG 3350), a buffer, and salts.[15]

  • Crystal Optimization: The initial crystal hits are optimized by varying the concentrations of the protein, inhibitor, and crystallization reagents, as well as the temperature and pH, to obtain diffraction-quality crystals.

X-ray Data Collection and Structure Determination
  • Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the drops and briefly soaked in a cryo-protectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing. The crystals are then flash-cooled in liquid nitrogen.

  • X-ray Diffraction: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[16]

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[14]

  • Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement, if a similar structure is known, or experimental phasing techniques. An initial model of the protein-inhibitor complex is built into the electron density map and then refined to improve the fit with the experimental data.[13] The final model is validated for its geometric quality before deposition in the Protein Data Bank (PDB).

Visualizing the Context: Workflows and Pathways

To better understand the experimental process and the biological relevance of these inhibitors, the following diagrams illustrate the X-ray crystallography workflow and a key signaling pathway involving caspases.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination a Protein Expression & Purification b Complex Formation (Protein + Inhibitor) a->b c Crystallization Screening b->c d Crystal Optimization c->d e X-ray Data Collection d->e f Data Processing e->f g Phase Determination f->g h Model Building g->h i Refinement & Validation h->i j PDB Deposition i->j

General workflow for protein X-ray crystallography.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage mito Mitochondria dna_damage->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified caspase-mediated apoptosis signaling pathway.

References

Evaluating the Selectivity of Fmoc-Ala-Aldehyde Against Diverse Protease Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a protease inhibitor is paramount. This guide provides a comparative evaluation of Fmoc-ala-aldehyde's selectivity against a panel of common proteases. Due to the limited availability of direct inhibitory data for this compound, this guide incorporates data from structurally similar N-acylated peptide aldehydes to provide a representative analysis of its expected selectivity profile.

Peptide aldehydes are a well-established class of reversible inhibitors targeting cysteine and serine proteases. The aldehyde functional group forms a covalent but reversible hemiacetal adduct with the active site cysteine or serine residue, effectively blocking substrate access. The selectivity of these inhibitors is largely determined by the peptide sequence, which interacts with the substrate-binding pockets (S-sites) of the protease. This compound, a simple N-terminally protected amino acid aldehyde, serves as a foundational structure for more complex peptide inhibitors. Its selectivity profile offers insights into the fundamental interactions between a minimal peptide aldehyde and various protease active sites.

Comparative Inhibitory Activity

To contextualize the potential selectivity of this compound, the following table summarizes the inhibitory constants (Kᵢ) of various N-acylated peptide aldehydes against different proteases. The data is compiled from multiple studies and serves as a reference for the expected inhibitory profile of simple peptide aldehydes.

InhibitorProteaseProtease ClassKᵢ (nM)
Ac-Leu-Leu-nLeu-HCathepsin LCysteine Protease0.5
Ac-Leu-Leu-Met-HCathepsin BCysteine Protease100
4-phenyl-butyryl-Leu-Met-HCalpain ICysteine Protease36
4-phenyl-butyryl-Leu-Met-HCalpain IICysteine Protease50
Z-Leu-Leu-Leu-H (MG-132)Proteasome (Chymotrypsin-like)Threonine Protease4
ChymostatinChymotrypsinSerine Protease0.4
ChymostatinCathepsin GSerine Protease150

Experimental Protocols

Accurate evaluation of inhibitor selectivity requires robust and standardized enzymatic assays. Below are detailed protocols for assessing the inhibitory activity against representative members of different protease families.

Experimental Workflow for Protease Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) plate_setup Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor Dilutions - Add Protease Solution prep_inhibitor->plate_setup prep_enzyme Prepare Protease Stock (in appropriate buffer) prep_enzyme->plate_setup prep_substrate Prepare Substrate Stock (Fluorogenic or Chromogenic) reaction_init Reaction Initiation (Add Substrate) prep_substrate->reaction_init pre_incubation Pre-incubation (Allow inhibitor-enzyme binding) plate_setup->pre_incubation pre_incubation->reaction_init measurement Kinetic Measurement (Spectrophotometer or Fluorometer) reaction_init->measurement calc_rate Calculate Reaction Rates measurement->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Workflow for determining the IC50 of a protease inhibitor.

Cysteine Protease Inhibition Assay (Fluorometric - Calpain)

This protocol describes a method to determine the inhibitory activity of this compound against calpain using a fluorometric assay.[1][2][3]

  • Materials:

    • Calpain enzyme (e.g., human calpain-1)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 M KCl, 1 mM DTT

    • Activation Buffer: 10 mM CaCl₂ in Assay Buffer

    • Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

    • This compound

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted this compound solutions to the respective wells. For the control (no inhibitor), add 10 µL of Assay Buffer with the same percentage of DMSO.

    • Add 20 µL of calpain solution (diluted in Assay Buffer to a final concentration of 2-5 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution (diluted in Assay Buffer to a final concentration of 100 µM) to each well.

    • Immediately begin monitoring the increase in fluorescence at 37°C for 30 minutes in a microplate reader.

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cysteine Protease Inhibition Assay (Fluorometric - Cathepsin B)

This protocol outlines a fluorometric assay to measure the inhibition of Cathepsin B by this compound.[4][5]

  • Materials:

    • Cathepsin B enzyme (human liver)

    • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT

    • Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

    • This compound

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted this compound solutions to the appropriate wells. For the control, add 10 µL of Assay Buffer with DMSO.

    • Add 25 µL of Cathepsin B solution (diluted in Assay Buffer to a final concentration of 1-2 nM) to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (diluted in Assay Buffer to a final concentration of 20 µM) to each well.

    • Monitor the increase in fluorescence at 37°C for 30 minutes.

    • Calculate the reaction rates and determine the IC₅₀ value as described for the calpain assay.

Cysteine Protease Inhibition Assay (Fluorometric - Caspase-3)

This protocol details a fluorometric assay for assessing the inhibition of Caspase-3.[6][7][8][9][10]

  • Materials:

    • Caspase-3 enzyme (recombinant human)

    • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2

    • Fluorogenic Substrate: Ac-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC)

    • This compound

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted this compound solutions. For the control, add 10 µL of Assay Buffer with DMSO.

    • Add 20 µL of Caspase-3 solution (diluted in Assay Buffer to a final concentration of 5-10 nM) to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (diluted in Assay Buffer to a final concentration of 50 µM).

    • Monitor the increase in fluorescence at 37°C for 60 minutes.

    • Calculate the reaction rates and determine the IC₅₀ value.

Serine Protease Inhibition Assay (Colorimetric - Chymotrypsin)

This protocol describes a colorimetric assay for measuring the inhibition of chymotrypsin.[11][12][13]

  • Materials:

    • α-Chymotrypsin (bovine pancreas)

    • Assay Buffer: 0.1 M Tris-HCl, pH 7.8, 0.1 M CaCl₂

    • Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

    • This compound

    • 96-well clear microplate

    • Spectrophotometer microplate reader (405 nm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted this compound solutions. For the control, add 10 µL of Assay Buffer with DMSO.

    • Add 10 µL of chymotrypsin solution (diluted in Assay Buffer to a final concentration of 20 nM) to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (diluted in Assay Buffer to a final concentration of 0.2 mM).

    • Monitor the increase in absorbance at 405 nm for 10 minutes.

    • Calculate the reaction rates and determine the IC₅₀ value.

Serine Protease Inhibition Assay (Colorimetric - Thrombin)

This protocol outlines a colorimetric assay for assessing the inhibition of thrombin.[14][15]

  • Materials:

    • Thrombin (human α-thrombin)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% PEG 8000

    • Chromogenic Substrate: Chromozym TH (Tos-Gly-Pro-Arg-pNA)

    • This compound

    • 96-well clear microplate

    • Spectrophotometer microplate reader (405 nm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted this compound solutions. For the control, add 25 µL of Assay Buffer with DMSO.

    • Add 25 µL of thrombin solution (diluted in Assay Buffer to a final concentration of 5 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution (diluted in Assay Buffer to a final concentration of 0.2 mM).

    • Monitor the increase in absorbance at 405 nm for 15 minutes.

    • Calculate the reaction rates and determine the IC₅₀ value.

Signaling Pathway and Logical Relationships

The following diagram illustrates the general mechanism of reversible covalent inhibition of a cysteine protease by a peptide aldehyde like this compound.

G cluster_enzyme Protease Active Site cluster_inhibitor Inhibitor cluster_complex Inhibition Complex Enzyme Enzyme (E) EI_Complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_Complex k_on ActiveSite Active Site Cysteine (Cys-SH) Inhibitor This compound (I) Inhibitor->EI_Complex Aldehyde Aldehyde Group (R-CHO) EI_Complex->Enzyme k_off Hemiacetal Hemiacetal Adduct (Cys-S-CH(OH)-R)

Mechanism of reversible covalent inhibition.

Conclusion

While specific quantitative data for the selectivity of this compound is scarce, the provided information on related peptide aldehydes and detailed experimental protocols offers a strong framework for its evaluation. The general trend suggests that even simple peptide aldehydes can exhibit significant inhibitory potency and a degree of selectivity based on the specific interactions within the protease active site. Researchers can utilize the outlined protocols to systematically assess the inhibitory profile of this compound and its derivatives against a broad range of proteases, thereby elucidating its therapeutic potential and guiding the development of more potent and selective inhibitors.

References

A Comparative Analysis of Fmoc-Ala-Aldehyde and α-Ketoamide Inhibitors for Protease-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of two key classes of protease inhibitors: peptide aldehydes, represented by Fmoc-Ala-aldehyde, and α-ketoamides. It is intended for researchers, scientists, and drug development professionals engaged in the study of protease-mediated signaling and the development of targeted therapeutics. This document outlines their mechanisms of action, compares their performance based on experimental data, and provides detailed protocols for relevant assays.

Introduction: The Landscape of Cysteine Protease Inhibitors

Cysteine proteases, such as caspases and calpains, are critical regulators of cellular processes including apoptosis, inflammation, and cell migration. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. Covalent inhibitors, which form a stable bond with the catalytic cysteine residue, are a major focus of drug design. Among these, peptide aldehydes and α-ketoamides are two prominent classes. While both target the active site cysteine, they exhibit significant differences in reactivity, stability, and binding mechanics, which influences their suitability as therapeutic agents. Peptide aldehydes are known for their high potency, but their reactivity can lead to off-target effects and metabolic instability.[1] In contrast, α-ketoamides are emerging as a promising class with comparable potency but superior chemical and metabolic stability.[2]

Mechanism of Action: A Tale of Two Warheads

The inhibitory activity of both inhibitor classes stems from the electrophilic nature of their "warhead" carbonyl groups, which are attacked by the nucleophilic thiol of the active site cysteine. However, the resulting covalent adducts and their interactions within the active site differ significantly.

  • This compound (Representing Peptide Aldehydes): Peptide aldehydes act as reversible covalent inhibitors, forming a thiohemiketal adduct with the catalytic cysteine. The interaction is primarily stabilized by a single hydrogen bond between the enzyme's "oxyanion hole" and the oxygen of the tetrahedral intermediate.[3] While potent, the high intrinsic electrophilicity of the aldehyde group can lead to non-specific reactions and poor metabolic stability.[1]

  • α-Ketoamides: This class also forms a reversible covalent thiohemiketal adduct. A key advantage of the α-ketoamide warhead is its ability to form two critical hydrogen-bonding interactions with the protease's catalytic center: one via the α-keto oxygen and another via the amide oxygen.[3][4] This dual interaction provides a more stable enzyme-inhibitor complex compared to the single interaction of aldehydes.[4] This enhanced binding contributes to their improved specificity and pharmacological profiles.

G cluster_0 Peptide Aldehyde Inhibition cluster_1 α-Ketoamide Inhibition Enzyme_Ald Cys-Protease (Active Site) Complex_Ald Thiohemiketal Adduct (Tetrahedral Intermediate) Enzyme_Ald->Complex_Ald Covalent Attack Inhibitor_Ald Peptide Aldehyde Inhibitor_Ald->Complex_Ald H_Bond_Ald Single H-Bond (Oxyanion Hole) Complex_Ald->H_Bond_Ald Stabilization Enzyme_Keto Cys-Protease (Active Site) Complex_Keto Thiohemiketal Adduct (Tetrahedral Intermediate) Enzyme_Keto->Complex_Keto Covalent Attack Inhibitor_Keto α-Ketoamide Inhibitor_Keto->Complex_Keto H_Bond_Keto1 Dual H-Bonds (α-Keto Oxygen) Complex_Keto->H_Bond_Keto1 Enhanced Stabilization H_Bond_Keto2 (Amide Oxygen) Complex_Keto->H_Bond_Keto2 G start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_reagents Add Buffer, Inhibitor, & Purified Enzyme to Plate prep_inhibitor->add_reagents pre_incubate Pre-incubate for 15 min (Inhibitor Binding) add_reagents->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate add_ca Initiate Reaction with CaCl₂ add_substrate->add_ca read_plate Monitor Fluorescence Over Time add_ca->read_plate analyze Calculate Reaction Rates & Determine IC₅₀ read_plate->analyze end_node End analyze->end_node G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Phase stress Cellular Stress (e.g., DNA Damage) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito Pore Formation cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Active Caspase-9 apoptosome->cas9 Cleavage & Activation pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome pro_cas37 Pro-Caspase-3, -7 cas9->pro_cas37 Cleavage & Activation cas37 Active Caspase-3, -7 pro_cas37->cas37 substrates Cellular Substrates (e.g., PARP, Lamins) cas37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis inhibitor α-Ketoamide Inhibitor inhibitor->cas37 Inhibition

References

Use of chiral chromatography to assess enantiomeric purity of Fmoc-ala-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Enantiomeric Purity of Fmoc-Ala-Aldehyde

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Fmoc-alaninal (this compound) is a critical step in the synthesis of peptidomimetics and other pharmaceutical compounds. The stereochemical integrity of such precursors directly impacts the biological activity, safety, and efficacy of the final product. This guide provides an objective comparison of two primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

Comparison of Analytical Techniques

Chiral HPLC and NMR spectroscopy with chiral derivatizing agents are powerful methods for determining enantiomeric excess (ee). The choice between them often depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the need for direct separation versus derivatization.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key performance metrics of Chiral HPLC and NMR with a chiral derivatizing agent for the analysis of this compound.

ParameterChiral HPLCNMR with Chiral Derivatizing Agent
Principle of Separation Differential interaction with a chiral stationary phase.Formation of diastereomers with distinct NMR signals.
Resolution (Rs) > 1.5 (baseline separation achievable)Not applicable (separation of signals)
Selectivity (α) Typically 1.1 - 1.5Not applicable
Limit of Detection (LOD) Low (ng range)Higher (µg to mg range)
Limit of Quantitation (LOQ) Low (ng to µg range)Higher (µg to mg range)
Analysis Time per Sample 15-30 minutes5-15 minutes
Sample Preparation Simple dissolution in mobile phase.Derivatization reaction required.
Solvent Consumption HighLow
Instrumentation HPLC with a chiral column and UV detector.NMR spectrometer.
Data Interpretation Integration of peak areas in a chromatogram.Integration of distinct signals in an NMR spectrum.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the chiral analysis of this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the direct separation and quantification of enantiomers.[1] The separation is achieved based on the differential interactions of the enantiomers with a chiral stationary phase (CSP).[1] For Fmoc-protected amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent performance.[2][3][4]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent polysaccharide-based column.[4]

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water.

  • Sample: this compound dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile / 0.1% TFA in water. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 5 µL of the sample solution onto the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method provides an indirect way to determine enantiomeric purity. The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct signals in the NMR spectrum, allowing for their quantification.[5]

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent (CDA): A suitable enantiomerically pure chiral amine or hydrazine to form a chiral imine or hydrazone with the aldehyde. For this example, we will use (R)-1-phenylethylamine.

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Sample: this compound.

Procedure:

  • Derivatization: In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of CDCl₃. Add a slight excess (1.1 equivalents) of (R)-1-phenylethylamine. The reaction to form the diastereomeric imines should proceed at room temperature. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a set of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed chiral center are likely to show the largest chemical shift difference (Δδ).

    • Integrate the distinct signals for each diastereomer.

    • Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample. The enantiomeric excess can be calculated from the integrals of the two diastereomeric signals (Integral₁ and Integral₂) using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Mandatory Visualizations

To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Chiral HPLC Workflow

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve this compound in CDCl3 CDA Add Chiral Derivatizing Agent Sample->CDA React Formation of Diastereomers CDA->React Acquire Acquire 1H NMR Spectrum React->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

NMR with CDA Workflow

Conclusion

Both Chiral HPLC and NMR spectroscopy with a chiral derivatizing agent are highly effective for determining the enantiomeric purity of this compound.

  • Chiral HPLC is the gold standard for direct, high-sensitivity, and high-resolution analysis, making it ideal for quality control and the determination of very high enantiomeric excesses.[1][4]

For comprehensive validation of enantiomeric purity, the orthogonal application of both techniques can provide a high degree of confidence in the analytical results. A rapid assessment by NMR can be complemented by a more rigorous, quantitative analysis using chiral HPLC.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-Ala-Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of Fmoc-ala-aldehyde (Fmoc-L-alaninal), a key building block in synthetic chemistry. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). Aldehydes can be irritants and sensitizers.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Laboratory coat.Protects clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dust or vapors.
Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: Due to the reactive nature of the aldehyde group, all this compound waste, including contaminated materials, should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is particularly important to keep it separate from:

    • Acids and bases

    • Oxidizing and reducing agents

    • Aqueous waste, unless undergoing a specific neutralization procedure.

2. Waste Collection and Storage:

  • Container Selection: Use a designated, clean, and chemically compatible hazardous waste container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "Fmoc-L-alaninal". The accumulation start date must also be clearly marked.

  • Storage: Store the waste container in a designated and secure satellite accumulation area (SAA). This area should be well-ventilated, away from drains, and incompatible materials.

3. Disposal Procedure:

  • Licensed Waste Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Follow your institution's procedures for arranging a chemical waste pickup.

  • Do Not Dispose Down the Drain: Aldehydes can be harmful to aquatic life and may react with other chemicals in the drainage system. Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste in the same designated container.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they may retain chemical residue. Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

Experimental Protocol: Neutralization of Aldehyde Waste (for specialized applications)

In some instances, it may be permissible to neutralize small quantities of aldehyde waste in the laboratory before disposal, strictly following institutional EHS protocols. A common method involves oxidation to the less reactive carboxylic acid.

Materials:

  • Potassium permanganate (KMnO₄) solution (e.g., 0.1 M)

  • Sulfuric acid (H₂SO₄) (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) solution (for quenching excess permanganate)

  • pH indicator paper

Procedure:

  • In a chemical fume hood, dilute the this compound waste with a suitable solvent if it is in a concentrated form.

  • Slowly and with stirring, add the potassium permanganate solution. The reaction is exothermic, so control the rate of addition to maintain a safe temperature.

  • Acidify the solution by slowly adding sulfuric acid to a pH of approximately 3.

  • Continue to add potassium permanganate solution until a faint, persistent purple color is observed, indicating that the aldehyde has been completely oxidized.

  • Quench any excess potassium permanganate by adding sodium bisulfite solution dropwise until the purple color disappears.

  • Neutralize the final solution to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide solution).

  • Dispose of the final neutralized aqueous solution in accordance with your institution's hazardous waste procedures for aqueous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fmoc_Ala_Aldehyde_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solution, rinsate) assess_waste->liquid_waste Liquid empty_container Empty Container assess_waste->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid end End: Proper Disposal Complete dispose_container->end pickup Arrange for Pickup by Licensed Waste Contractor store->pickup pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Fmoc-ala-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Ala-Aldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), a step-by-step operational plan, and disposal guidelines to ensure the safe and effective use of this compound in the laboratory.

Properties of this compound

A summary of the available physical and chemical properties for this compound is presented below.

PropertyValue
Synonyms Fmoc-L-Ala-aldehyde
CAS Number 146803-41-0[1]
Molecular Formula C₁₈H₁₇NO₃[1]
Molecular Weight 295.34 g/mol [1]
Appearance White powder[1]
Melting Point 159 - 163 °C[1]
Storage Conditions Store at ≤ -4 °C[1]
Recommended Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is recommended due to the lack of specific hazard data for this compound. The aldehyde functional group can be irritating to the skin, eyes, and respiratory system.

SituationRequired PPE
Receiving and Storage - Safety glasses- Nitrile gloves- Laboratory coat
Weighing and Aliquoting (in a fume hood) - Safety goggles or a face shield- Nitrile gloves (consider double gloving)- Laboratory coat- Respiratory protection (N95 or higher) if handling large quantities or if dust is generated
Use in a Reaction (in a fume hood) - Safety goggles or a face shield- Nitrile gloves (consider double gloving)- Laboratory coat
Spill Cleanup - Safety goggles or a face shield- Nitrile gloves (consider double gloving)- Laboratory coat- Respiratory protection (as needed)
Waste Disposal - Safety goggles- Nitrile gloves- Laboratory coat

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the product name and CAS number on the label match the order.

    • Wear safety glasses and nitrile gloves during inspection.

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Follow the recommended storage temperature of ≤ -4 °C.[1]

    • Keep the container tightly closed to prevent exposure to air and moisture.[2]

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

    • All handling of the solid compound should be performed in a certified chemical fume hood.

  • Weighing and Aliquoting:

    • Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

    • Use anti-static weighing paper or a weighing boat.

    • Handle the powder carefully to minimize dust generation.

    • If weighing larger quantities, consider using respiratory protection.

    • Close the primary container tightly immediately after use.

  • Use in a Reaction:

    • Set up the reaction apparatus in a chemical fume hood.

    • Add the this compound to the reaction vessel carefully.

    • If the reaction is sensitive to air or moisture, use appropriate inert atmosphere techniques (e.g., a nitrogen or argon atmosphere).

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[2]

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[2]

    • Clean the spill area with an appropriate solvent and decontaminate surfaces.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Waste Identification: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be considered hazardous waste.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste from reactions and cleaning in a separate, labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]

Visualizing the Workflow

The following flowchart illustrates the key steps in the safe handling and disposal of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management receive Receive Shipment inspect Inspect Container receive->inspect store Store at ≤ -4°C inspect->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh & Aliquot equilibrate->weigh react Use in Reaction weigh->react spill Spill? weigh->spill collect_waste Collect Hazardous Waste react->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose spill->react No cleanup Spill Cleanup Protocol spill->cleanup Yes cleanup->collect_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.